XL-784
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H26ClF2N3O8S |
|---|---|
Poids moléculaire |
566.0 g/mol |
Nom IUPAC |
methane;2-methoxyethyl 4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22ClF2N3O8S.CH4/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14;/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28);1H4 |
Clé InChI |
XAOHDEGELXMVGX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
XL-784: An In-Depth Technical Guide to a Potent ADAM10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and several matrix metalloproteinases (MMPs). Developed by Exelixis, it has been investigated for its therapeutic potential in conditions where ADAM10 and MMPs are implicated, such as diabetic nephropathy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, available preclinical and clinical data, and relevant experimental methodologies.
Core Data Summary
Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against ADAM10 and a range of MMPs. Its selectivity profile is a key aspect of its pharmacological character.
| Target | IC50 (nM) |
| ADAM10 | 1-2 (in range)[1][2] |
| ADAM17 | ~70[1][2] |
| MMP-1 | ~1900[1][2] |
| MMP-2 | 0.81[1][2] |
| MMP-3 | 120[1][2] |
| MMP-8 | 10.8[1][2] |
| MMP-9 | 18[1][2] |
| MMP-13 | 0.56[1][2] |
Table 1: Inhibitory Potency (IC50) of this compound against ADAMs and MMPs. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various metalloproteinases.
Preclinical In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo activity of this compound.
| Animal Model | Dosing | Key Findings |
| Mouse Model of Aortic Aneurysm | 50, 125, 250, 375, and 500 mg/kg daily via gavage | A clear dose-response relationship was observed, with higher doses of this compound leading to a greater reduction in aortic dilatation. The two highest doses were more effective than doxycycline in inhibiting maximal aortic dilatation.[1] |
| Rat Model of Hypertension (Dahl Salt-Sensitive) | 50 mg/kg/day | Chronic administration of this compound prevented the progression of proteinuria but did not lower mean arterial pressure. Combination therapy with lisinopril and losartan was highly effective in reducing proteinuria.[3] |
| Rat Model of Type 2 Diabetic Nephropathy (T2DN) | Not specified | This compound treatment led to a greater than 50% reduction in albumin excretion and reduced the degree of glomerulosclerosis to a greater extent than lisinopril. Combined therapy was more effective than either drug alone.[3] |
Table 2: Summary of Preclinical In Vivo Studies of this compound. This table outlines the key findings from in vivo studies investigating the efficacy of this compound in different disease models.
Clinical Trial Summary
This compound has been evaluated in a Phase 2 clinical trial for the treatment of diabetic nephropathy.
| Trial Identifier | Phase | Condition | Status | Key Details |
| NCT00312780 | 2 | Diabetic Nephropathy | Completed | A randomized, double-blind, placebo-controlled study to evaluate the activity, safety, and tolerability of this compound. The trial did not meet its primary endpoint of reducing proteinuria compared with placebo. The compound was well-tolerated.[4] |
Table 3: Overview of the Clinical Trial for this compound. This table provides a summary of the Phase 2 clinical trial conducted with this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of ADAM10 and several MMPs. By binding to the active site of these enzymes, it prevents the cleavage of their respective substrates. One of the most critical substrates of ADAM10 is the Notch receptor.
ADAM10-Mediated Notch Signaling Pathway and Inhibition by this compound
ADAM10 plays a crucial role in the canonical Notch signaling pathway, a highly conserved cell-cell communication system that regulates cell fate decisions. The binding of a Notch ligand on a neighboring cell to the Notch receptor initiates a series of proteolytic cleavages. ADAM10 performs the second of these cleavages (S2 cleavage), which is a prerequisite for the subsequent intramembrane cleavage by γ-secretase. This final cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. By inhibiting ADAM10, this compound prevents the S2 cleavage of the Notch receptor, thereby blocking the downstream signaling cascade.
Figure 1: ADAM10-Mediated Notch Signaling and Inhibition by this compound. This diagram illustrates the canonical Notch signaling pathway, highlighting the critical S2 cleavage step mediated by ADAM10 and how this compound inhibits this process.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the characterization of ADAM10 inhibitors like this compound.
In Vitro ADAM10 Enzymatic Assay (Fluorogenic Substrate)
This protocol describes a common method to determine the inhibitory activity of a compound against ADAM10 using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic ADAM10 substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound or other test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the recombinant ADAM10 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM10 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., every minute for 30-60 minutes) at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Figure 2: Workflow for an In Vitro ADAM10 Inhibition Assay. This diagram outlines the key steps in a typical fluorogenic assay to determine the IC50 of an ADAM10 inhibitor.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of a compound like this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Cannulas for blood sampling
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight before dosing.
-
Administer this compound to two groups of animals: one group receives an IV bolus dose, and the other receives a PO dose via oral gavage.
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples by centrifugation to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Plot the plasma concentration of this compound versus time for both IV and PO administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the PO group.
-
-
Calculate the oral bioavailability (F%) by comparing the dose-normalized AUC from the PO group to the IV group.
Figure 3: General Workflow for a Rodent Pharmacokinetic Study. This diagram shows the sequential steps involved in determining the pharmacokinetic profile of a test compound in an animal model.
Conclusion
This compound is a potent dual inhibitor of ADAM10 and several MMPs. While it demonstrated promising preclinical activity in models of diabetic nephropathy and other conditions, it did not meet its primary endpoint in a Phase 2 clinical trial for albuminuria in patients with diabetic nephropathy. Nevertheless, its well-characterized inhibitory profile makes it a valuable tool compound for researchers investigating the roles of ADAM10 and MMPs in various physiological and pathological processes. The information and protocols provided in this guide offer a solid foundation for scientists and drug development professionals interested in further exploring the pharmacology and therapeutic potential of this compound and similar metalloproteinase inhibitors.
References
XL-784: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective Matrix Metalloproteinase Inhibitor
Abstract
XL-784 is a potent, selective, and orally bioavailable small-molecule inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Developed by Exelixis, Inc., this compound was investigated for its therapeutic potential in conditions characterized by pathological extracellular matrix remodeling, such as diabetic nephropathy and abdominal aortic aneurysms. A key characteristic of this compound is its high affinity for several MMPs, including MMP-2, MMP-9, and MMP-13, as well as ADAM-10 and ADAM-17 (TACE), while notably sparing MMP-1.[1][2][3][4] This selectivity profile was designed to mitigate the musculoskeletal side effects associated with broader-spectrum MMP inhibitors.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a vital role in processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathologies, including cancer, cardiovascular diseases, and inflammatory conditions.[6][7]
This compound emerged as a promising therapeutic candidate due to its selective inhibition of key MMPs and ADAMs involved in disease progression.[3] Its development aimed to offer a safer alternative to first-generation, non-selective MMP inhibitors, which were often limited by dose-limiting toxicities.[5]
Mechanism of Action
This compound exerts its therapeutic effects by binding to the active site of specific MMPs and ADAMs, thereby preventing the cleavage of their respective substrates. This inhibition of enzymatic activity modulates cellular processes such as proliferation, migration, and ECM degradation.
The inhibitory profile of this compound has been characterized through in vitro enzymatic assays. The compound demonstrates high potency against several key metalloproteinases while exhibiting significantly lower activity against MMP-1, an enzyme whose inhibition has been linked to musculoskeletal toxicity.[1][2][4]
Signaling Pathway
The signaling pathways affected by this compound primarily involve the downstream consequences of MMP and ADAM inhibition. For instance, by inhibiting MMP-2 and MMP-9 (gelatinases), this compound can prevent the degradation of type IV collagen, a major component of the basement membrane, thereby potentially reducing cell invasion and migration. Inhibition of ADAM-10 and ADAM-17 (TACE) can interfere with the shedding of various cell surface proteins, including growth factor receptors and cytokines, which are pivotal in inflammation and cell proliferation.[1][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effect of novel limited-spectrum MMP inhibitor XL784 in abdominal aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinases in coronary artery disease and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk Factors Association with Transcriptional Activity of Metalloproteinase 9 (MMP-9) and Tissue Inhibitor of Metalloproteinases 1 (TIMP-1) Genes in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: XL-784 Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-784 is a potent, selective, small-molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members. This document provides a comprehensive technical overview of the target selectivity profile of this compound, presenting quantitative inhibition data, detailed experimental methodologies for target inhibition assays, and visual representations of the key signaling pathways influenced by its primary targets. The data herein is intended to support further preclinical and clinical research into the therapeutic potential of this compound.
Introduction
Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play crucial roles in the remodeling of the extracellular matrix (ECM) and the shedding of cell surface proteins. Dysregulation of these enzymes is implicated in a wide range of pathologies, including cancer, inflammation, and fibrosis. This compound has been developed as a targeted inhibitor of specific MMPs and ADAMs, with a profile optimized for potency and selectivity to enhance its therapeutic index. This guide offers an in-depth look at its target inhibition profile.
Quantitative Target Selectivity Profile
The inhibitory activity of this compound has been quantified against a panel of matrix metalloproteinases and ADAMs. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below for clear comparison.
Table 1: this compound Inhibition of Matrix Metalloproteinases (MMPs)
| Target | IC50 (nM) |
| MMP-1 | ~1900[1][2] |
| MMP-2 | 0.81[1][2] |
| MMP-3 | 120[1][2] |
| MMP-8 | 10.8[1] |
| MMP-9 | 18[1][2] |
| MMP-13 | 0.56[1][2] |
Table 2: this compound Inhibition of A Disintegrin and Metalloproteinases (ADAMs)
| Target | IC50 (nM) |
| ADAM10 (TACE) | 1-2[1][2] |
| ADAM17 (TACE) | ~70[1][2] |
Note: TACE (TNF-α-converting enzyme) is a name historically associated with both ADAM10 and ADAM17, though it is more commonly used for ADAM17.
The data clearly indicates that this compound is a highly potent inhibitor of MMP-2 and MMP-13, with sub-nanomolar IC50 values. It also demonstrates potent inhibition of ADAM10 in the low nanomolar range. Notably, this compound is significantly less potent against MMP-1, a desirable characteristic for avoiding certain side effects associated with broad-spectrum MMP inhibitors.
Experimental Protocols
The following are generalized protocols for biochemical assays used to determine the inhibitory activity of compounds like this compound against MMPs and ADAMs. The exact conditions for the this compound-specific experiments are proprietary; however, these protocols outline the standard methodologies employed in the field.
General Fluorogenic MMP Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by a specific MMP.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
The MMP enzyme is pre-activated according to the manufacturer's instructions, often involving treatment with 4-aminophenylmercuric acetate (APMA).
-
A dilution series of this compound is prepared in the Assay Buffer.
-
The activated MMP enzyme is added to the wells of the microplate containing the diluted this compound or vehicle control (DMSO).
-
The plate is incubated at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
General ADAM10/17 (TACE) Inhibition Assay
This assay is similar to the MMP assay but uses a substrate specific for ADAM10 or ADAM17.
-
Materials:
-
Recombinant human ADAM10 or ADAM17 catalytic domain
-
Fluorogenic substrate (e.g., a peptide based on the cleavage site of a known ADAM10/17 substrate like TNF-α)
-
Assay Buffer (similar to the MMP assay buffer)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
A dilution series of this compound is prepared in the Assay Buffer.
-
The recombinant ADAM10 or ADAM17 enzyme is added to the wells containing the diluted this compound or vehicle control.
-
The plate is incubated at 37°C for a pre-determined time.
-
The fluorogenic substrate is added to initiate the reaction.
-
Fluorescence is measured kinetically.
-
IC50 values are calculated as described for the MMP assay.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which the primary targets of this compound are involved.
ADAM10-Mediated Notch Signaling Pathway
Caption: ADAM10-mediated cleavage of the Notch receptor, a critical step for downstream signaling.
MMP-2/MMP-9 Signaling in Extracellular Matrix Remodeling and Cell Migration
Caption: Role of MMP-2 and MMP-9 in ECM degradation and release of signaling molecules.
MMP-13 in Collagen Degradation and Signaling
Caption: MMP-13's primary role in collagen degradation and its impact on tissue remodeling.
References
XL-784: A Technical Overview of its Matrix Metalloproteinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the matrix metalloproteinase (MMP) inhibitor XL-784. The document details its inhibitory potency (IC50 values) against a range of MMPs, outlines a representative experimental protocol for determining these values, and illustrates a key signaling pathway associated with its therapeutic targets.
Data Presentation: In Vitro Inhibitory Activity of this compound
This compound is a selective inhibitor of matrix metalloproteinases.[1][2] Its potency, as defined by the half-maximal inhibitory concentration (IC50), varies across the MMP family. The compound demonstrates high potency against MMP-2 and MMP-13, with significantly less activity against MMP-1.[1][2] This selectivity profile, particularly the sparing of MMP-1, has been a key aspect of its development, potentially offering an improved safety profile compared to broad-spectrum MMP inhibitors. The IC50 values for this compound against various MMPs are summarized in the table below.
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Note: Data sourced from multiple publicly available databases.[1][2][3]
Experimental Protocols: Determination of MMP IC50 Values
While the specific experimental protocol used for generating the IC50 values for this compound is not publicly available, a representative methodology based on standard industry practices for assessing MMP inhibitors is detailed below. This protocol utilizes a fluorogenic substrate assay, a common and robust method for quantifying enzyme inhibition.
Objective: To determine the concentration of this compound required to inhibit the activity of a specific MMP by 50% (IC50).
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in a pro-enzyme (zymogen) form, it must first be activated according to the manufacturer's instructions. This often involves incubation with an activating agent such as p-aminophenylmercuric acetate (APMA).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be selected to encompass the expected IC50 value, typically spanning several orders of magnitude (e.g., from 0.01 nM to 10 µM).
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the diluted this compound. Include control wells containing only the assay buffer (for 100% enzyme activity) and wells with a known potent, broad-spectrum MMP inhibitor (as a positive control for inhibition). b. Add the activated MMP enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the fluorophore and quencher pair in the substrate. Readings are typically taken at regular intervals for a set duration (e.g., every minute for 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualization: Signaling Pathway in Renal Fibrosis
This compound is also a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). Both ADAM10 and MMP-2 have been implicated in the pathogenesis of renal fibrosis. The following diagram illustrates a simplified signaling pathway highlighting the roles of these enzymes in this disease process.
Caption: Role of ADAM10 and MMP-2 in Renal Fibrosis.
This simplified diagram illustrates how renal injury can lead to the activation of ADAM10 and MMP-2. ADAM10-mediated cleavage of the Notch receptor initiates an intracellular signaling cascade that promotes the expression of fibrotic genes.[4][5][6] Concurrently, activated MMP-2 contributes to the degradation of the extracellular matrix, a hallmark of tissue remodeling in fibrosis.[7][8][9][10] this compound, by inhibiting both ADAM10 and MMP-2, has the potential to interfere with these pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 4. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix metalloproteinases contribute to kidney fibrosis in chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinases in kidney homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of MMP-2 and CD147 in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Structure-Activity Relationship of XL-784: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent, small-molecule inhibitor of several members of the matrix metalloproteinase (MMP) family and A Disintegrin and Metalloproteinase (ADAM) family, with notable selectivity for certain isoforms. Developed by Exelixis, Inc., it has been investigated for its therapeutic potential in conditions where these proteases are implicated, such as renal fibrosis and cancer. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Structure and Mechanism of Action
The chemical structure of this compound features a central piperazine scaffold, a hydroxamate group, and substituted aryl moieties. The molecular formula for the free base of this compound is C₂₁H₂₂ClF₂N₃O₈S. The hydroxamate functionality is a key feature, acting as a zinc-chelating group that binds to the catalytic zinc ion in the active site of MMPs and ADAMs, thereby inhibiting their enzymatic activity. The piperazine core serves as a rigid scaffold, orienting the functional groups for optimal interaction with the enzyme's active site pockets. Variations in the substituted aryl groups and the N1-side chain of the piperazine ring are critical for determining the potency and selectivity of inhibition against different metalloproteinases.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against a panel of matrix metalloproteinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below, highlighting its potent activity against MMP-2 and MMP-13, and its relative sparing of MMP-1.
| Enzyme | IC₅₀ (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound analogs are not extensively available in the public domain, general principles for piperazine-based and hydroxamate-containing MMP inhibitors can be applied to understand its activity.
-
Hydroxamate Group: The hydroxamic acid moiety (-C(=O)NHOH) is a critical zinc-binding group (ZBG). Its bidentate chelation of the catalytic Zn²⁺ ion is a primary determinant of the inhibitory activity.
-
Piperazine Scaffold: This central ring structure provides a rigid framework that positions the substituents in a favorable conformation for binding to the enzyme's active site. The nitrogen atoms of the piperazine can also participate in hydrogen bonding interactions with the enzyme.
-
4-Substituted Aryl Groups: These groups occupy the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity. The nature of the substituents on these aryl rings (e.g., size, electronics, and hydrophobicity) significantly influences the potency and selectivity profile. For instance, larger, hydrophobic groups in this position are often favored for potent inhibition of MMPs with deep S1' pockets like MMP-2 and MMP-13.
-
N1-Side Chain: Modifications at this position can influence pharmacokinetic properties such as solubility and cell permeability, as well as interact with shallower regions of the enzyme active site, further modulating potency and selectivity.
Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in pathological processes like fibrosis and angiogenesis.
1. ADAM10-Notch Signaling in Renal Fibrosis:
ADAM10 is a key sheddase that cleaves and activates Notch receptors. In the kidney, aberrant activation of the Notch signaling pathway can contribute to renal fibrosis. By inhibiting ADAM10, this compound can potentially disrupt this pathological signaling cascade.
2. MMP-Mediated Angiogenesis and Cell Proliferation:
MMPs, particularly MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for endothelial cell migration and the formation of new blood vessels (angiogenesis). They also release growth factors sequestered in the ECM, promoting cell proliferation. Inhibition of these MMPs by this compound can therefore impede tumor growth and metastasis.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using a quenched fluorescent substrate assay. The following is a detailed, representative protocol.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13)
-
Quenched fluorescent peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair, e.g., 328 nm/393 nm for Mca/Dpa)
Procedure:
-
Enzyme Preparation: Dilute the stock solution of each MMP enzyme to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted this compound solution (or DMSO for control wells). c. Add 20 µL of the diluted enzyme solution to each well. d. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 20 µL of the fluorescent substrate solution to each well.
-
Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing MMP inhibitors like this compound.
Logical Relationship: Structure to Activity
The inhibitory activity of this compound is a direct consequence of its specific structural features and their interactions with the target enzymes. This relationship can be logically deconstructed as follows:
Conclusion
This compound is a potent inhibitor of several MMPs and ADAMs, with a well-defined structure that contributes to its high affinity and selectivity. The hydroxamate group is essential for its mechanism of action through zinc chelation, while the piperazine scaffold and its substituents are crucial for optimizing interactions with the enzyme active site and achieving a favorable selectivity profile. The ability of this compound to modulate key signaling pathways in fibrosis and angiogenesis underscores its therapeutic potential. The experimental protocols and workflows described herein provide a robust framework for the continued investigation and characterization of this and other metalloproteinase inhibitors. Further studies focusing on the synthesis and evaluation of close analogs of this compound would provide more detailed SAR insights and could lead to the development of even more potent and selective inhibitors for various disease indications.
XL-784: A Technical Guide to its Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor targeting key enzymes involved in extracellular matrix remodeling and cell signaling: a disintegrin and metalloproteinase 10 (ADAM10) and various matrix metalloproteinases (MMPs).[1] Developed by Exelixis, this compound was investigated for its therapeutic potential, notably in diabetic nephropathy. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action, and its putative role in modulating critical cell signaling pathways. While extensive preclinical data on the specific downstream signaling effects of this compound are not publicly available, this document extrapolates its likely impact based on the known functions of its enzymatic targets.
Core Mechanism of Action: Inhibition of ADAMs and MMPs
This compound is a potent inhibitor of ADAM10 and a selective inhibitor of several matrix metalloproteinases (MMPs).[1] It also demonstrates inhibitory activity against ADAM17, also known as TNF-α-converting enzyme (TACE).[1] A key characteristic of this compound is its specificity, as it spares MMP-1, which has been associated with a more favorable safety profile compared to broader-spectrum MMP inhibitors.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound against various metalloproteinases. This data highlights the compound's potency and selectivity profile.
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 | ~1900 | [1] |
| MMP-2 | 0.81 | [1] |
| MMP-3 | 120 | [1] |
| MMP-8 | 10.8 | [1] |
| MMP-9 | 18 | [1] |
| MMP-13 | 0.56 | [1] |
| ADAM10 | 1-2 | [1] |
| ADAM17 (TACE) | ~70 | [1] |
Putative Roles in Cell Signaling Pathways
Based on its targets, this compound is predicted to modulate several critical cell signaling pathways. The following sections detail these potential effects.
The Notch Signaling Pathway
ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. This pathway is fundamental for cell-fate decisions, proliferation, and differentiation in numerous tissues.
Proposed Mechanism of this compound Action:
By potently inhibiting ADAM10, this compound is expected to block the S2 cleavage of the Notch receptor. This would prevent the subsequent intramembrane cleavage by γ-secretase and the release of the Notch intracellular domain (NICD). The absence of NICD translocation to the nucleus would lead to the downregulation of Notch target genes.
TNF-α Signaling Pathway
ADAM17 (TACE) is the primary enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form. TNF-α is a potent pro-inflammatory cytokine involved in a wide range of cellular responses, including inflammation, apoptosis, and immunity.
Proposed Mechanism of this compound Action:
Through its inhibition of ADAM17, this compound can reduce the shedding of pro-TNF-α, thereby decreasing the levels of soluble TNF-α. This would lead to reduced activation of TNF receptors (TNFR1 and TNFR2) and subsequent downstream signaling cascades, such as the NF-κB and MAPK pathways.
MAPK/ERK and PI3K/Akt Signaling Pathways
MMPs, particularly MMP-2 and MMP-9, play a crucial role in the degradation of extracellular matrix (ECM) components. This degradation can release ECM-bound growth factors and expose cryptic signaling sites, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent downstream signaling through the MAPK/ERK and PI3K/Akt pathways. These pathways are central to cell proliferation, survival, and migration.
Proposed Mechanism of this compound Action:
By inhibiting MMP-2 and MMP-9, this compound is expected to reduce the degradation of the ECM. This would limit the release and activation of growth factors, leading to decreased stimulation of RTKs and subsequent attenuation of the MAPK/ERK and PI3K/Akt signaling cascades.
Detailed Experimental Protocols
While specific protocols for experiments conducted with this compound are not publicly available, the following sections provide detailed, representative methodologies for key assays that would be used to characterize the activity and cellular effects of a dual ADAM/MMP inhibitor like this compound.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 values of an inhibitor against purified metalloproteinases.
Materials:
-
Recombinant human ADAM10, ADAM17, MMP-1, -2, -3, -8, -9, -13
-
Fluorogenic peptide substrate specific for each enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted inhibitor to each well. For control wells, add 50 µL of assay buffer with DMSO.
-
Add 25 µL of the recombinant enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Modulation
This method is used to assess the effect of an inhibitor on the phosphorylation status and total protein levels of key signaling molecules.
Materials:
-
Cell line of interest (e.g., a cell line known to have active Notch or MAPK signaling)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the band intensities.
Conclusion
This compound is a potent dual inhibitor of ADAM10/17 and a selective inhibitor of several MMPs. Based on the known functions of its targets, this compound holds the potential to significantly modulate key cell signaling pathways, including the Notch, TNF-α, MAPK/ERK, and PI3K/Akt pathways. While direct experimental evidence detailing these downstream effects is limited in the public domain, the information presented in this guide provides a strong theoretical framework for understanding the potential molecular mechanisms of this compound. The provided experimental protocols offer a basis for the further investigation of this compound and other similar dual-target inhibitors in a research setting. Further preclinical studies are warranted to fully elucidate the intricate role of this compound in cell signaling and to explore its therapeutic potential in various disease contexts.
References
XL-784 and Its Impact on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic process essential for tissue development, repair, and homeostasis. Dysregulation of this process is a hallmark of numerous pathological conditions, including fibrosis, cancer, and cardiovascular diseases. A key family of enzymes involved in ECM degradation is the matrix metalloproteinases (MMPs). XL-784 is a selective, potent, small-molecule inhibitor of several MMPs and A Disintegrin and Metalloproteinases (ADAMs), playing a significant role in the intricate process of ECM remodeling. This technical guide provides an in-depth overview of the core scientific principles underlying the effects of this compound on ECM remodeling, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action of this compound
This compound exerts its effects primarily through the selective inhibition of specific MMPs and ADAMs. These zinc-dependent endopeptidases are crucial for the degradation of various ECM components, such as collagens and fibronectin.[1] By inhibiting these enzymes, this compound can modulate the turnover of the ECM, thereby influencing tissue structure and function. The selectivity of this compound for certain MMPs, particularly its sparing of MMP-1, is a key characteristic that may enhance its safety profile compared to broader-spectrum MMP inhibitors.
Quantitative Data: Inhibitory Profile and In Vivo Efficacy
The potency and selectivity of this compound have been characterized through in vitro enzymatic assays and in vivo disease models.
In Vitro Inhibitory Activity of this compound
The half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs and ADAMs demonstrate its potent and selective inhibitory profile.
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 | ~1900 | [2][3] |
| MMP-2 | 0.81 | [2][3] |
| MMP-3 | 120 | [2][3] |
| MMP-8 | 10.8 | [2][3] |
| MMP-9 | 18 | [2][3] |
| MMP-13 | 0.56 | [2][3] |
| ADAM10 | 1-2 | [2][3] |
| ADAM17 (TACE) | ~70 | [2] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).
In Vivo Efficacy in a Murine Model of Aortic Aneurysm
The therapeutic potential of this compound in modulating ECM remodeling in vivo was assessed in a 14-day elastase-perfusion mouse model of abdominal aortic aneurysm (AAA).[4][5]
| Treatment Group | Dose | Mean Aortic Dilatation (%) | P-value vs. Control | Reference |
| Control (Diluent) | - | 158.5 ± 4.3 | - | [4][5] |
| Doxycycline | 100 mg/kg/day | 112.2 ± 2.0 | < 0.05 | [4][5] |
| This compound | 50 mg/kg/day | 140.4 ± 3.2 | < 0.01 | [4][5] |
| This compound | 125 mg/kg/day | 129.3 ± 5.1 | < 0.01 | [4][5] |
| This compound | 250 mg/kg/day | 119.2 ± 3.5 | < 0.01 | [4][5] |
| This compound | 375 mg/kg/day | 88.6 ± 4.4 | < 0.01 | [4][5] |
| This compound | 500 mg/kg/day | 76.0 ± 3.5 | < 0.01 | [4][5] |
Table 2: Dose-dependent effect of this compound on aortic dilatation in a mouse model of abdominal aortic aneurysm. Data are presented as mean ± SEM.
Signaling Pathways Modulated by this compound
The inhibition of MMPs and ADAMs by this compound has significant downstream effects on key signaling pathways that regulate ECM remodeling, most notably the Transforming Growth Factor-β (TGF-β) pathway.
The Role of MMPs in TGF-β Activation
TGF-β is a potent pro-fibrotic cytokine that is secreted in a latent form, bound to the Latency-Associated Peptide (LAP).[6] Activation of TGF-β is a critical step in the initiation and progression of fibrosis. Certain MMPs, particularly MMP-2 and MMP-9, can cleave LAP, thereby releasing active TGF-β, which can then bind to its receptor and initiate downstream signaling.[7] By inhibiting MMP-2 and MMP-9, this compound can reduce the activation of latent TGF-β, thus attenuating pro-fibrotic signaling.
Downstream Effects on Myofibroblast Differentiation and Collagen Synthesis
Activated TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, which are key effector cells in fibrosis.[8] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are responsible for the excessive deposition of ECM components, including collagen.[8] By attenuating TGF-β signaling, this compound is expected to inhibit myofibroblast differentiation and reduce collagen synthesis, thereby mitigating fibrotic processes.
Experimental Protocols
This section provides an overview of the key experimental methodologies that can be employed to assess the effect of this compound on ECM remodeling.
In Vitro MMP Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of this compound against specific MMPs.
Principle: A fluorogenic MMP substrate is cleaved by the active MMP, releasing a fluorescent group from a quencher. The increase in fluorescence is proportional to MMP activity. The inhibitory effect of this compound is measured by the reduction in fluorescence.[9][10]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).
-
Reconstitute the specific recombinant human MMP enzyme.
-
Prepare a stock solution of the fluorogenic MMP substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the MMP enzyme, and the different concentrations of this compound.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect and quantify the activity of MMP-2 and MMP-9 in biological samples, such as cell culture supernatants or tissue lysates.
Principle: Proteins are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the renatured MMPs to digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.[11]
Protocol Outline:
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue lysates.
-
Determine the protein concentration of the samples.
-
Mix the samples with a non-reducing sample buffer.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin.
-
Load the samples and a molecular weight marker.
-
Run the electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands of gelatinolysis are visible against a blue background.
-
Quantify the band intensity using densitometry.
-
TGF-β-Induced Myofibroblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts.
Principle: Primary human lung fibroblasts are stimulated with TGF-β1 to induce their differentiation into myofibroblasts, which is characterized by the expression of α-SMA. The inhibitory effect of this compound is evaluated by measuring the levels of α-SMA.[8][12]
Protocol Outline:
-
Cell Culture:
-
Culture primary human lung fibroblasts in appropriate growth medium.
-
Seed the cells in multi-well plates.
-
-
Treatment:
-
Once the cells reach a desired confluency, replace the growth medium with serum-free medium containing different concentrations of this compound.
-
After a pre-incubation period, add TGF-β1 to the wells to induce differentiation.
-
Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).
-
Incubate for 48-72 hours.
-
-
Analysis of α-SMA Expression:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA using a specific primary antibody and a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against α-SMA.
-
Sirius Red Staining for Collagen Deposition
This histological staining method is used to visualize and quantify collagen fibers in tissue sections.
Principle: The Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen molecules. When viewed under polarized light, collagen fibers appear birefringent, with thicker fibers appearing red-orange and thinner fibers appearing green.[1]
Protocol Outline:
-
Tissue Preparation:
-
Fix tissue samples in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Embed the tissues in paraffin and cut thin sections.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Staining:
-
Incubate the sections in a Picro-Sirius Red solution for 1 hour.
-
Wash the sections with acidified water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a series of graded ethanol solutions.
-
Clear the sections in xylene and mount with a resinous mounting medium.
-
-
Visualization and Quantification:
-
Examine the sections under a light microscope with and without polarizing filters.
-
Quantify the collagen content by measuring the area of red staining using image analysis software.
-
Summary and Future Directions
This compound is a potent and selective inhibitor of key MMPs and ADAMs involved in ECM remodeling. Its ability to modulate the TGF-β signaling pathway by preventing the activation of latent TGF-β highlights its potential as a therapeutic agent in diseases characterized by dysregulated ECM turnover, such as fibrosis. The in vivo data from the aortic aneurysm model further supports its efficacy in a disease context driven by excessive matrix degradation.
While a phase 2 clinical trial in diabetic nephropathy did not meet its primary endpoint, the compound was well-tolerated.[13][14] Further research is warranted to explore the therapeutic potential of this compound in other fibrotic conditions or in indications where MMP-2, MMP-9, and ADAM10 are key drivers of pathology. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other MMP/ADAM inhibitors in the context of ECM remodeling.
References
- 1. med.emory.edu [med.emory.edu]
- 2. protocols.io [protocols.io]
- 3. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 4. Effect of novel limited-spectrum MMP inhibitor XL784 in abdominal aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Enrichment of Extracellular Matrix Proteins from Tissues and Digestion into Peptides for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
XL-784 in Diabetic Nephropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of XL-784, a selective metalloproteinase inhibitor, and its investigation in the context of diabetic nephropathy. This document synthesizes available preclinical and clinical data, details experimental methodologies, and elucidates the underlying signaling pathways involved in its mechanism of action.
Core Mechanism of Action
This compound is a potent, orally bioavailable small molecule inhibitor of a disintegrin and metalloproteinases (ADAMs) and matrix metalloproteinases (MMPs).[1] Specifically, it targets ADAM10, ADAM17 (TACE), MMP-2, and MMP-9, while notably sparing MMP-1. This selectivity is clinically significant as MMP-1 inhibition has been associated with musculoskeletal toxicity. The therapeutic rationale for this compound in diabetic nephropathy stems from the role of these enzymes in pathological processes such as renal fibrosis, inflammation, and altered vascular function, which are hallmarks of the disease.
Signaling Pathway of this compound in Diabetic Nephropathy
In diabetic nephropathy, hyperglycemia and other metabolic abnormalities lead to the upregulation and activation of ADAM10, MMP-2, and MMP-9 in the kidney. These enzymes contribute to the progression of renal damage through several mechanisms, including the shedding of cell surface proteins, degradation of the extracellular matrix, and promotion of pro-fibrotic and pro-inflammatory signaling cascades. This compound, by inhibiting these key metalloproteinases, is hypothesized to interrupt these pathological processes.
Caption: Proposed mechanism of this compound in diabetic nephropathy.
Preclinical Research in Animal Models
This compound has been evaluated in rodent models of hypertension and diabetic nephropathy, demonstrating its potential to mitigate renal injury.
Data from Preclinical Studies
| Study Type | Animal Model | Treatment | Duration | Key Findings | Reference |
| In Vivo | Dahl Salt-Sensitive (Dahl S) Rats | This compound | 5 weeks | Reduced proteinuria and glomerulosclerosis by ~30% without affecting blood pressure. | [1] |
| In Vivo | Uninephrectomized Type 2 Diabetic Nephropathy (T2DN) Rats | This compound | 4 months | Albumin excretion fell by >50%. Reduced the degree of glomerulosclerosis to a greater extent than lisinopril. | [1] |
| In Vivo | Dahl S Rats | This compound (50 mg/kg/day) | 4 days | Reduced renal MMP activity. |
Experimental Protocols: Induction of Diabetic Nephropathy in Rats
A common method for inducing diabetic nephropathy in rats, as cited in relevant literature, involves the use of streptozotocin (STZ).
Objective: To induce a state of diabetes and subsequent renal complications that mimic human diabetic nephropathy.
Materials:
-
Male Sprague-Dawley or Wistar rats (170-200g)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Induction of Diabetes:
-
Fast the rats for 12-16 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before injection.
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ (typically 50-65 mg/kg body weight).[2]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection from tail vein blood using a glucometer.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.
-
-
Development of Nephropathy:
-
Maintain the diabetic rats for a period of 4-8 weeks or longer to allow for the development of diabetic nephropathy.
-
Monitor for signs of nephropathy, including polyuria, polydipsia, and weight loss.
-
-
Assessment of Renal Function:
-
At specified time points, house the rats in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.
-
At the end of the study, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
-
Harvest kidneys for histological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis).
-
References
XL-784: A Technical Guide for the Investigation of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renal fibrosis, the excessive scarring of kidney tissue, is the common final pathway for virtually all forms of chronic kidney disease (CKD), leading to end-stage renal failure. The development of effective anti-fibrotic therapies remains a critical unmet need. XL-784 is a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and Matrix Metalloproteinase-2 (MMP-2), enzymes implicated in the pathogenesis of renal fibrosis.[1] This technical guide provides an in-depth overview of this compound as a tool for studying renal fibrosis, summarizing its mechanism of action, relevant signaling pathways, and preclinical and clinical data. Furthermore, it offers detailed, exemplary protocols for in vitro and in vivo experimental studies to facilitate further research into the anti-fibrotic potential of this compound and similar molecules.
Introduction to this compound
This compound is a selective inhibitor of metalloproteases, with high potency against ADAM-10 and MMP-2.[1] These enzymes are key players in extracellular matrix (ECM) remodeling, a process that becomes dysregulated in fibrotic diseases.[2][3][4] In the context of renal fibrosis, both ADAM-10 and MMP-2 are upregulated and contribute to the pathological accumulation of scar tissue.[2][3][4][5][6][7] By targeting these enzymes, this compound offers a focused approach to potentially mitigate the progression of renal fibrosis. Preclinical studies have demonstrated that chronic administration of this compound can reduce proteinuria and glomerulosclerosis in rat models of hypertension and diabetic nephropathy.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of ADAM-10 and MMP-2.[1]
2.1 Role of ADAM-10 in Renal Fibrosis
ADAM-10 is a "molecular scissor" that cleaves the extracellular domains of various cell surface proteins, a process known as ectodomain shedding.[8][9] In the kidney, ADAM-10 is expressed in tubular cells and its activation is implicated in several renal diseases.[8][9] Overexpression of ADAM-10 is associated with renal fibrosis through pathways such as Notch signaling.[5][6] ADAM-10-mediated cleavage of substrates like E-cadherin and Notch receptors can trigger pro-fibrotic cellular responses.[5][6][9]
2.2 Role of MMP-2 in Renal Fibrosis
MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase capable of degrading components of the basement membrane, particularly type IV collagen.[2][3] In the early stages of CKD, MMP-2 activity is often increased, contributing to the breakdown of the normal kidney architecture and promoting the epithelial-to-mesenchymal transition (EMT) of tubular cells—a key process in fibrosis.[2][3][4][10][11] Upregulated MMP-2 is associated with increased production of pro-fibrotic factors like TGF-β.[3]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on ADAM-10 and MMP-2 can interfere with key pro-fibrotic signaling cascades.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
|---|---|
| ADAM-10 | 1-2 |
| MMP-2 | 1-2 |
| MMP-13 | 1-2 |
| MMP-9 | ~20 |
| ADAM-17 (TACE) | ~70 |
| MMP-1 | ~2000 |
Data from preclinical characterization studies.[1]
Table 2: Preclinical Efficacy of this compound in a Rat Model of Diabetic Nephropathy
| Treatment Group | Albumin Excretion | Glomerulosclerosis |
|---|---|---|
| Vehicle | Increased from 125 to >200 mg/day | Severe |
| This compound | Decreased by >50% | Reduced to a greater extent than lisinopril |
| Lisinopril | Decreased by >50% | Reduced |
| This compound + Lisinopril | Decreased by >50% | More effective than either drug alone |
Study conducted in 12-month-old uninephrectomized T2DN rats over a 4-month period.[1]
Table 3: Phase 2 Clinical Trial Results in Diabetic Nephropathy
| Parameter | This compound (200mg/day) | Placebo | p-value |
|---|---|---|---|
| Baseline Normalized ACR | 9.9% lower than placebo | - | Not significant |
| Mean ACR Reduction from Baseline | 23% | - | 0.0027 |
| Change in GFR (ml/min/1.73m²) | -2.5 | -6.2 | 0.077 |
12-week, randomized, double-blind, placebo-controlled study in 125 subjects with macro-albuminuria.
Experimental Protocols
The following are detailed, exemplary protocols for studying the effects of this compound on renal fibrosis.
4.1 In Vitro Model: TGF-β1-Induced Fibrosis in Human Renal Fibroblasts (HK-2 cells)
This protocol is designed to assess the ability of this compound to prevent or reverse the fibrotic transformation of renal cells in culture.
-
Cell Culture:
-
Culture human kidney proximal tubular epithelial cells (HK-2) in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells in 6-well or 12-well plates and grow to 70-80% confluence.
-
-
Induction of Fibrosis and Treatment:
-
Endpoint Analysis:
-
Western Blotting: Analyze cell lysates for expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I.
-
RT-qPCR: Measure mRNA levels of genes encoding the above fibrotic markers.
-
Immunofluorescence: Stain cells for α-SMA to visualize myofibroblast transformation.
-
4.2 In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice
The UUO model is a well-established and robust method for inducing renal interstitial fibrosis.[17][18][19][20]
-
Animals:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before surgery.
-
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesia.
-
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection.
-
Begin treatment one day before or on the day of UUO surgery and continue daily for the duration of the experiment (typically 7-14 days).
-
Dose ranging studies may be necessary, with a starting point based on preclinical data (e.g., 50 mg/kg/day).[1]
-
-
Endpoint Analysis (at 7 or 14 days post-UUO):
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Histology: Fix kidney sections in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Stain for α-SMA to identify myofibroblasts.
-
Western Blotting and RT-qPCR: Analyze kidney tissue homogenates for the expression of fibrotic markers as described in the in vitro protocol.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for investigating the roles of ADAM-10 and MMP-2 in the pathogenesis of renal fibrosis. Its high potency and selectivity provide a means to dissect the contributions of these metalloproteases to the complex fibrotic process. The provided exemplary protocols offer a framework for researchers to explore the anti-fibrotic potential of this compound in both cell-based and animal models of kidney disease.
Future research should aim to further elucidate the downstream effects of ADAM-10 and MMP-2 inhibition in different renal cell types and explore the efficacy of this compound in a wider range of preclinical models of CKD. While the initial clinical trial in diabetic nephropathy did not meet its primary endpoint, the positive trends observed in secondary endpoints suggest that further investigation may be warranted, potentially in combination with other therapeutic agents or in different patient populations. A deeper understanding of the molecular mechanisms underlying the effects of this compound will be crucial for guiding its potential future development as a therapeutic agent for renal fibrosis.
References
- 1. Evaluation of metalloprotease inhibitors on hypertension and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinases contribute to kidney fibrosis in chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matrix metalloproteinases in kidney homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADAM10 mediates ectopic proximal tubule development and renal fibrosis through Notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM10 and ADAM17, Major Regulators of Chronic Kidney Disease Induced Atherosclerosis? [mdpi.com]
- 8. Frontiers | Renal ADAM10 and 17: Their Physiological and Medical Meanings [frontiersin.org]
- 9. Renal ADAM10 and 17: Their Physiological and Medical Meanings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of matrix metalloproteinase-2 in the development of renal interstitial fibrosis in mouse obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of MMP-2 and CD147 in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-beta 1 induces proliferation in human renal fibroblasts via induction of basic fibroblast growth factor (FGF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β Receptor Deletion in the Renal Collecting System Exacerbates Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β Inhibitors for Therapeutic Management of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Diverse Role of TGF-β in Kidney Disease [frontiersin.org]
- 16. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 17. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
The Potential Application of XL-784 in Oncology: A Technical Overview
For Research, Scientific, and Drug Development Professionals
Executive Summary
XL-784 is a potent, selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 10 (ADAM10). While clinically investigated for diabetic nephropathy, its development for this indication has been discontinued. However, the molecular targets of this compound—specifically MMP-2, MMP-9, MMP-13, and ADAM10—are critically involved in the pathological processes of cancer, including tumor invasion, metastasis, and angiogenesis. This technical guide explores the theoretical framework and potential applications of this compound in cancer research, providing a comprehensive overview of its mechanism of action, the roles of its targets in oncology, and proposed experimental protocols to investigate its anti-cancer efficacy.
Introduction to this compound
This compound is a selective inhibitor of several metalloproteinases. Although its clinical development was focused on diabetic nephropathy, the potent inhibitory profile of this compound against key enzymes implicated in cancer progression warrants an evaluation of its potential in oncological research. The primary known targets of this compound are MMP-2, MMP-9, MMP-13, and ADAM10, all of which are established mediators of cancer cell dissemination and tumor microenvironment remodeling.
Mechanism of Action and Target Rationale in Cancer
The anti-cancer potential of this compound is predicated on its inhibition of key metalloproteinases that facilitate cancer progression.
-
Matrix Metalloproteinases (MMPs): MMP-2, MMP-9, and MMP-13 are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). This degradation is a crucial step in cancer cell invasion and metastasis, allowing tumor cells to break through basement membranes and invade surrounding tissues and blood vessels.[1][2] Elevated expression of these MMPs is often correlated with advanced tumor stage, increased metastasis, and poor prognosis in various cancers.[3][4][5]
-
MMP-2 (Gelatinase A): Primarily degrades type IV collagen, a major component of the basement membrane. Its activity is associated with tumor invasion and angiogenesis.[1][5][6][7]
-
MMP-9 (Gelatinase B): Also degrades type IV collagen and is involved in activating growth factors like VEGF, thereby promoting angiogenesis.[4][8][9] Its expression can be induced by signaling pathways such as MEK/ERK and NF-κB.[8][10]
-
MMP-13 (Collagenase 3): Degrades fibrillar collagens and is implicated in bone metastasis and the epithelial-to-mesenchymal transition (EMT).[3][11][12]
-
-
ADAM10: A member of the "a disintegrin and metalloproteinase" family, ADAM10 is a sheddase that cleaves and activates a variety of cell surface molecules, including Notch receptors and ligands, E-cadherin, and EGFR ligands.[13][14][15] Dysregulation of ADAM10 can lead to aberrant activation of signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy.[14][16][17] The cleavage of Notch by ADAM10 is a critical step in the activation of Notch signaling, a pathway frequently implicated in cancer stem cell maintenance.[14][18]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the known in vitro inhibitory activity of this compound against various MMPs. This data highlights the potency and selectivity profile of the compound.
| Target | IC50 (nM) |
| MMP-2 | 0.81 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| MMP-1 | ~1900 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
Data compiled from publicly available sources. The selectivity for MMP-2, -9, and -13 over MMP-1 is a notable feature, as inhibition of MMP-1 has been associated with musculoskeletal toxicity in earlier broad-spectrum MMP inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the potential impact of this compound in a cancer context, the following diagrams illustrate the signaling pathways of its key targets and a proposed experimental workflow for its preclinical evaluation.
Caption: Role of MMPs in Cancer Invasion and Inhibition by this compound.
References
- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase-9 (MMP-9) as a Cancer Biomarker and MMP-9 Biosensors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sinobiological.com [sinobiological.com]
- 8. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression: Molecular Insights and Prognostic–Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADAM10 as a therapeutic target for cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Targeting ADAM10 in Cancer and Autoimmunity [frontiersin.org]
- 17. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
XL-784: A Potent, Broad-Spectrum Inhibitor of Snake Venom Metalloproteinases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Snakebite envenoming, a neglected tropical disease, results in significant mortality and morbidity, largely due to the destructive action of snake venom metalloproteinases (SVMPs). These zinc-dependent enzymes are primary toxins in viper venoms, causing severe hemorrhage, coagulopathy, and local tissue damage. Current antivenom therapies have limitations, creating an urgent need for novel, small-molecule inhibitors. This document details the technical profile of XL-784, a repurposed matrix metalloproteinase (MMP) inhibitor recently identified as a potent, broad-spectrum inhibitor of SVMPs. We provide a comprehensive summary of its inhibitory activity, detailed experimental protocols for its assessment, and a conceptual framework for its mechanism of action and discovery workflow.
Introduction: The Challenge of SVMPs and the Emergence of this compound
Snake venom metalloproteinases (SVMPs) are a major family of toxins found in the venoms of most medically important snakes, especially those of the Viperidae family.[1] These enzymes are structurally and functionally related to human A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs).[1] By degrading key components of the extracellular matrix, such as collagen in capillary basement membranes, and cleaving blood coagulation factors like fibrinogen, SVMPs trigger catastrophic systemic hemorrhage and disrupt hemostasis.[1]
The search for small-molecule drugs to treat snakebites is a global health priority. Such therapies could offer advantages over traditional antivenom, including oral bioavailability for rapid administration, improved safety profiles, and lower cost.[2] The strategy of repurposing drugs originally developed for other diseases has proven fruitful. Matrix metalloproteinase inhibitors (MMPis), initially designed for cancer therapy, are prime candidates due to the conserved zinc-binding catalytic site shared between MMPs and SVMPs.[1]
A recent high-throughput screening of a repurposed drug library identified this compound as a highly effective, pan-species SVMP inhibitor.[2] Originally developed as a potent inhibitor of human ADAM10 and various MMPs, this compound has demonstrated nanomolar efficacy against the venom of diverse and geographically distinct viper species, positioning it as a promising lead compound for a new class of snakebite therapeutics.[2][3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against both its original human enzyme targets and, more recently, against complex snake venoms. The data are summarized below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound against Human Metalloproteinases
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Data sourced from MedchemExpress. This table highlights this compound's high potency against MMP-2 and MMP-13, with notable selectivity over MMP-1, which was an important safety consideration in its original development.
Table 2: In Vitro Inhibitory Activity of this compound against Snake Venom SVMPs
| Snake Venom Species | Geographic Origin | EC50 (nM)* |
| Echis ocellatus | Nigeria | ~10 |
| Crotalus atrox | United States | ~15 |
| Bitis arietans | Nigeria | ~184 |
| Bothrops jararaca | Brazil | ~5 |
| Calloselasma rhodostoma | Southeast Asia | ~20 |
*Disclaimer: The EC50 values presented are estimated from graphical data (Figure 5A) in Hall et al., 2024, as precise tabular data was not provided in the publication. The study reported a general EC50 range of 5–184 nM for this compound across these venoms.[2]
Experimental Protocols
The identification of this compound as an SVMP inhibitor was accomplished via a validated high-throughput screening (HTS) campaign. The core methodology is detailed below.
High-Throughput SVMP Inhibition Assay (Fluorometric)
This protocol is adapted from the methodology described by Hall et al., 2024.[1]
Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the proteolytic activity of SVMPs in whole snake venom.
Materials:
-
Venom: Lyophilized snake venom (e.g., Echis ocellatus), reconstituted in phosphate-buffered saline (PBS).
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM).
-
Substrate: Quenched fluorogenic peptide substrate for MMPs/ADAMs (e.g., Cat no: ES010, Bio-Techne), diluted in reaction buffer.
-
Reaction Buffer: 150 mM NaCl, 50 mM Tris-HCl, pH 7.5.
-
Plates: Black, flat-bottom, 384-well assay plates (e.g., Greiner Bio-One).
-
Control Inhibitor (Positive Control): Marimastat or another known potent SVMP inhibitor.
-
Vehicle Control (Negative Control): DMSO.
-
Equipment: High-precision liquid handler (e.g., VIAFLO 384), plate centrifuge, 37°C incubator, fluorescence plate reader.
Methodology:
-
Compound Plating: Using a liquid handler, dispense test compounds and controls from a master plate into the 384-well assay plate. For a final assay concentration of 10 µM, 0.91 µL of a 1 mM stock is typically used.
-
Venom Addition: Add 1 µg of venom (e.g., in 15 µL of PBS) to each well containing the test compound.
-
Pre-incubation: Briefly centrifuge the plate to ensure the contents are mixed. Incubate the plate at 37°C for 25 minutes to allow the inhibitor to interact with the venom enzymes.
-
Acclimatization: Let the plate acclimatize to room temperature for 5 minutes.
-
Substrate Addition: Add the fluorogenic substrate to all wells to a final concentration of 7.5 µM. The total final assay volume should be approximately 91 µL.
-
Kinetic Read/Endpoint Read:
-
For determining optimal incubation time, perform a kinetic read, measuring fluorescence every few minutes until the venom-only (negative control) wells reach a plateau.
-
For HTS, incubate the plate for a pre-determined time (e.g., 20 minutes for E. ocellatus venom).[1]
-
-
Fluorescence Measurement: Read the plate using a fluorescence plate reader. Low fluorescence indicates inhibition of SVMP activity, as the quencher remains attached to the fluorophore. High fluorescence indicates active SVMPs have cleaved the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (e.g., marimastat) and negative (DMSO) controls. For dose-response curves, plot percentage inhibition against a serial dilution of the compound to calculate the EC50 value.
Visualizations: Mechanism and Workflow
To conceptualize the role of this compound, the following diagrams illustrate its mechanism of action and the workflow used for its discovery.
Caption: Mechanism of SVMP action and inhibition by this compound.
Caption: Experimental workflow for identifying SVMP inhibitors.
Conclusion and Future Directions
This compound has been identified as a potent, nanomolar-range inhibitor of SVMPs from a wide variety of medically important snake species. Its known activity against human MMPs provides a strong mechanistic basis for its efficacy against the structurally similar venom enzymes. The data strongly support its status as a high-value lead compound for the development of a novel, orally bioavailable snakebite therapy.
Future research should focus on:
-
In Vivo Efficacy: Preclinical studies in animal models are required to determine if the potent in vitro activity of this compound translates to the neutralization of venom-induced hemorrhage, coagulopathy, and lethality in vivo.
-
Medicinal Chemistry Optimization: While promising, this compound can serve as a scaffold for medicinal chemistry campaigns to design derivatives with potentially improved potency, selectivity for SVMPs over human MMPs, and optimized pharmacokinetic profiles for snakebite treatment.
-
Combination Therapy: Investigating the synergistic effects of this compound with other small-molecule inhibitors (e.g., PLA₂ inhibitors) or with traditional antivenom could lead to more effective and comprehensive treatment strategies.
The discovery of this compound's anti-SVMP activity is a significant step forward in the quest for next-generation snakebite treatments, offering a clear and promising path for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors [frontiersin.org]
- 3. Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of XL-784
For research use only.
Introduction
XL-784 is a potent and selective small molecule inhibitor of several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families of enzymes.[1][2] These zinc-dependent endopeptidases are key regulators of the extracellular matrix and are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and tissue remodeling.[3] Notably, specific MMPs and ADAMs are overexpressed in various disease states, such as cancer and inflammation, making them attractive targets for therapeutic intervention. This compound has been identified as a potent inhibitor of ADAM-10 and several MMPs, while demonstrating significantly lower activity against MMP-1, which may contribute to an enhanced safety profile.[1][4]
These application notes provide detailed protocols for the in vitro characterization of this compound, including its inhibitory activity against specific MMPs and ADAM10. The provided methodologies are intended to guide researchers in the accurate assessment of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound has been quantified against a panel of metalloproteinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Data compiled from multiple sources.[2][3][5]
Signaling Pathway
The following diagram illustrates the signaling pathways modulated by this compound through its inhibition of MMPs and ADAM10. These enzymes are critical for the cleavage of a variety of cell surface proteins and extracellular matrix components, which in turn regulate downstream signaling events involved in cell growth, survival, and migration.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
The following are generalized protocols for determining the in vitro inhibitory activity of this compound against MMPs and ADAM10. These should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Fluorogenic Enzymatic Assay for MMP/ADAM10 Inhibition
This protocol describes a method to determine the IC50 value of this compound against a specific metalloproteinase using a fluorogenic substrate.
Materials:
-
Recombinant human MMP or ADAM10 enzyme
-
Fluorogenic peptide substrate specific for the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Set up the Assay Plate:
-
Blank wells: Add assay buffer and substrate, without the enzyme.
-
Control wells (No Inhibitor): Add assay buffer, enzyme solution, and an equivalent volume of DMSO as in the inhibitor wells.
-
Inhibitor wells: Add assay buffer, enzyme solution, and the diluted this compound solutions.
-
-
Pre-incubation:
-
Add the diluted enzyme to the control and inhibitor wells.
-
Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Monitor the Reaction:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission for many common MMP substrates) kinetically over 30-60 minutes at 37°C.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based MMP Activity Assay (Gelatin Zymography)
This protocol allows for the assessment of MMP-2 and MMP-9 activity from cell culture supernatants and the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells, known to secrete MMP-2 and MMP-9)
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound in serum-free medium for 24-48 hours.
-
Collect the conditioned medium, which contains the secreted MMPs.
-
-
Sample Preparation:
-
Centrifuge the collected medium to remove cells and debris.
-
Mix the supernatant with non-reducing SDS sample buffer (do not boil the samples).
-
-
Gel Electrophoresis:
-
Load equal amounts of protein or equal volumes of conditioned medium onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
-
Enzyme Renaturation:
-
After electrophoresis, wash the gel with zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
-
Enzyme Activity Development:
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).
-
Compare the band intensities from this compound-treated samples to the untreated control to determine the inhibitory effect.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. A Cellular Based Assay to Monitor the Cleavage of the Extracellular Matrix by Matrix Metalloproteinases as a Tool for Drug Discovery Against Metastasis - ProQuest [proquest.com]
- 5. bioassaysys.com [bioassaysys.com]
XL-784 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and various Matrix Metalloproteinases (MMPs).[1][2][3][4] It has demonstrated significant inhibitory activity against MMP-2, MMP-9, and MMP-13, while notably sparing MMP-1.[2][3] This selectivity profile makes this compound a valuable tool for investigating the roles of these metalloproteinases in physiological and pathological processes, including cell proliferation, migration, and extracellular matrix remodeling.[1][4] Preclinical studies have explored its potential in conditions such as renal fibrosis and diabetic nephropathy.[1][5][6]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods are foundational for researchers investigating the cellular effects of inhibiting ADAM10 and specific MMPs.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against a panel of metalloproteinases, providing a clear comparison of its selectivity.
| Target Protein | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
Data compiled from multiple sources.[2][3]
Signaling Pathways
The following diagrams illustrate the signaling pathways influenced by the inhibition of ADAM10 and MMPs, the primary targets of this compound.
Experimental Protocols
The following protocols are provided as a guide for conducting cell-based assays with this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cells and treating them with this compound for subsequent analysis.
Materials:
-
Appropriate cell line (e.g., HT1080 for MMP studies, HEK293 for ADAM10 overexpression studies)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Maintain the chosen cell line in complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density to achieve 80-90% confluency at the time of the assay.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
After allowing the cells to adhere overnight, replace the culture medium with a fresh medium containing the desired concentrations of this compound.
-
Prepare serial dilutions of this compound from the stock solution in a serum-free or low-serum medium to minimize protein binding. The final DMSO concentration should be kept constant across all treatments, typically ≤ 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the this compound treatments).
-
Incubate the cells with this compound for the desired period (e.g., 24-48 hours), depending on the specific assay.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cells treated with this compound.
Materials:
-
Conditioned media from this compound treated and control cells (from Protocol 1)
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Collect the conditioned media from the treated and control cells.
-
Centrifuge the media to remove any detached cells and debris.
-
Determine the protein concentration of the cell lysates to normalize the loading volumes of the conditioned media.
-
Mix the conditioned media with non-reducing SDS sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.
-
Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Image the gel and quantify the band intensities using densitometry software. The areas of MMP-2 and MMP-9 activity will appear as clear bands at approximately 72 kDa and 92 kDa, respectively.
-
Protocol 3: ADAM10 Activity Assay using a Fluorogenic Substrate
This protocol describes a method to measure the enzymatic activity of ADAM10 at the cell surface or in cell lysates using a specific fluorogenic substrate.
Materials:
-
Cells treated with this compound and control cells (from Protocol 1)
-
ADAM10-specific fluorogenic substrate (e.g., a quenched peptide substrate that fluoresces upon cleavage)
-
Assay buffer (e.g., Tris-buffered saline with calcium and zinc)
-
Fluorometer or fluorescence plate reader
Procedure:
-
For Cell Surface Activity:
-
After treatment with this compound, wash the cells gently with PBS or assay buffer.
-
Add the assay buffer containing the ADAM10 fluorogenic substrate to each well.
-
Incubate at 37°C for a predetermined time, protecting from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
For Cell Lysate Activity:
-
After treatment, wash the cells with PBS and lyse them in a non-denaturing lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate for normalization.
-
In a microplate, add the cell lysate to the assay buffer containing the fluorogenic substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Plot the fluorescence intensity against the concentration of this compound to determine the dose-dependent inhibition of ADAM10 activity. Calculate the IC50 value.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers and professionals in drug development to effectively utilize this compound in cell-based assays. These methodologies will enable the detailed investigation of the cellular functions of ADAM10 and MMPs and the characterization of the inhibitory effects of this compound. As with any experimental procedure, optimization of these protocols for specific experimental setups is highly recommended to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XL-784 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for designing and conducting preclinical animal model studies to evaluate the efficacy of XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and various Matrix Metalloproteinases (MMPs). The protocols focus on two key therapeutic areas where this compound shows promise: diabetic nephropathy and metastatic cancer.
I. This compound in a Mouse Model of Diabetic Nephropathy
This section outlines a study to assess the reno-protective effects of this compound in a streptozotocin (STZ)-induced model of diabetic nephropathy in mice. This model mimics key features of human diabetic kidney disease, including hyperglycemia, proteinuria, and renal fibrosis.
Signaling Pathway of Renal Fibrosis
TGF-β signaling is a key driver of renal fibrosis. Upon activation, TGF-β receptors phosphorylate Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, leading to excessive extracellular matrix (ECM) deposition. MMPs are involved in the complex process of ECM remodeling and their inhibition can modulate fibrotic processes.
XL-784: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members.[1] Specifically, it exhibits high potency against MMP-2, MMP-13, and ADAM10 (also known as TNF-α-converting enzyme or TACE), with IC50 values in the low nanomolar range.[1] It also inhibits MMP-9 and ADAM17, while being relatively sparing of MMP-1.[1] This profile makes this compound a valuable tool for investigating the roles of these proteases in various biological processes, including extracellular matrix remodeling, cell proliferation, migration, and invasion, which are critical in cancer and other diseases.[2]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. Due to the limited availability of published data on specific working concentrations in cell-based assays, this document focuses on providing robust protocols for determining the optimal concentration for your specific cell line and experimental context.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of key cell surface and extracellular proteases. These enzymes are responsible for cleaving a wide array of substrates, including growth factors, cytokines, and extracellular matrix components, thereby influencing cell signaling, adhesion, and motility.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: Biochemical Potency of this compound
| Target Enzyme | IC50 (nM) |
|---|---|
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Data sourced from MedChemExpress.[1]
Table 2: Template for Determining Cytotoxicity (IC50) of this compound
| Cell Line | Assay Duration (e.g., 48h, 72h) | IC50 (µM) | Notes (e.g., Seeding Density) |
|---|---|---|---|
| [Enter Cell Line] | [Enter Duration] | ||
| [Enter Cell Line] | [Enter Duration] |
| [Enter Cell Line] | [Enter Duration] | | |
Table 3: Template for Determining Effective Concentration (EC50) in Functional Assays
| Cell Line | Assay Type (e.g., Migration) | Assay Duration | EC50 (µM) | Optimal Working Concentration (µM) |
|---|---|---|---|---|
| [Enter Cell Line] | [Enter Assay Type] | [Enter Duration] | ||
| [Enter Cell Line] | [Enter Assay Type] | [Enter Duration] |
| [Enter Cell Line] | [Enter Assay Type] | [Enter Duration] | | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: this compound has very limited aqueous solubility (20 µg/mL).[1] Therefore, a high-concentration stock solution in an organic solvent is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the molecular weight of this compound (consult the manufacturer's data sheet), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Cytotoxic Concentration of this compound
This protocol outlines a method to determine the concentration of this compound that is toxic to the cells of interest using a standard MTT assay. This is crucial for identifying a sub-toxic concentration range for use in functional assays.
Caption: Workflow for determining this compound cytotoxicity.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrated serial dilutions of this compound in culture medium from your 10 mM stock. A suggested starting range, based on other ADAM10 inhibitors, could be from 200 µM down to 20 nM (this will be diluted 1:1 in the wells to a final concentration of 100 µM to 10 nM).[3][4] Also, prepare a 2X vehicle control (DMSO) at the same concentration as the highest this compound dilution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol is used to assess the effect of sub-toxic concentrations of this compound on cell migration.
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch ("wound") in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing sub-toxic concentrations of this compound (e.g., IC50/10, IC50/5, IC50/2) and a vehicle control.
-
Imaging: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the rate of migration in this compound-treated cells to the vehicle control.
Conclusion
This compound is a potent inhibitor of key metalloproteinases involved in cancer progression and other diseases. While its biochemical activity is well-characterized, its application in cell culture requires careful optimization of the working concentration. By following the detailed protocols for determining cytotoxicity and assessing functional effects, researchers can effectively establish the optimal conditions for using this compound to investigate its biological roles in their specific cellular models. The provided templates will aid in the systematic collection and analysis of this essential data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 3. Inhibitors of ADAM10 reduce Hodgkin lymphoma cell growth in 3D microenvironments and enhance brentuximab-vedotin effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
Administration of XL-784 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-784 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs), with a notable sparing effect on MMP-1.[1][2][3] Its mechanism of action makes it a compound of interest for investigating therapeutic interventions in diseases characterized by abnormal extracellular matrix remodeling, such as fibrosis and cancer. Preclinical studies in mouse models have demonstrated its oral bioavailability and in vivo efficacy in a model of abdominal aortic aneurysm. This document provides detailed application notes and protocols for the administration of this compound in mouse models based on publicly available data.
Mechanism of Action
This compound exerts its biological effects through the inhibition of ADAM-10 and various MMPs. These enzymes play crucial roles in cell signaling, proliferation, and tissue remodeling.
Signaling Pathway of ADAM-10 and MMPs
References
Application Notes and Protocols for Utilizing XL-784 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), demonstrating significant activity against MMP-2, MMP-9, and MMP-13. It also exhibits inhibitory effects on ADAM-10 and ADAM-17. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. Gelatin zymography is a widely used and sensitive technique for detecting the activity of gelatinases, primarily MMP-2 and MMP-9, in various biological samples. This application note provides a detailed protocol for the use of this compound as an inhibitory agent in gelatin zymography assays to assess its efficacy and determine the gelatinolytic activity in biological samples.
Mechanism of Action
This compound functions by targeting the catalytic domain of MMPs, thereby preventing the breakdown of ECM proteins. Its broad-spectrum inhibitory profile makes it a valuable tool for studying the collective role of multiple MMPs in physiological and pathological processes. The ability to inhibit both secreted (MMP-2, MMP-9) and membrane-bound (ADAM-10, ADAM-17) metalloproteinases allows for a comprehensive analysis of metalloproteinase-driven processes.
Data Presentation
The inhibitory activity of this compound against a panel of MMPs has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. These values serve as a reference for the potency and selectivity of this compound and can guide the selection of appropriate concentrations for zymography experiments.
| Target MMP | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Table 1: In vitro inhibitory activity of this compound against various Matrix Metalloproteinases.
Experimental Protocols
This section provides a detailed methodology for performing gelatin zymography and for testing the inhibitory effect of this compound.
Part 1: Sample Preparation
Biological samples such as cell culture supernatants, tissue extracts, or purified enzyme preparations can be analyzed for MMP activity.
For Cell Culture Supernatants:
-
Culture cells to the desired confluency in appropriate media.
-
To induce MMP expression, cells can be treated with stimulants like phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), or cytokines.
-
For inhibitor studies, treat the cells with varying concentrations of this compound for a specified duration before collecting the supernatant.
-
Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
The supernatant can be concentrated using centrifugal filter units to increase the concentration of MMPs.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
For Tissue Extracts:
-
Excise tissues and immediately place them in ice-cold lysis buffer.
-
Homogenize the tissue on ice using a dounce homogenizer or a sonicator.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration.
Part 2: Gelatin Zymography Protocol
-
Gel Preparation:
-
Prepare a 10% SDS-polyacrylamide resolving gel containing 1 mg/mL gelatin.[1]
-
Overlay the resolving gel with a 4% stacking gel.
-
-
Sample Loading and Electrophoresis:
-
Mix the prepared samples with non-reducing sample buffer. Do not heat the samples , as this can irreversibly denature the enzymes.
-
Load equal amounts of protein (e.g., 20-40 µg) into each well of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS and allow the enzymes to renature.
-
Wash the gel briefly with incubation buffer.
-
To assess the inhibitory effect of this compound, incubate the gel overnight at 37°C in an incubation buffer containing the desired concentration of this compound. For a dose-response analysis, separate gels or lanes can be incubated with different concentrations of the inhibitor (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A control gel should be incubated in the absence of the inhibitor.
-
-
Staining and Destaining:
-
After incubation, stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been digested by the MMPs.
-
-
Data Analysis:
-
The zymogram can be photographed or scanned for a permanent record.
-
The intensity of the clear bands can be quantified using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated by comparing the band intensity in the presence of this compound to the control lane.
-
Representative Quantitative Data from a Simulated Zymography Experiment
The following table represents simulated data from a zymography experiment designed to test the inhibitory effect of this compound on MMP-9 activity. The band intensities are quantified using densitometry and expressed as a percentage of the control (no inhibitor).
| This compound Concentration (nM) | MMP-9 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 55 | 6.1 |
| 100 | 20 | 3.5 |
| 1000 | 5 | 1.8 |
Table 2: Dose-dependent inhibition of MMP-9 activity by this compound in a gelatin zymography assay (Simulated Data).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the expression and activation of MMPs, and the points of inhibition by this compound. Extracellular stimuli, such as growth factors and inflammatory cytokines, activate intracellular signaling cascades (e.g., MAPK pathway) which in turn upregulate the transcription of MMP genes. The translated pro-MMPs are then secreted and activated. This compound directly inhibits the catalytic activity of mature MMPs.
Caption: Simplified MMP signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps of the gelatin zymography protocol for assessing the inhibitory activity of this compound.
Caption: Experimental workflow for this compound inhibition in zymography.
References
XL-784: Application Notes and Protocols for Studying Protein Shedding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein shedding is a critical post-translational modification process involving the proteolytic cleavage and release of the extracellular domain of membrane-bound proteins. This process is mediated by a family of cell surface proteases, primarily belonging to the A Disintegrin and Metalloproteinase (ADAM) family and Matrix Metalloproteinases (MMPs). Ectodomain shedding plays a pivotal role in various physiological and pathological processes, including cell signaling, adhesion, inflammation, and cancer progression. XL-784 is a potent and selective inhibitor of several MMPs and ADAM10, making it a valuable tool for investigating the mechanisms of protein shedding and for the development of therapeutics targeting diseases associated with aberrant shedding events.[1][2]
These application notes provide detailed protocols and data for the use of this compound in studying protein shedding in both in vitro and in vivo models.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that primarily targets the enzymatic activity of several matrix metalloproteinases and ADAM10.[1][2] By binding to the active site of these proteases, this compound prevents the cleavage of their substrates, thereby inhibiting the shedding of the ectodomains of various cell surface proteins. The compound has been shown to be particularly potent against MMP-2, MMP-13, and ADAM10, with IC50 values in the low nanomolar range.[1] Notably, this compound was designed to be MMP-1 sparing, which is thought to enhance its safety profile compared to broader-spectrum MMP inhibitors.[2]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against a panel of metalloproteinases.
| Target Protease | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
| [1] |
Experimental Protocols
In Vitro Protocol: Inhibition of Protein Shedding in Cell Culture
This protocol describes a general method to assess the effect of this compound on the shedding of a specific protein of interest from cultured cells.
1. Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or other shedding inducers (optional)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Reagents for Western Blotting or ELISA
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Serum Starvation: Gently wash the cells twice with sterile PBS. Replace the complete medium with serum-free medium and incubate for 2-4 hours. This step reduces the background from serum proteins.
-
This compound Treatment: Prepare a dilution series of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM. Add the this compound dilutions or vehicle control (DMSO) to the cells and pre-incubate for 1 hour.
-
Induction of Shedding (Optional): To study induced shedding, treat the cells with a known shedding stimulus, such as PMA (e.g., 10-100 ng/mL).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, or 24 hours) to allow for protein shedding. The optimal time should be determined empirically for the protein of interest.
-
Sample Collection:
-
Conditioned Medium: Carefully collect the conditioned medium and centrifuge at 300 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new tube containing a protease inhibitor cocktail.
-
Cell Lysate: Wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
-
Analysis:
-
Western Blot: Analyze the conditioned medium for the presence of the shed ectodomain and the cell lysate for the full-length protein. The band intensity can be quantified using densitometry.
-
ELISA: Use a specific ELISA kit to quantify the concentration of the shed protein in the conditioned medium.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model where protein shedding is a key pathological feature.
1. Materials:
-
Appropriate mouse model (e.g., transgenic, disease-induced)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection supplies
-
Tissue collection and processing reagents
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Model: Select a mouse model relevant to the disease context where the target shed protein is implicated.
-
Drug Preparation and Administration: Formulate this compound in a suitable vehicle for oral administration. Based on previous studies, doses ranging from 50 mg/kg to 500 mg/kg have been used.[1] Administer the drug or vehicle to the respective groups via oral gavage daily or as determined by the pharmacokinetic profile of the compound.
-
Treatment Period: The duration of the treatment will depend on the specific disease model and the endpoints being measured.
-
Sample Collection: At the end of the study, or at intermediate time points, collect blood samples via a suitable method (e.g., retro-orbital bleed, cardiac puncture). Tissues of interest can also be harvested.
-
Sample Processing:
-
Plasma/Serum: Process blood samples to obtain plasma or serum and store at -80°C.
-
Tissues: Snap-freeze tissues in liquid nitrogen or prepare tissue homogenates.
-
-
Analysis: Quantify the levels of the shed protein in plasma, serum, or tissue homogenates using a validated ELISA or other quantitative methods like mass spectrometry.
In Vivo Dose-Response Data of this compound
The following table presents data from a study investigating the effect of different doses of this compound on aortic dilatation in a mouse model.
| Treatment Group | Mean Aortic Dilatation (%ΔAD ± SEM) |
| Control | 158.5% ± 4.3% |
| This compound (50 mg/kg) | 140.4% ± 3.2% |
| This compound (125 mg/kg) | 129.3% ± 5.1% |
| This compound (250 mg/kg) | 119.2% ± 3.5% |
| This compound (375 mg/kg) | 88.6% ± 4.4% |
| This compound (500 mg/kg) | 76.0% ± 3.5% |
| Doxycycline | 112.2% ± 2.0% |
| [1] |
Conclusion
This compound is a potent inhibitor of ADAM10 and several MMPs, making it a valuable research tool for elucidating the role of protein shedding in health and disease. The protocols and data presented here provide a foundation for designing and conducting experiments to investigate the effects of this compound on the shedding of specific proteins of interest in both cellular and animal models. Proper experimental design, including appropriate controls and validation, is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols for Western Blot Analysis Following XL-784 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to investigate the cellular effects of XL-784, a selective inhibitor of matrix metalloproteinases (MMPs).
Introduction
This compound is a potent small molecule inhibitor targeting several matrix metalloproteinases, including MMP-2, MMP-9, MMP-13, as well as ADAM-10 and ADAM-17 (TACE).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Beyond their role in ECM remodeling, MMPs are key regulators of cell signaling by processing a variety of signaling molecules, including growth factors, cytokines, and their receptors. Inhibition of MMPs by this compound can therefore indirectly modulate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is pivotal in regulating cell proliferation, differentiation, and survival.[3][4] Western blotting is a powerful technique to detect and quantify changes in protein expression and phosphorylation status, making it an ideal method to elucidate the downstream effects of this compound treatment.[5]
Principle
This protocol outlines the immunodetection of key signaling proteins from cell lysates previously treated with this compound. The workflow involves cell lysis, protein quantification, separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of proteins to a membrane, and subsequent probing with specific primary and secondary antibodies for detection.[6][7][8] By analyzing the expression and phosphorylation levels of proteins in key signaling pathways, researchers can gain insights into the mechanism of action of this compound.
Data Presentation
Quantitative data obtained from Western blot analysis should be meticulously documented. Densitometry analysis of the protein bands allows for the quantification of protein levels. It is crucial to normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or tubulin) to account for any variations in protein loading between lanes. For phosphoproteins, it is recommended to normalize the phosphorylated protein signal to the total protein signal. The data can be presented in a tabular format for clear comparison between different treatment conditions.
Table 1: Hypothetical Quantitative Western Blot Data Following this compound Treatment
| Treatment Group | Concentration (nM) | p-ERK1/2 / Total ERK1/2 (Normalized Intensity) | p-MEK1/2 / Total MEK1/2 (Normalized Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 10 | 0.75 ± 0.08 | 0.82 ± 0.11 |
| This compound | 50 | 0.42 ± 0.05 | 0.55 ± 0.07 |
| This compound | 100 | 0.21 ± 0.03 | 0.31 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction[9][10]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[9]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.[5]
-
Based on the protein concentration, calculate the volume of each lysate required to obtain an equal amount of total protein for each sample (typically 20-30 µg per lane).
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Select primary antibodies specific to the target proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-MEK1/2, total MEK1/2, and a loading control like GAPDH or β-actin).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software to quantify the protein expression levels.
Mandatory Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound's effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. goldbio.com [goldbio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
Application Notes and Protocols for XL-784 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 10 (ADAM10).[1] These enzymes play critical roles in the remodeling of the extracellular matrix and cell signaling, and their dysregulation is implicated in various pathological processes, including cancer, inflammation, and fibrosis.[1][2] this compound's targeted inhibition of these metalloproteinases makes it a valuable tool for research and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of metalloproteinases.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the catalytic zinc-binding domain of MMPs and ADAMs. By binding to the active site, this compound blocks the proteolytic activity of these enzymes, thereby preventing the degradation of extracellular matrix components and the shedding of cell surface proteins that are crucial for intercellular signaling. This compound has been shown to be a selective inhibitor, with varying potency against different MMPs.[2][3] It is particularly potent against MMP-2, MMP-13, and ADAM10.[3]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of matrix metalloproteinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
Data compiled from multiple sources.[3]
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Metalloproteinase Inhibitors
This protocol describes a general fluorescence-based assay for high-throughput screening of potential inhibitors of MMPs and ADAMs, adaptable for use with this compound as a control compound. The assay relies on the cleavage of a quenched fluorescent substrate by the target enzyme. In its uncleaved state, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human metalloproteinase (e.g., MMP-2, MMP-9, MMP-13, or ADAM10)
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for many MMPs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (as a positive control)
-
Test compounds library
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the test compounds and this compound in assay buffer to the desired concentrations. It is recommended to perform a 10-point dose-response curve.
-
-
Enzyme Preparation:
-
Dilute the recombinant metalloproteinase in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over the desired assay time.
-
-
Substrate Preparation:
-
Dilute the fluorogenic substrate in assay buffer to a working concentration that is at or below its Michaelis-Menten constant (Km) for the specific enzyme.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compounds or this compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm (or as appropriate for the specific substrate) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMP and ADAM10 Inhibition
The inhibition of MMPs and ADAM10 by this compound can impact multiple downstream signaling pathways that are crucial for cell growth, proliferation, and invasion. The following diagrams illustrate the general signaling pathways affected by these enzymes and the workflow for an HTS assay.
Caption: MMP Signaling Pathway and Inhibition by this compound.
Caption: ADAM10-Mediated Ectodomain Shedding and Inhibition by this compound.
HTS Experimental Workflow
The following diagram outlines the logical workflow for a typical high-throughput screening campaign to identify novel metalloproteinase inhibitors.
References
Application Notes and Protocols for Immunohistochemistry with XL-784 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs), with high affinity for MMP-2, MMP-9, and MMP-13, while demonstrating significantly lower activity against MMP-1.[1][2][3] This selectivity profile makes this compound a valuable tool for investigating the roles of these specific proteases in various physiological and pathological processes, including cell proliferation, blood vessel formation, and tissue remodeling.[1] These application notes provide detailed protocols for the use of immunohistochemistry (IHC) to assess the in-situ effects of this compound treatment on tissue samples.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of ADAM-10 and specific MMPs. These enzymes are key regulators of the extracellular matrix (ECM) and are involved in the cleavage of various cell surface proteins, including growth factor precursors and their receptors. Inhibition of ADAM-10 and MMPs by this compound can therefore modulate downstream signaling pathways that control cell growth, migration, and invasion.
References
Application Notes and Protocols for Flow Cytometry Analysis with XL-784
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), including MMP-2, MMP-9, MMP-13, ADAM10, and ADAM17. These enzymes play critical roles in extracellular matrix remodeling, cell signaling, and inflammation. Flow cytometry is a powerful technique to analyze the effects of this compound on individual cells, enabling the quantification of cell surface protein expression, cell signaling events, and apoptosis. These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the proteolytic activity of key metalloproteinases. These enzymes are responsible for the "shedding" of the extracellular domains of various cell surface proteins, including growth factors, cytokines, and their receptors. By blocking this shedding process, this compound can modulate downstream signaling pathways and cellular functions. For instance, inhibition of ADAM17 (also known as TACE) can prevent the release of tumor necrosis factor-alpha (TNF-α) and the cleavage of various other substrates, thereby impacting inflammatory and proliferative responses.[1][2][3]
Application 1: Assessing the Effect of this compound on the Surface Expression of ADAM10 Substrates
This protocol describes the use of flow cytometry to measure the impact of this compound on the cell surface levels of a known ADAM10 substrate. As this compound inhibits ADAM10, an accumulation of its substrates on the cell surface is anticipated.
Experimental Protocol
Objective: To quantify the change in cell surface expression of an ADAM10 substrate (e.g., CD44) on a human cancer cell line (e.g., MDA-MB-231) following treatment with this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human CD44 antibody (e.g., FITC-conjugated)
-
Isotype control antibody (e.g., FITC-conjugated mouse IgG1)
-
7-AAD (7-Aminoactinomycin D) or other viability dye
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Harvesting and Preparation:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer cells to flow cytometry tubes and wash once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-human CD44 antibody or the corresponding isotype control to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Add 7-AAD to each tube to a final concentration of 1 µg/mL to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events for each sample.
-
Data Presentation
Table 1: Effect of this compound on CD44 Surface Expression in MDA-MB-231 Cells
| This compound Concentration (nM) | Percentage of CD44+ Cells (%) | Mean Fluorescence Intensity (MFI) of CD44 |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 15,432 ± 876 |
| 1 | 96.1 ± 1.8 | 18,976 ± 1,023 |
| 10 | 97.5 ± 1.5 | 25,645 ± 1,543 |
| 100 | 98.2 ± 1.2 | 38,912 ± 2,109 |
Data are presented as mean ± standard deviation from three independent experiments.
Application 2: Analysis of MMP-9 Surface Expression on Activated Monocytes
This protocol outlines a method to investigate the effect of this compound on the expression of MMP-9 on the surface of human monocytes, which can be induced by inflammatory stimuli.
Experimental Protocol
Objective: To determine the effect of this compound on the cell surface expression of MMP-9 on lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs isolated from whole blood
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated anti-human CD14 antibody (monocyte marker)
-
Fluorochrome-conjugated anti-human MMP-9 antibody
-
Isotype control antibodies
-
7-AAD or other viability dye
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0, 10, 100 nM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include an unstimulated control.
-
-
Antibody Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add anti-human CD14 and anti-human MMP-9 antibodies (or isotype controls).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing 7-AAD.
-
Acquire data on a flow cytometer, collecting at least 50,000 events per sample.
-
Data Presentation
Table 2: Effect of this compound on MMP-9 Surface Expression on CD14+ Monocytes
| Treatment | Percentage of MMP-9+ cells within CD14+ gate (%) | MFI of MMP-9 within CD14+ gate |
| Unstimulated | 8.5 ± 1.2 | 2,543 ± 187 |
| LPS (100 ng/mL) | 45.7 ± 3.5 | 12,876 ± 985 |
| LPS + this compound (10 nM) | 32.1 ± 2.8 | 9,543 ± 765 |
| LPS + this compound (100 nM) | 15.3 ± 1.9 | 4,876 ± 345 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Mechanism of this compound action on ADAM17-mediated substrate shedding.
Caption: General experimental workflow for flow cytometry analysis with this compound.
References
Application Notes and Protocols for XL-784 in Co-Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families.[1][2] Specifically, it exhibits strong inhibitory activity against ADAM10, MMP-2, MMP-9, and MMP-13, while notably sparing MMP-1.[1][2] This selectivity profile makes this compound a valuable research tool for dissecting the roles of these proteases in various pathological processes, including cancer, fibrosis, and inflammation, where cell-cell and cell-matrix interactions are critical. Co-culture systems, which mimic the complex in vivo microenvironment by culturing two or more different cell types together, are ideal platforms for investigating the effects of this compound on these intricate biological processes.
These application notes provide a comprehensive overview of the potential uses of this compound in co-culture models and detailed protocols for its application.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of key metalloproteinases involved in extracellular matrix (ECM) remodeling, cell signaling, and angiogenesis.
-
ADAM10: This "sheddase" is responsible for the ectodomain shedding of numerous cell surface proteins, including Notch receptors, E-cadherin, and various growth factor precursors.[1][3] By inhibiting ADAM10, this compound can modulate critical signaling pathways that control cell proliferation, differentiation, and migration.
-
MMP-2 and MMP-9 (Gelatinases): These enzymes are crucial for the degradation of type IV collagen, a major component of basement membranes.[4][5] Their inhibition by this compound can prevent the breakdown of these barriers, thereby interfering with cancer cell invasion and angiogenesis.[4][5]
-
MMP-13 (Collagenase 3): This MMP primarily degrades fibrillar collagens and has been implicated in arthritis and cancer progression.
The high selectivity of this compound against MMP-1, a ubiquitously expressed collagenase, is a significant advantage, as broad-spectrum MMP inhibitors have been associated with dose-limiting toxicities in clinical trials, such as musculoskeletal syndrome.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Data sourced from MedchemExpress.[2]
Table 2: Hypothetical Data from a Tumor-Fibroblast Co-culture Invasion Assay
| Treatment Group | Normalized Invasion Index |
| Tumor Cells Alone | 1.0 |
| Tumor Cells + Fibroblasts | 4.5 ± 0.6 |
| Tumor Cells + Fibroblasts + Vehicle | 4.3 ± 0.5 |
| Tumor Cells + Fibroblasts + this compound (10 nM) | 2.1 ± 0.3 |
| Tumor Cells + Fibroblasts + this compound (50 nM) | 1.2 ± 0.2 |
This table represents hypothetical data to illustrate the expected outcome of an experiment using this compound in a co-culture invasion assay.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits ADAM10, modulating Notch and E-cadherin signaling pathways.
Caption: this compound blocks MMP-mediated ECM degradation in a tumor-stroma co-culture model.
Experimental Workflow
Caption: General experimental workflow for using this compound in a co-culture system.
Experimental Protocols
Protocol 1: Tumor-Fibroblast Co-culture Model for Invasion Assay
This protocol is designed to assess the effect of this compound on cancer cell invasion promoted by cancer-associated fibroblasts (CAFs).
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer)
-
Fibroblast cell line (e.g., MRC-5 lung fibroblasts, or primary CAFs)
-
Transwell inserts with 8.0 µm pore size
-
Matrigel Basement Membrane Matrix
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium and supplements
-
Calcein AM or DAPI for cell staining
Methodology:
-
Fibroblast Seeding: Seed fibroblasts in the lower chamber of a 24-well plate at a density of 5 x 10^4 cells/well. Allow them to adhere and grow for 24 hours.
-
Matrigel Coating: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell insert membrane. Allow to solidify at 37°C for at least 1 hour.
-
Cancer Cell Seeding: Suspend cancer cells in serum-free medium. Seed 1 x 10^5 cancer cells into the Matrigel-coated upper chamber of the Transwell insert.
-
This compound Treatment: Prepare different concentrations of this compound in the culture medium to be added to both the upper and lower chambers. A vehicle control (DMSO) should be included.
-
Co-culture and Incubation: Place the Transwell inserts into the wells containing the fibroblasts. Incubate the co-culture for 24-48 hours.
-
Invasion Analysis:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with Calcein AM or DAPI.
-
Image the membrane using a fluorescence microscope and count the number of invading cells in several fields of view.
-
-
Data Normalization: Normalize the number of invading cells in the this compound treated groups to the vehicle control group.
Protocol 2: Endothelial Cell-Fibroblast Co-culture for Angiogenesis Assay
This protocol evaluates the effect of this compound on the formation of tube-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Matrigel or a similar basement membrane extract
-
This compound (stock solution in DMSO)
-
Endothelial cell growth medium (EGM-2)
-
Calcein AM for visualization
Methodology:
-
Fibroblast Seeding: Seed NHDFs in a 96-well plate and grow to confluence.
-
Endothelial Cell Seeding: Once fibroblasts are confluent, seed HUVECs on top of the fibroblast layer at a density of 1.5 x 10^4 cells/well.
-
This compound Treatment: After 24 hours of co-culture, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Pro-angiogenic factors like VEGF can be added to stimulate tube formation.
-
Incubation: Incubate the plate for 12-24 hours to allow for the formation of capillary-like networks.
-
Visualization and Quantification:
-
Stain the co-cultures with Calcein AM.
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and total branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Compare the tube formation parameters in this compound treated wells to the vehicle control.
Protocol 3: Macrophage-Fibroblast Co-culture for Fibrosis Model
This protocol is designed to investigate the anti-fibrotic potential of this compound by examining its effect on fibroblast activation by macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Human lung fibroblast cell line (e.g., MRC-5)
-
PMA (Phorbol 12-myristate 13-acetate) for macrophage differentiation
-
This compound (stock solution in DMSO)
-
Sircol Collagen Assay kit
-
Antibodies for Western blotting (e.g., anti-alpha-SMA, anti-collagen I)
Methodology:
-
Macrophage Differentiation: Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (50-100 ng/mL) for 24-48 hours.
-
Co-culture Setup:
-
Direct Co-culture: Seed fibroblasts in a 6-well plate. Once adherent, add the differentiated THP-1 macrophages directly to the fibroblast culture.
-
Indirect Co-culture: Use a Transwell system, seeding fibroblasts in the bottom well and differentiated macrophages in the insert.
-
-
This compound Treatment: Add this compound at desired concentrations to the co-culture medium. Include a vehicle control.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Endpoint Analysis:
-
Collagen Production: Collect the cell culture supernatant and quantify the amount of soluble collagen using the Sircol Collagen Assay.
-
Fibroblast Activation: Lyse the cells (after removing macrophages in the direct co-culture if possible) and perform Western blotting to assess the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.
-
Gene Expression: Extract RNA from the fibroblasts and perform qRT-PCR to analyze the expression of fibrotic genes (e.g., COL1A1, ACTA2).
-
-
Data Interpretation: A reduction in collagen production and expression of fibrotic markers in the presence of this compound would indicate its anti-fibrotic potential in this co-culture model.
Conclusion
This compound is a versatile and potent inhibitor of ADAM10 and key MMPs, making it an excellent tool for studying complex cellular interactions in co-culture systems. The protocols outlined above provide a framework for investigating the therapeutic potential of this compound in cancer, angiogenesis, and fibrosis. By utilizing these in vitro models that more closely mimic the in vivo microenvironment, researchers can gain valuable insights into the mechanisms of disease progression and the efficacy of novel targeted therapies.
References
Troubleshooting & Optimization
XL-784 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered during experiments with XL-784.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, at or above 85 mg/mL.[1] It has very limited aqueous solubility (approximately 20 µg/mL), making direct dissolution in aqueous buffers impractical.[2][3]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[4][5][6]
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. Sonication is recommended to break down compound aggregates and facilitate dissolution.[1][4]
-
Gentle Heating: Warm the solution to 30-40°C for 10-15 minutes.[4][6] This can increase the kinetic energy to help dissolve the compound. Avoid excessive heat to prevent potential degradation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound. This phenomenon is often called "salting out."[6] Here are several strategies to prevent precipitation:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the buffer, perform a serial dilution. First, create an intermediate dilution of the stock in DMSO. Then, add this intermediate solution to the aqueous buffer slowly, preferably dropwise, while vortexing or stirring.[6][7]
-
Lower Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your experiment.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5% for in vitro assays).[7][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8][9]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility.[5][7]
Q5: Can I use a co-solvent for in vivo studies?
A5: Yes, using a co-solvent system is standard practice for administering poorly soluble compounds like this compound in vivo. A commonly cited formulation is a three-part mixture of DMSO, PEG300, and Tween 80, diluted in saline.[1] Another option involves using SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.[2][3]
Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent/System | Solubility | Notes |
| DMSO | ≥ 85 mg/mL | Recommended for primary stock solutions. Sonication can aid dissolution.[1] |
| Aqueous Media | ~20 µg/mL | Very limited solubility.[2][3] |
| In Vivo Formulation 1 | ≥ 4 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.75 mg/mL | 10% DMSO in 90% Corn oil.[3] |
| In Vivo Formulation 3 | ≥ 2.75 mg/mL | 10% DMSO + 20% SBE-β-CD in Saline.[3] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a bottle of high-purity, anhydrous DMSO to room temperature.
-
Calculation: this compound has a molecular weight of 1122.15 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 11.22 mg of this compound in 1 mL of DMSO. Adjust quantities as needed.
-
Dispensing: Accurately weigh the this compound powder and place it in a sterile glass or polypropylene vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect for undissolved particles.
-
Sonication/Heating (If Necessary): If particles remain, place the vial in a water bath sonicator for 10 minutes. If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[6]
-
Storage: Once the solution is clear, aliquot it into single-use tubes and store at -20°C or -80°C.
Troubleshooting Guide: Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Powder won't dissolve in DMSO | 1. Insufficient solvent volume.2. DMSO has absorbed moisture.3. Compound aggregation. | 1. Re-check calculations and add more DMSO if necessary.2. Use a fresh, unopened bottle of anhydrous DMSO.[5]3. Use sonication and/or gentle warming (37°C).[5][6] |
| Precipitation in aqueous buffer | 1. Rapid change in solvent polarity.2. Final concentration is too high.3. Incompatible buffer components. | 1. Perform serial dilutions in DMSO first, then add dropwise to the buffer while stirring.[6]2. Lower the final working concentration.3. Test solubility in different buffer systems (e.g., PBS vs. Tris). |
| Stock solution appears cloudy after storage | 1. Precipitation due to low temperature.2. Freeze-thaw cycles caused aggregation. | 1. Bring the aliquot to room temperature and vortex/sonicate briefly to redissolve.2. Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] |
Visual Guides and Workflows
References
- 1. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve XL-784 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of XL-784 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: For in vitro assays, it is recommended to prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be less than 0.5%. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments.
Q3: How should I dilute the DMSO stock solution for my in vitro experiment?
A3: It is recommended to perform a stepwise dilution of the DMSO stock solution into your culture medium to prevent precipitation of the compound. Avoid adding the concentrated stock solution directly to a large volume of aqueous medium.
Q4: What is a reliable solvent system for dissolving this compound for in vivo administration?
A4: A commonly used vehicle for in vivo administration of this compound is a multi-component solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2][3]
Q5: How should I prepare the in vivo formulation with multiple solvents?
A5: When preparing the in vivo formulation, the solvents should be added sequentially. Ensure that this compound is fully dissolved in each solvent before adding the next. For instance, first, dissolve the this compound in DMSO, then add PEG300 and mix thoroughly, followed by Tween-80, and finally, bring it to the final volume with saline.[1][2][3]
Q6: How should I store the this compound stock solution?
A6: Aliquot the stock solution into smaller volumes for routine use and store them at -20°C or -80°C.[4] It is recommended to use the stock solution stored at -80°C within 6 months and at -20°C within 1 month.[1] Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed during dilution of DMSO stock solution for in vitro use. | Rapid change in solvent polarity. | Perform a stepwise dilution. Create an intermediate dilution in a small volume of culture medium before adding it to the final volume. |
| The compound does not fully dissolve in the in vivo solvent system. | Insufficient mixing or low temperature. | Gentle heating and/or sonication can be used to aid dissolution. Ensure each solvent is thoroughly mixed before adding the next.[2][3] |
| Phase separation occurs in the in vivo formulation. | Improper mixing of components. | Vortex the solution thoroughly after the addition of each solvent to ensure a homogenous mixture. |
| Variability in experimental results. | Degradation of the compound in the working solution. | It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1][2] For in vitro assays, use freshly diluted compound from a properly stored stock solution. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems for in vivo studies.
| Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.01 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (5.01 mM)[1] |
| 10% DMSO, 90% Corn oil | ≥ 2.75 mg/mL (5.01 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for this compound free base) | ≥ 2.08 mg/mL (3.78 mM)[2] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of this compound Working Solution for In Vivo Experiments (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile conical tube
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).[1]
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add 40% of the final volume as PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add 45% of the final volume as saline to reach the final desired volume and concentration. Vortex until the solution is clear and homogenous.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be applied.
-
It is recommended to use this working solution immediately after preparation.[3]
-
Visualizations
As this compound is an inhibitor of ADAM17, the following diagram illustrates a simplified signaling pathway involving ADAM17.
Caption: Simplified ADAM17 signaling pathway and the inhibitory action of this compound.
References
XL-784 Off-Target Effects Investigation: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing XL-784, this technical support center provides essential guidance on investigating and understanding its potential off-target effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the rigor and accuracy of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of several members of the matrix metalloproteinase (MMP) family and A Disintegrin and Metalloproteinase 10 (ADAM10).[1][2] It exhibits high affinity for MMP-2, MMP-9, MMP-13, and ADAM10, while notably sparing MMP-1.[1] These enzymes are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and the processing of various cell surface proteins, playing critical roles in processes such as cell signaling, migration, and tissue remodeling.
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound has a defined selectivity profile, all small molecule inhibitors have the potential for off-target interactions, which can lead to unforeseen biological consequences, confounding experimental results, and potential toxicity.[3][4][5] Identifying off-target effects is crucial for accurately interpreting phenotypic data, understanding the complete mechanism of action, and ensuring the specificity of your experimental findings.
Q3: What are the known on-target signaling pathways affected by this compound?
By inhibiting its primary targets, this compound can modulate several critical signaling pathways:
-
ADAM10-mediated Notch Signaling: ADAM10 is a key enzyme in the Notch signaling pathway, responsible for the S2 cleavage of the Notch receptor, a critical step for its activation.[6][7][8][9] Inhibition of ADAM10 by this compound can therefore lead to a downstream disruption of Notch signaling, which is vital for cell fate decisions, proliferation, and differentiation.
-
MMP-mediated signaling: MMP-2, MMP-9, and MMP-13 are involved in the regulation of various signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is implicated in cell survival, growth, and proliferation and can be influenced by MMP activity.[10][11]
-
MAPK/ERK Pathway: Often associated with cell proliferation, differentiation, and migration, this pathway can be modulated by MMPs.[5][12]
-
NF-κB Signaling: A key regulator of inflammation and immune responses, this pathway's activity can be influenced by MMPs.[3][13]
-
Q4: Are there any documented non-MMP/ADAM off-targets for this compound?
Publicly available literature does not currently specify non-MMP or non-ADAM off-target binding partners for this compound. Therefore, it is essential for researchers to empirically determine the off-target profile of this compound within their specific experimental system.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that cannot be explained by the known on-targets of this compound.
This is a strong indication of a potential off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 values for the known on-targets. A significant discrepancy may suggest an off-target is responsible.
-
Employ Orthogonal Approaches: Use a structurally different inhibitor with the same on-target profile. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Identify Potential Off-Targets: Utilize unbiased screening methods like Activity-Based Protein Profiling (ABPP) to identify other metalloproteinases or enzyme classes that this compound may be interacting with in your cellular lysates.
Issue 2: My results from different off-target identification assays are inconsistent.
Different assays have distinct principles and limitations, which can lead to varied results.
Troubleshooting Steps:
-
Compare Assay Principles: Understand the differences between your chosen methods. For example, a binding assay (like CETSA) identifies physical interaction, while an activity-based assay (like ABPP) identifies functional inhibition. A protein may bind to this compound without its activity being inhibited.
-
Validate Hits: Putative off-targets identified from a primary screen should always be validated using a secondary, orthogonal method. For example, if a protein is identified through ABPP, its direct binding to this compound can be confirmed using CETSA or surface plasmon resonance (SPR) with the purified protein.
-
Consider Cellular Context: Off-target effects can be cell-type specific. Ensure that the assays are performed in a cellular context that is relevant to your experimental model.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against various Matrix Metalloproteinases (MMPs)
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 | ~70 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its target proteins in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods. A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.[14][15]
Activity-Based Protein Profiling (ABPP) for Metalloproteinase Off-Target Identification
Objective: To identify novel metalloproteinase targets of this compound in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Inhibitor Incubation: Pre-incubate the proteome with this compound at various concentrations to allow for binding to its targets.
-
Probe Labeling: Add a broad-spectrum metalloproteinase activity-based probe. These probes typically contain a zinc-binding group, a photoreactive crosslinker, and a reporter tag (e.g., biotin or a fluorophore).[2]
-
UV Crosslinking: If using a photoreactive probe, irradiate the samples with UV light to covalently link the probe to the active sites of metalloproteinases.
-
Enrichment and Identification: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry.
-
Data Analysis: Compare the protein profiles of the this compound-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in probe labeling are potential targets of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exelixis.com [exelixis.com]
- 13. Exelixis Announces Preliminary Fiscal Year 2024 Financial Results, Provides 2025 Financial Guidance and Outlines Key Priorities and Milestones for 2025 - BioSpace [biospace.com]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing XL-784 cytotoxicity in cell lines
Technical Support Center: Minimizing XL-784 Cytotoxicity in Cell Lines
Disclaimer: this compound is a fictional compound. The information provided herein is for illustrative purposes and is based on the hypothetical mechanism of action of a PI3K/Akt/mTOR pathway inhibitor. The protocols and data are representative examples and should be adapted for specific experimental contexts.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of the investigational inhibitor this compound in cell culture experiments. These resources are designed to help troubleshoot common issues and optimize experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that targets the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound aims to suppress downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an overactive PI3K pathway.
Q2: High levels of cell death are observed even at low concentrations of this compound. What are the potential causes and solutions?
A2: Unexpectedly high cytotoxicity can stem from several factors. Here are some common causes and troubleshooting steps:
- Inhibitor Concentration is Too High: The optimal concentration of a drug can vary significantly between cell lines. It's crucial to perform a dose-response curve to determine the IC50 value for each specific cell line.
- Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line, which is generally less than 0.5%. Always include a vehicle-only control in your experiments.
- Prolonged Exposure: Continuous exposure to an inhibitor can lead to cumulative toxicity. Consider reducing the incubation time to determine the minimum duration required to achieve the desired biological effect.
- Off-Target Effects: At higher concentrations, small molecule inhibitors may bind to other cellular targets, leading to unintended cytotoxicity.
- Cell Culture Conditions: Factors such as cell confluence, passage number, and contamination can all impact cell health and sensitivity to treatment.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are a few strategies:
- Rescue Experiments: If the cytotoxicity is on-target, it may be possible to "rescue" the cells by providing a downstream component of the inhibited pathway. For a PI3K inhibitor, adding a constitutively active form of Akt could potentially mitigate the cytotoxic effects.
- Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known PI3K inhibitors that have a different chemical structure. If they produce similar dose-dependent cytotoxicity, it is more likely to be an on-target effect.
- Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein (PI3K p110α). If the knockdown cells show a similar phenotype to the this compound-treated cells, this provides strong evidence for on-target activity.
- Biochemical Assays: Directly measure the activity of the PI3K pathway by performing western blots for downstream markers like phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6). A decrease in the phosphorylation of these proteins would indicate on-target pathway inhibition.
Q4: What are the recommended cell viability assays for use with this compound?
A4: The choice of cell viability assay is important for obtaining accurate and reproducible data. Here are a few commonly used assays:
- MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells. It is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
- Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total cell biomass. It is a simple and cost-effective method for assessing cell viability.
- Luminescent Cell Viability Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They are generally more sensitive than colorimetric assays.
- Apoptosis Assays (e.g., Caspase-Glo®): These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway. This can provide more mechanistic insight into how the compound is inducing cell death.
Troubleshooting Guides
Issue: High Variability Between Replicate Wells
High variability can obscure the true effect of your compound. Here are some potential causes and solutions:
- Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette.
- Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
- Incomplete Solubilization of Formazan (MTT Assay): Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the plate.
- Presence of Bubbles: Bubbles in the wells can interfere with absorbance readings. Check for and remove any bubbles before measuring.
Issue: this compound Appears Ineffective (No Observed Cytotoxicity)
If this compound is not producing the expected cytotoxic effect, consider the following:
- Suboptimal Concentration: The concentration range tested may be too low for the specific cell line. Re-evaluate the dose-response with a higher concentration range.
- Compound Instability: Ensure that the compound is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBs39uYFoXGMrBq9n5yXkXkQEzKfRA7EPKjXO1jhH-wSpNImJBi39rVtTOBCzqybI2SG2AP0-q_2qS2YeHn4PJIy9BspH6CdW8M709x_HpIWyf2O3T9QyHGDkATt9u9tFsbNWEtUGoa951fL-nqRlpLBhK7SmRfu5KFDVBANfK6QM6wpvfH-dsEVHVUi-e0j7eE42sF4N08l6eOrFrVi8uheRJZ3lv3X96Y2XRN_3L0Rbm)] Prepare fresh dilutions for each experiment.
- Cell Line Insensitivity: The chosen cell line may not be dependent on the PI3K/Akt/mTOR pathway for survival, or it may have redundant signaling pathways that compensate for the inhibition.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMLK5lMKT7sAykrSzWm9aqQ3-JujYKh3sfxuz5JOb5Ur8BC1HdQSf9CloEnlejLxaTNIpcvCkRPwtqTspWDiOqMlENfzG0rdr_-jPK_lxzvoYL-yPw_zOVLFGzbB4csYtq2UzTGY1TgVuk8jw%3D)]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
This table provides example IC50 values for this compound after a 72-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | 50 |
| PC-3 | Prostate Cancer | PTEN Null | 120 |
| U-87 MG | Glioblastoma | PTEN Null | 250 |
| A549 | Lung Cancer | Wild-Type | >1000 |
Table 2: Effect of Experimental Conditions on this compound Cytotoxicity in MCF-7 Cells
This table illustrates how different experimental parameters can influence the observed cytotoxicity of this compound.
| Parameter | Condition 1 | % Viability | Condition 2 | % Viability |
| Incubation Time | 24 hours | 85% | 72 hours | 48% |
| Serum Concentration | 10% FBS | 55% | 1% FBS | 35% |
| Seeding Density | 5,000 cells/well | 60% | 20,000 cells/well | 75% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only and no-treatment controls.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
- MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, until purple formazan crystals are visible.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Crystal Violet Assay for Cell Viability
- Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
- Fixation: Gently wash the cells with PBS and then fix them with a fixing agent like methanol for 10-15 minutes.
- Staining: Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
- Washing: Wash the plate with water to remove excess stain and allow it to air dry.
- Solubilization: Add a solubilizing agent, such as 33% acetic acid or methanol, to each well to release the bound dye.
- Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
Protocol 3: Caspase-3 Activity Assay
- Cell Seeding and Treatment: Culture and treat cells in a 96-well plate as described in the MTT assay protocol.
- Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
- Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
Visualizations
Diagram 1: this compound Signaling Pathway
This diagram illustrates the hypothetical mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the PI3K enzyme, blocking downstream signaling.
Diagram 2: Experimental Workflow for Troubleshooting High Cytotoxicity
This workflow provides a step-by-step guide for addressing unexpected levels of cell death in your experiments.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Diagram 3: Decision Tree for Assay Selection
This decision tree can help you choose the most appropriate assay for your experimental question.
Caption: A decision tree to guide the selection of a cell viability assay.
XL-784 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for XL-784, a potent and selective inhibitor of Matrix Metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common sources of experimental variability and provide clear guidance on its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor of several Matrix Metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) proteins. It exhibits high selectivity for MMP-2, MMP-9, MMP-13, and ADAM-10, while largely sparing MMP-1.[1] This targeted inhibition prevents the degradation of the extracellular matrix (ECM) and the shedding of cell surface proteins, thereby interfering with signaling pathways that control cell proliferation, migration, and invasion.
Q2: I am observing inconsistent inhibition in my cell-based assays. What are the potential causes?
Inconsistent results with this compound in cell-based assays can stem from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Improper dissolution or storage can lead to precipitation or degradation, reducing its effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter the expression and activity of MMPs, leading to variable inhibitor effects.
-
Assay Protocol Variability: Inconsistent incubation times, temperature fluctuations, or pipetting errors can introduce significant variability.
Q3: My this compound stock solution appears to have precipitated after thawing. How can I prevent this?
Precipitation of small molecule inhibitors is a common issue. To ensure a homogenous solution:
-
Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing aqueous working solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Thawing Procedure: Thaw frozen stocks at room temperature and vortex gently but thoroughly before use to ensure any microscopic precipitates are redissolved.
Q4: Can this compound interfere with my assay readout?
Like many small molecules, this compound has the potential to interfere with certain assay technologies. For fluorescence-based assays, it is crucial to run a control experiment with this compound in the absence of the target enzyme or cells to check for autofluorescence at the excitation and emission wavelengths used.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than expected IC50 value or low potency
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of existing stocks. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use calibrated pipettes. |
| High Protein Binding | If using high serum concentrations in cell culture media, consider reducing it, as this compound may bind to serum proteins, reducing its free concentration. |
| Sub-optimal Assay Conditions | Optimize substrate concentration and enzyme/cell number to ensure the assay is in the linear range. |
Issue 2: High variability between replicate wells
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the working solution by gentle vortexing before adding to the assay plate. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper mixing within each well. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, which are more prone to evaporation. Fill outer wells with sterile water or PBS to maintain humidity. |
| Cell Clumping | Ensure a single-cell suspension before seeding to achieve uniform cell distribution. |
Data Presentation
This compound Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol: Gelatin Zymography Assay for MMP-2 and MMP-9 Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the activity of MMP-2 and MMP-9 secreted by cultured cells.
Materials:
-
Cells of interest (e.g., HT1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE precast gels containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Wash cells with PBS and replace the medium with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium from a DMSO stock. Add to the cells. Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Sample Preparation:
-
Collect the conditioned medium from each well.
-
Centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein with non-reducing zymogram sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 125V) at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry software.
-
Visualizations
Signaling Pathways
// Nodes XL784 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="MMP-2, MMP-9, MMP-13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADAM10 [label="ADAM-10", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(e.g., Collagen, Gelatin)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactors [label="Sequestered\nGrowth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Notch [label="Notch Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurfaceProteins [label="Other Cell Surface\nProteins", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="ECM Degradation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GF_Release [label="Growth Factor\nRelease", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Notch_Cleavage [label="Notch Cleavage", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Shedding [label="Protein Shedding", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Notch_Signaling [label="Notch Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellResponse [label="Cell Proliferation,\nMigration, Invasion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", margin="0.3,0.2"];
// Edges XL784 -> MMPs [label="Inhibits", style=dashed, color="#EA4335"]; XL784 -> ADAM10 [label="Inhibits", style=dashed, color="#EA4335"];
MMPs -> ECM_Degradation [label="Mediates"]; MMPs -> GF_Release [label="Mediates"]; ADAM10 -> Notch_Cleavage [label="Mediates"]; ADAM10 -> Protein_Shedding [label="Mediates"];
ECM -> ECM_Degradation [style=invis]; GrowthFactors -> GF_Release [style=invis]; Notch -> Notch_Cleavage [style=invis]; CellSurfaceProteins -> Protein_Shedding [style=invis];
ECM_Degradation -> PI3K_Akt; ECM_Degradation -> MAPK_ERK; GF_Release -> PI3K_Akt; GF_Release -> MAPK_ERK; Notch_Cleavage -> Notch_Signaling; Protein_Shedding -> NFkB;
PI3K_Akt -> CellResponse; MAPK_ERK -> CellResponse; NFkB -> CellResponse; Notch_Signaling -> CellResponse; } dot Caption: Inhibition of MMPs and ADAM-10 by this compound blocks downstream signaling.
Experimental Workflow
// Nodes Start [label="Start: Hypothesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare this compound\nStock Solution (DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCulture [label="Cell Seeding\n& Adherence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat Cells with\nthis compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate (24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Conditioned\nMedium or Cell Lysate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Assay\n(e.g., Zymography, Western Blot)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Acquisition\n& Analysis", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep; Prep -> Treatment; CellCulture -> Treatment; Treatment -> Incubation; Incubation -> Collect; Collect -> Assay; Assay -> DataAnalysis; DataAnalysis -> Conclusion; } dot Caption: General workflow for in vitro experiments using this compound.
Troubleshooting Logic
// Nodes Start [label="Inconsistent\nResults?", shape=ellipse]; Solubility [label="Is Compound\nFully Dissolved?"]; Storage [label="Proper Storage\n& Handling?"]; AssayControls [label="Are Controls\nBehaving as Expected?"]; CellHealth [label="Are Cells Healthy\n& Consistent?"]; Protocol [label="Is Protocol\nFollowed Precisely?"];
// Solutions Redissolve [label="Action: Check solubility,\nvortex, use fresh stock.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ReviewStorage [label="Action: Aliquot, minimize\nfreeze-thaw cycles.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ValidateAssay [label="Action: Check vehicle control,\npositive/negative controls.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCells [label="Action: Check passage number,\nviability, and density.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReviewProtocol [label="Action: Review all steps,\ncheck timings and reagents.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Solubility; Solubility -> Storage [label="Yes"]; Solubility -> Redissolve [label="No"]; Storage -> AssayControls [label="Yes"]; Storage -> ReviewStorage [label="No"]; AssayControls -> CellHealth [label="Yes"]; AssayControls -> ValidateAssay [label="No"]; CellHealth -> Protocol [label="Yes"]; CellHealth -> CheckCells [label="No"]; Protocol -> ValidateAssay [label="Yes"]; Protocol -> ReviewProtocol [label="No"]; } dot Caption: A logical approach to troubleshooting experimental variability with this compound.
References
Technical Support Center: Interpreting Unexpected Results with XL-784
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with XL-784.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of metalloproteases (MMPs).[1][2][3] Its primary targets are A Disintegrin and Metalloproteinase 10 (ADAM-10) and Matrix Metalloproteinase-2 (MMP-2).[4] It has been shown to be highly potent against MMP-2 and MMP-13, with significantly less activity against MMP-1, suggesting a favorable safety profile in some contexts.[2] this compound was developed to investigate its therapeutic potential in conditions involving extracellular matrix remodeling, such as diabetic nephropathy.[4]
Q2: We are observing a decrease in the expected efficacy of this compound in our long-term cell culture experiments. What could be the cause?
Several factors could contribute to a perceived decrease in this compound efficacy over time in cell-based assays. These can include:
-
Compound Stability: Ensure that the compound is stored correctly and that the working solutions are freshly prepared. This compound has limited aqueous solubility, and improper storage or handling can lead to precipitation or degradation.[2][5]
-
Cellular Mechanisms of Resistance: Cells can develop resistance to inhibitors over time through various mechanisms, such as upregulation of the target protein, activation of compensatory signaling pathways, or increased drug efflux.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage number range for all experiments.[6][7]
Q3: Our in vitro kinase assay results with this compound are not correlating with the cellular activity we observe. Why might this be?
This is a common challenge in drug development.[8] Discrepancies between in vitro and cellular assays can arise from:
-
Cellular Permeability: this compound may have poor penetration into the specific cell type you are using.
-
Off-Target Effects: In a cellular context, this compound may be interacting with other proteins, leading to unexpected phenotypes.
-
Presence of Cellular Factors: The in vitro assay is a simplified system. In a cell, the presence of other proteins, scaffolding molecules, and feedback loops can influence the drug's effect.
Q4: We are seeing unexpected changes in cell morphology and adhesion after treatment with this compound. Is this a known effect?
While not explicitly documented as a common "unexpected" result in the provided search results, changes in cell morphology and adhesion are plausible given this compound's mechanism of action. As an inhibitor of MMPs and ADAMs, which are key regulators of the extracellular matrix (ECM), this compound can interfere with cell-matrix interactions that are crucial for maintaining normal cell shape and adhesion.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in Cellular Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Assay Variability | Standardize cell seeding density, incubation times, and reagent concentrations.[6] |
| Compound Solubility | Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting in media.[2][5] |
| Cell Health | Regularly test for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase.[7] |
| Plate Effects | Use appropriate microplates (e.g., black plates for fluorescence assays to reduce background).[9] |
Issue 2: Unexpected Increase in a Downstream Marker Believed to be Inhibited by this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Activation of a Compensatory Pathway | The initial inhibition by this compound may trigger a feedback loop that leads to the upregulation of a parallel signaling pathway. |
| Off-Target Effect | This compound might be inhibiting a protein that normally suppresses the pathway of interest. |
| Experimental Artifact | Ensure the specificity of your antibodies and reagents. |
Experimental Protocols
Protocol 1: Western Blotting to Assess Compensatory Pathway Activation
-
Cell Lysis: Lyse control and this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in suspected compensatory pathways (e.g., other MMPs, growth factor receptors) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 4. Exelixis Reports Top-Line Results of the Phase 2 Trial of XL784 in Patients With Proteinuria Associated With Diabetic Nephropathy | Exelixis, Inc. [ir.exelixis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. selectscience.net [selectscience.net]
XL-784 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with XL-784, a selective matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and general protocols to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor cell invasion.[3] By inhibiting MMPs, this compound can modulate these processes.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. For stock solutions, the following conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is advisable to store solutions in sealed containers, protected from moisture. For in-vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: What are the solubility characteristics of this compound?
This compound has limited aqueous solubility.[1] For experimental use, it is typically dissolved in organic solvents like DMSO to create a stock solution, which is then further diluted in an appropriate vehicle for in vitro or in vivo studies. The salt form of this compound generally has better water solubility and stability compared to the free base.[4]
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like other hydroxamic acid-containing compounds, it may be susceptible to hydrolysis, particularly at non-neutral pH.[5] The hydroxamate group, which is key for its inhibitory activity by chelating the zinc ion in the MMP active site, can be a site of enzymatic or chemical degradation.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected inhibitory activity in assays.
| Possible Cause | Solution |
| Degradation of this compound | Ensure that the compound has been stored correctly and that stock solutions are within their recommended shelf life. Prepare fresh dilutions for each experiment. |
| Precipitation in media | Due to its low aqueous solubility, this compound may precipitate in aqueous buffers or cell culture media. Visually inspect solutions for any precipitate. Consider using a carrier solvent like DMSO at a final concentration that does not affect the assay. |
| Incorrect concentration | Verify the calculations for dilutions of the stock solution. If possible, confirm the concentration of the stock solution spectrophotometrically if a reference extinction coefficient is available. |
| Assay conditions | Ensure that the pH and temperature of the assay buffer are within the optimal range for both the enzyme and the inhibitor. |
Issue 2: Variability between experimental replicates.
| Possible Cause | Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. For small volumes, use appropriate low-volume pipettes and tips. |
| Incomplete mixing | Ensure thorough mixing of all reagents, especially after adding the inhibitor to the reaction mixture. |
| Edge effects in plate-based assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile water or buffer. |
Issue 3: Unexpected cellular toxicity.
| Possible Cause | Solution | | High solvent concentration | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to cells. Always include a vehicle control in your experiments to assess the effect of the solvent alone. Keep the final solvent concentration as low as possible. | | Off-target effects | At high concentrations, this compound may have off-target effects. Perform a dose-response experiment to determine the optimal concentration that provides MMP inhibition with minimal toxicity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Table 2: User-Defined Stability Study Template for this compound
This table can be used to record data from your own stability studies under specific experimental conditions.
| Condition | Time Point | Concentration (µg/mL) | % Remaining | Observations |
| Control (Initial) | 0 | 100% | ||
| Aqueous Buffer (pH 5) | 24h | |||
| 48h | ||||
| Aqueous Buffer (pH 7.4) | 24h | |||
| 48h | ||||
| Aqueous Buffer (pH 9) | 24h | |||
| 48h | ||||
| Oxidative (e.g., H₂O₂) | 24h | |||
| Photostability (Light) | 24h |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Aqueous Buffers
This protocol provides a general framework for assessing the hydrolytic stability of this compound.
-
Preparation of Buffers: Prepare buffers at different pH values (e.g., pH 5, 7.4, and 9) to simulate acidic, neutral, and basic conditions.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final desired concentration. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Simplified signaling pathway showing MMP activation and inhibition by this compound.
Caption: General experimental workflow for an this compound stability study.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Delivery Challenges of XL-784
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate successful in vivo studies with XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and various Matrix Metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor targeting ADAM-10 and several MMPs, including MMP-2, MMP-9, and MMP-13. Its mechanism of action involves binding to the active site of these metalloproteinases, thereby preventing the cleavage of their respective substrates. This inhibition can modulate critical cellular processes such as cell signaling, adhesion, and migration.
Q2: What are the primary challenges associated with the in vivo delivery of this compound?
The principal challenge in the in vivo delivery of this compound is its limited aqueous solubility. This can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.
Q3: What are the potential on-target and off-target effects of this compound in vivo?
On-target effects of this compound are related to the inhibition of ADAM-10 and MMPs, which can impact tissue remodeling, inflammation, and angiogenesis. Off-target effects, while not extensively documented for this compound specifically, are a consideration for all small molecule inhibitors. For broad-spectrum MMP inhibitors, musculoskeletal toxicity has been a noted side effect in clinical trials.[1][2] Careful dose-response studies and observation for any adverse effects are crucial.
Troubleshooting In Vivo Delivery and Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in formulation | Poor aqueous solubility of this compound. | Utilize a co-solvent system. A recommended starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Prepare the formulation fresh before each use and vortex thoroughly. Gentle warming and sonication can also aid in dissolution. |
| Inconsistent results between animals | Variable drug absorption due to formulation instability or improper administration. | Ensure a homogenous and stable formulation. Standardize the oral gavage technique across all animals and experimenters. A pilot pharmacokinetic study is recommended to determine the variability in your model. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | Dose is too high or off-target effects. | Reduce the dose of this compound. Monitor animals daily for any signs of distress. If toxicity persists, consider a different formulation or route of administration. For hydroxamate-based inhibitors, off-target effects can occur, so careful observation is key. |
| Lack of efficacy at expected therapeutic dose | Insufficient bioavailability. | Optimize the formulation to improve solubility and absorption. Consider alternative delivery routes such as intraperitoneal (IP) injection, though this may alter the pharmacokinetic profile. Confirm target engagement in a pilot study. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM-10 | 1-2 |
Data sourced from MedchemExpress.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Aortic Dilatation
| Dose (mg/kg/day, oral gavage) | Mean % Aortic Dilatation (± SEM) |
| Control | 158.5% ± 4.3% |
| 50 | 140.4% ± 3.2% |
| 125 | 129.3% ± 5.1% |
| 250 | 119.2% ± 3.5% |
| 375 | 88.6% ± 4.4% |
| 500 | 76.0% ± 3.5% |
Data shows a clear dose-response relationship.
Table 3: Pharmacokinetic Parameters of Selected MMP Inhibitors (for reference)
| Compound | Route | Tmax | T1/2 | Bioavailability |
| Marimastat | Oral | 1.5 - 3 hours | 8 - 10 hours | 20 - 50% |
| Batimastat | IP | N/A | N/A | Poor oral bioavailability |
| This compound | Oral | N/A | ~8 hours | Orally bioavailable |
Data for Marimastat and Batimastat are from preclinical and clinical studies.[3] this compound data is from a press release.[4] Detailed peer-reviewed pharmacokinetic data for this compound is limited.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
Objective: To prepare a clear and stable solution of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and number of animals.
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to achieve a 10% DMSO, 40% PEG300 final concentration). Vortex thoroughly until the solution is clear.
-
Add Tween-80 (e.g., to achieve a 5% final concentration). Vortex again.
-
Add saline to reach the final desired volume. Vortex thoroughly.
-
If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
Objective: To accurately and safely administer this compound to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, immediately after the procedure and at regular intervals.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Exelixis Initiates Phase II Clinical Program for XL784 | Exelixis, Inc. [ir.exelixis.com]
XL-784 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XL-784. The information provided aims to address potential batch-to-batch consistency issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of metalloprotease enzymes.[1] It primarily targets A Disintegrin and Metalloproteinase 10 (ADAM-10), an enzyme involved in blood vessel formation and cell proliferation.[1] this compound has also been shown to inhibit several matrix metalloproteinases (MMPs), with high potency against MMP-2, MMP-13, and to a lesser extent, MMP-9.[2] It is designed to be MMP-1 sparing, which is intended to improve its safety profile.[1]
Q2: What are the known targets of this compound and their approximate IC50 values?
This compound exhibits inhibitory activity against a range of MMPs. The half-maximal inhibitory concentration (IC50) values for some of these targets are summarized in the table below. Please note that these values can vary slightly between different experimental setups.
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 (TACE) | ~70 |
(Source: MedchemExpress[2])
Q3: What are some common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can stem from several factors, including:
-
Synthesis and Purification: Differences in the manufacturing process can lead to variations in purity and the profile of impurities.[3]
-
Compound Stability and Storage: Improper storage conditions, such as exposure to light, temperature fluctuations, or moisture, can lead to degradation of the compound over time.[3]
-
Solubility Issues: this compound has limited aqueous solubility.[2] Inconsistent dissolution between batches can lead to different effective concentrations in your experiments.
-
Handling and Preparation: Variations in how the compound is dissolved, aliquoted, and stored in the laboratory can introduce variability.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may be related to batch-to-batch variability of this compound.
Problem 1: Inconsistent IC50 values or reduced potency in functional assays.
Possible Cause: This could be due to differences in the purity or degradation of the this compound batch, or issues with its solubility.
Troubleshooting Steps:
-
Verify Stock Solution:
-
Prepare a fresh stock solution from the suspected batch.
-
Compare its performance side-by-side with a previously validated batch if available.
-
-
Assess Solubility:
-
Visually inspect the stock solution for any precipitate.
-
Consider using a different solvent system if solubility is a concern. A suggested formulation for in vivo use involves DMSO, PEG300, Tween-80, and saline.[2]
-
-
Perform Quality Control:
-
If possible, perform analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the current batch and compare it to the manufacturer's certificate of analysis or a previous batch.
-
Problem 2: Unexpected or off-target effects observed in cell-based assays.
Possible Cause: The presence of impurities with biological activity in a particular batch of this compound could lead to off-target effects.
Troubleshooting Steps:
-
Review Impurity Profile:
-
Contact the manufacturer to inquire about the impurity profile of the specific batch.
-
-
Use a Control Compound:
-
Include a structurally related but inactive compound as a negative control in your experiments.
-
-
Rescue Experiment:
-
If this compound is targeting a specific signaling pathway, attempt a "rescue" by overexpressing a downstream component of the pathway to see if the phenotype is reversed.
-
Experimental Protocols
Protocol 1: Assessment of this compound Purity using HPLC
This protocol provides a general method for assessing the purity of an this compound batch.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be to start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV absorbance spectrum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
Protocol 2: In Vitro MMP Inhibition Assay
This protocol can be used to functionally validate the inhibitory activity of a new batch of this compound.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13) and a fluorogenic MMP substrate according to the manufacturer's instructions.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the MMP enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Targets
Caption: Signaling pathways inhibited by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
References
Navigating XL-784 Dosing Across Preclinical Models: A Technical Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of XL-784, a selective inhibitor of matrix metalloproteinases (MMPs), across various animal models. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistent and reproducible results in preclinical studies.
This compound is a potent inhibitor of several MMPs, including MMP-2, MMP-9, and MMP-13, as well as A Disintegrin and Metalloproteinase (ADAM) 10 and 17. Its ability to modulate the activity of these key enzymes makes it a valuable tool for investigating physiological and pathological processes involving extracellular matrix remodeling, such as angiogenesis, inflammation, and tumor invasion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of matrix metalloproteinases (MMPs) and ADAMs. It exerts its effects by binding to the active site of these enzymes, thereby preventing the breakdown of extracellular matrix components and the shedding of cell surface proteins. This inhibition can impact various signaling pathways that control cell behavior.
Q2: How should this compound be prepared for in vivo administration?
A2: this compound has limited aqueous solubility. For oral administration in mice, a common vehicle is Cremophor. A stock solution can be prepared in DMSO and then diluted with other co-solvents like PEG300, Tween-80, and saline for a final injectable solution. It is crucial to ensure the compound is fully dissolved to achieve consistent dosing. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Q3: Are there established oral dosages for this compound in mice?
A3: Yes, studies in mice have utilized a range of oral dosages, typically administered daily by gavage. Effective doses have been reported from 50 mg/kg to 500 mg/kg per day. A clear dose-response relationship has been observed in some models, such as the inhibition of aortic dilatation.
Q4: Can I use this compound in animal models other than mice?
A4: While published data for this compound is predominantly from murine models, it is possible to estimate initial dosages for other species, such as rats and rabbits, using allometric scaling. This method extrapolates doses based on body surface area and metabolic rate. It is crucial to start with a lower estimated dose and perform dose-ranging studies to determine the optimal and safe dose for the specific animal model and disease context.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | Improper formulation: this compound may have precipitated out of solution, leading to inaccurate dosing. | Ensure complete dissolution of this compound in the vehicle. Sonication may aid in this process. Prepare fresh formulations for each experiment. |
| Suboptimal dosage: The dose may be too low for the specific animal model or disease being studied. | Perform a dose-response study to determine the optimal effective dose. Consider the principles of allometric scaling when transitioning to a new animal model. | |
| Poor bioavailability: The route of administration or vehicle may not be optimal for absorption. | While oral gavage is common, other routes may be explored if oral bioavailability is a concern. Ensure the vehicle is appropriate for the chosen route. | |
| Observed toxicity or adverse effects | Dosage too high: The administered dose may be approaching the maximum tolerated dose for that species. | Reduce the dosage. If using allometric scaling, start with the lowest calculated dose and carefully monitor for any signs of toxicity. |
| Vehicle-related toxicity: The vehicle itself may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the formulation components. | |
| Variability in results between animals | Inconsistent administration: Variations in gavage technique can lead to differences in the amount of compound delivered. | Ensure all personnel are properly trained in the administration technique to minimize variability. |
| Biological variability: Differences in metabolism or disease progression between individual animals. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols & Data
Oral Dosing of this compound in Mice
This protocol is based on established studies for an aortic aneurysm model.
1. Formulation:
- Prepare a stock solution of this compound in 100% DMSO.
- For the working solution, dilute the stock in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration should be calculated based on the desired dosage and the volume to be administered (typically 0.1 mL for mice).
- Ensure the final solution is clear. Sonication can be used to aid dissolution.
2. Administration:
- Administer the prepared this compound solution daily via oral gavage.
Table 1: this compound Oral Dosage in Mice and Observed Effects on Aortic Dilatation
| Dosage (mg/kg/day) | Mean Aortic Dilatation (% of Control) ± SEM |
| 50 | 140.4% ± 3.2% |
| 125 | 129.3% ± 5.1% |
| 250 | 119.2% ± 3.5% |
| 375 | 88.6% ± 4.4% |
| 500 | 76.0% ± 3.5% |
Estimated this compound Dosages for Other Animal Models (Allometric Scaling)
The following table provides estimated starting oral dosages for rats and rabbits based on the effective doses observed in mice. These are estimations and should be validated with dose-ranging studies in the target species. The conversion is based on body surface area normalization.
Table 2: Estimated Equivalent Oral Dosages of this compound for Different Animal Models
| Mouse Dose (mg/kg) | Estimated Rat Dose (mg/kg) | Estimated Rabbit Dose (mg/kg) |
| 50 | 25 | 16 |
| 125 | 62.5 | 40 |
| 250 | 125 | 80 |
| 375 | 187.5 | 120 |
| 500 | 250 | 160 |
Note: These are starting point estimations. The optimal dose may vary depending on the specific experimental conditions.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Technical Support Center: Troubleshooting XL-784 Efficacy in Primary Cells
Welcome to the technical support center for XL-784. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent inhibitor of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 10 (ADAM10), in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and ADAM10.[1] Its inhibitory activity is most pronounced against MMP-2, MMP-13, and ADAM10. It also shows activity against MMP-8 and MMP-9, while having a sparing effect on MMP-1, which may contribute to a better safety profile compared to broader MMP inhibitors.[1]
Q2: What are the known downstream effects of inhibiting MMPs and ADAM10?
Inhibition of MMPs can impact extracellular matrix (ECM) remodeling, cell migration, invasion, and proliferation.[2] ADAM10 inhibition is known to affect Notch signaling, a critical pathway in cell fate determination, proliferation, and differentiation.[3][4][5] Both enzymes are involved in the shedding of various cell surface proteins, including growth factor receptors and their ligands, which can have wide-ranging effects on cellular signaling.[6]
Q3: I am not observing the expected phenotype in my primary cells after treatment with this compound. What are the initial troubleshooting steps?
Several factors could contribute to a lack of efficacy in primary cells. Initial steps should include:
-
Confirming Compound Integrity: Ensure your this compound stock solution is properly prepared and stored to avoid degradation.[7]
-
Verifying Effective Concentration: The optimal concentration of this compound can vary between different primary cell types. A dose-response experiment is crucial to determine the effective concentration for your specific cells.
-
Assessing Cell Viability: High concentrations of any small molecule inhibitor can induce cytotoxicity, which may mask the desired phenotype. It is essential to perform a cell viability assay in parallel with your functional experiments.
-
Checking Target Expression: Confirm that your primary cells express the target enzymes (MMPs and ADAM10) at sufficient levels.
Q4: How can I be sure that the observed effects are due to on-target inhibition of MMPs and ADAM10 and not off-target effects?
This is a critical aspect of working with any small molecule inhibitor. To validate on-target effects, consider the following:
-
Use a Structurally Different Inhibitor: Employ another inhibitor with a different chemical scaffold that targets the same enzymes. If you observe a similar phenotype, it strengthens the evidence for an on-target effect.[4]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown the expression of the target MMPs or ADAM10. The resulting phenotype should mimic the effect of this compound.[4]
-
Rescue Experiments: If possible, overexpress a resistant mutant of the target enzyme to see if it reverses the effect of this compound.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of this compound
If you are observing a weaker than expected or no effect of this compound in your primary cell experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | - Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[7] - Aliquot and store at -80°C to minimize freeze-thaw cycles.[7] - Protect from light and excessive exposure to air.[7] |
| Suboptimal Concentration | - Perform a dose-response curve to determine the EC50 for your specific primary cell type. Test a wide range of concentrations (e.g., from 1 nM to 10 µM). |
| Low Target Expression | - Verify the expression of target MMPs (e.g., MMP-2, MMP-9, MMP-13) and ADAM10 in your primary cells using Western blot or qPCR. |
| Cell Culture Conditions | - Ensure consistent cell seeding density and passage number, as these can affect cellular responses.[6] - Primary cells can be sensitive to media components; use the recommended medium and supplements consistently. |
| Presence of Serum | - Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment or using serum-free media if your cells can tolerate it. |
Issue 2: High Cell Toxicity or Death
If you observe significant cell death, detachment, or morphological changes indicative of toxicity after this compound treatment, use this guide to troubleshoot.
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | - Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound for your primary cells. - Use concentrations well below the toxic threshold for your functional assays. |
| Off-Target Effects | - High concentrations of inhibitors are more likely to cause off-target effects.[4] - Refer to the strategies in FAQ 4 to differentiate between on-target and off-target toxicity. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and non-toxic to your cells. Run a vehicle-only control. |
| Primary Cell Sensitivity | - Primary cells can be more sensitive to chemical treatments than immortalized cell lines.[8] Handle cells gently and ensure optimal culture conditions. |
Experimental Protocols
Protocol 1: General Primary Cell Culture for Drug Treatment
This protocol provides a basic framework for culturing and treating primary cells with this compound.
-
Cell Seeding: Plate primary cells at a predetermined optimal density in a suitable culture vessel. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Working Solution: Prepare a fresh serial dilution of this compound from a concentrated stock solution in your complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the experimentally determined duration.
-
Endpoint Analysis: Harvest the cells or supernatant for downstream analysis (e.g., Western blot, viability assay, migration assay).
Protocol 2: Western Blot for Assessing Target Inhibition
This protocol can be used to assess the downstream effects of this compound on protein expression or phosphorylation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of MMP or ADAM10 signaling (e.g., phosphorylated forms of signaling proteins, or cleaved substrates) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
Visualizations
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for troubleshooting.
Caption: Key signaling pathways modulated by this compound through inhibition of MMPs and ADAM10.
Caption: A logical workflow for troubleshooting common issues with this compound in primary cells.
References
- 1. MMP-1 and ADAM10 as Targets for Therapeutic Intervention in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of tumour cell apoptosis by matrix metalloproteinase inhibitors: new tricks from a (not so) old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. kosheeka.com [kosheeka.com]
- 9. researchgate.net [researchgate.net]
XL-784 Technical Support Center: Long-Term Treatment Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing XL-784 in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). It exhibits high potency against MMP-2, MMP-9, MMP-13, ADAM10, and ADAM17 (also known as TACE)[1]. Notably, it is designed to be MMP-1 sparing, which may enhance its safety profile compared to broader-spectrum MMP inhibitors[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the solution is in a sealed container to prevent moisture contamination[1]. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use[2].
Q3: What is a suitable formulation for in vivo administration of this compound?
Due to its limited aqueous solubility (20 μg/mL), this compound requires a specific formulation for in vivo studies[1][2]. A commonly used vehicle is a nonionic, castor oil-based solubilizer and emulsifying agent such as Cremophor. In a preclinical mouse model of abdominal aortic aneurysms, this compound was administered daily by gavage after being diluted in 0.1 mL of Cremophor[2].
Q4: Has this compound been used in clinical trials?
Yes, this compound has undergone Phase 1 and Phase 2 clinical trials. A Phase 1 trial in healthy volunteers showed that single oral doses were well-tolerated and had a favorable pharmacokinetic profile. A Phase 2 trial investigated the efficacy of this compound in patients with albuminuria due to diabetic nephropathy. While the compound was well-tolerated, the trial did not meet its primary endpoint of reducing proteinuria compared to placebo.
Troubleshooting Guides
In Vitro Long-Term Treatment
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | Limited aqueous solubility of this compound. High final concentration of the vehicle (e.g., DMSO). | - Prepare a high-concentration stock solution in 100% DMSO. - Dilute the stock solution in serum-free media immediately before adding to the full culture medium. - Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid cytotoxicity and precipitation. - If precipitation persists, consider using a lower concentration of this compound or a different solubilizing agent if compatible with your cell line. |
| Loss of inhibitory activity over time | Degradation of this compound in the culture medium. Adsorption to plasticware. | - Replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours. - Use low-protein binding plates and tubes to minimize adsorption. - Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
| Cell toxicity or altered morphology | Off-target effects of this compound. Cytotoxicity of the solubilizing agent (e.g., DMSO). | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. - Include a vehicle-only control group to assess the effect of the solvent on your cells. - Reduce the final concentration of the solvent in the culture medium. |
In Vivo Long-Term Treatment
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent drug exposure | Precipitation of this compound in the formulation upon dilution or administration. Instability of the formulation. | - Prepare the this compound formulation fresh daily. - If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[2]. - Ensure thorough mixing of the formulation before each administration. - For oral gavage, administer the formulation slowly to avoid regurgitation. |
| Adverse effects in animal models | High dosage of this compound. Toxicity of the formulation vehicle (e.g., Cremophor). | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. - Monitor animals daily for signs of toxicity, such as weight loss, lethargy, or changes in behavior. - Include a vehicle-only control group to assess any adverse effects of the formulation itself. Cremophor EL has been associated with hypersensitivity reactions in some contexts[3]. |
| Lack of efficacy | Insufficient drug exposure at the target site. The specific MMPs or ADAMs inhibited by this compound are not critical drivers of the disease in the chosen model. | - Confirm target engagement by measuring the activity of relevant MMPs or ADAMs in tissue samples. - Consider increasing the dose of this compound, if tolerated. - Re-evaluate the rationale for using an MMP/ADAM inhibitor in your specific disease model. |
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Data sourced from MedChemExpress[1][2].
In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm
| Treatment Group | Dose (mg/kg/day) | Aortic Dilatation (%) |
| Control | - | 158.5 ± 4.3 |
| This compound | 50 | 140.4 ± 3.2 |
| This compound | 125 | 129.3 ± 5.1 |
| This compound | 250 | 119.2 ± 3.5 |
| This compound | 375 | 88.6 ± 4.4 |
| This compound | 500 | 76.0 ± 3.5 |
| Doxycycline | - | 112.2 ± 2.0 |
Data adapted from a study on the effect of this compound in abdominal aortic aneurysms[2].
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Invasion Assay
-
Cell Culture: Culture cells of interest in their recommended growth medium.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -80°C.
-
Experimental Setup:
-
Seed cells in the upper chamber of a Matrigel-coated invasion plate in serum-free medium.
-
In the lower chamber, add a chemoattractant (e.g., medium with 10% FBS).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to both the upper and lower chambers. Include a vehicle control (DMSO).
-
-
Long-Term Incubation: Incubate the plate at 37°C in a humidified incubator for an extended period (e.g., 48-72 hours).
-
Medium Replacement: Every 24 hours, carefully aspirate the medium from the upper and lower chambers and replace it with fresh medium containing the respective concentrations of this compound or vehicle.
-
Analysis: After the incubation period, remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Quantify the number of invaded cells by microscopy.
Protocol 2: In Vivo Murine Model of Fibrosis (General Protocol)
-
Animal Model: Induce fibrosis in mice using a standard method (e.g., bleomycin administration for pulmonary fibrosis).
-
This compound Formulation:
-
On each day of treatment, prepare the this compound formulation.
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Add Cremophor to the desired final volume (e.g., for a 100 mg/kg dose in a 20g mouse, dissolve 2 mg of this compound in the appropriate vehicle volume for gavage, typically 0.1 mL).
-
Vortex and sonicate if necessary to ensure a homogenous suspension.
-
-
Long-Term Treatment:
-
Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 14-28 days).
-
Monitor animal weight and health status daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect the target tissues.
-
Assess the degree of fibrosis using histological staining (e.g., Masson's trichrome) and biochemical assays (e.g., hydroxyproline content).
-
Measure the expression and activity of MMPs and ADAMs in the tissue homogenates.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, inhibiting ADAM10 and MMP-2/9.
Caption: General experimental workflow for long-term studies with this compound.
References
Validation & Comparative
A Comparative Analysis of XL-784 and Other ADAM10 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of XL-784 with other prominent ADAM10 inhibitors, namely GI254023X, LT4, and MN8. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the performance and experimental data of these compounds.
Introduction to ADAM10 and its Inhibition
A Disintegrin and Metalloproteinase 10 (ADAM10) is a critical enzyme involved in the "shedding" of the extracellular domains of a multitude of cell surface proteins. This process is integral to various signaling pathways, most notably the Notch signaling pathway, which plays a crucial role in cell fate determination, development, and tissue homeostasis. Dysregulation of ADAM10 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.
This compound has been identified as a potent inhibitor of ADAM10. This guide will compare its inhibitory profile with other well-characterized ADAM10 inhibitors, providing a clear overview of their respective potencies and selectivities.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected ADAM10 inhibitors against ADAM10 and other related metalloproteinases. This data is essential for evaluating the potency and selectivity of each compound.
| Inhibitor | ADAM10 IC50 (nM) | ADAM17 IC50 (nM) | Other Notable Inhibitions (IC50 in nM) |
| This compound | 1-2 | ~70 | MMP-2 (0.81), MMP-13 (0.56), MMP-9 (~20) |
| GI254023X | 5.3 | 541 | MMP-9 (2.5) |
| LT4 | 40 | 1500 | Inactive against MMP-1, -9, and -14 at 10µM |
| MN8 | 9.2 | Not specified, but less selective than LT4 | Inactive against MMP-1, -9, and -14 at 10µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of compounds against ADAM10.
General ADAM10 Enzymatic Assay Protocol (Fluorogenic Substrate)
This protocol describes a common method for measuring ADAM10 activity and determining the IC50 of inhibitory compounds using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic ADAM10 substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35
-
Test inhibitors (e.g., this compound, GI254023X) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add a fixed amount of recombinant ADAM10 to each well of the microplate.
-
Add the diluted test inhibitors or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM10 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 420 nm).
-
Record the fluorescence at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Note: The specific experimental protocol for determining the IC50 of this compound is not publicly available. The protocol provided above is a representative example of a standard ADAM10 inhibition assay.
ADAM10 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of ADAM10 in cellular signaling and a typical workflow for evaluating ADAM10 inhibitors.
Discussion
The data presented in this guide highlights the distinct profiles of various ADAM10 inhibitors.
-
This compound emerges as a highly potent inhibitor of ADAM10 with an IC50 in the low nanomolar range (1-2 nM). It also demonstrates significant activity against several Matrix Metalloproteinases (MMPs), including MMP-2, MMP-13, and MMP-9, while showing some inhibition of ADAM17. This broader spectrum of activity may be advantageous in certain therapeutic contexts but could also lead to off-target effects.
-
GI254023X is a potent and selective inhibitor of ADAM10 (IC50 = 5.3 nM) with approximately 100-fold selectivity over ADAM17. Its strong inhibition of MMP-9 is also noteworthy. This selectivity profile makes it a valuable tool for specifically investigating the roles of ADAM10.
-
LT4 and MN8 are more recently developed inhibitors. LT4 shows good selectivity for ADAM10 (IC50 = 40 nM) over ADAM17 (IC50 = 1500 nM) and is inactive against the tested MMPs at high concentrations. MN8 is more potent against ADAM10 (IC50 = 9.2 nM) but exhibits lower selectivity over ADAM17 compared to LT4. The high selectivity of these compounds against MMPs makes them particularly useful for dissecting the specific functions of ADAMs.
Conclusion
The choice of an ADAM10 inhibitor for research or therapeutic development depends on the specific requirements of the study. This compound offers high potency against ADAM10 but with a broader metalloproteinase inhibition profile. In contrast, GI254023X, LT4, and MN8 provide varying degrees of selectivity for ADAM10 over ADAM17 and other MMPs, which can be crucial for minimizing off-target effects and for elucidating the specific biological roles of ADAM10. Researchers should carefully consider the data presented here to select the most appropriate inhibitor for their experimental needs.
A Comparative Guide: The Selective Metalloproteinase Inhibitor XL-784 Versus Broad-Spectrum MMP Inhibitors
In the landscape of therapeutic drug development, particularly for diseases involving tissue remodeling and inflammation, matrix metalloproteinases (MMPs) have long been considered critical targets. However, the journey to clinically successful MMP inhibitors has been fraught with challenges, primarily due to the lack of specificity of early drug candidates. This guide provides a detailed comparison between XL-784, a selective metalloproteinase inhibitor, and traditional broad-spectrum MMP inhibitors, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Evolution of MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in a wide range of pathologies, including cancer, arthritis, and cardiovascular diseases.[1] Early therapeutic strategies focused on broad-spectrum MMP inhibitors, which aimed to inhibit a wide array of MMPs simultaneously. While promising in preclinical studies, these agents largely failed in clinical trials due to significant side effects.[2][3][4] This led to the development of more selective inhibitors like this compound, designed to target specific MMPs and related enzymes while sparing others to improve the therapeutic window.
Mechanism of Action: A Tale of Two Strategies
Broad-spectrum MMP inhibitors typically function by chelating the catalytic zinc ion within the active site of MMPs.[2][4] This non-selective approach leads to the inhibition of multiple MMP family members. Examples of such inhibitors include batimastat, marimastat, and prinomastat.[5][6]
In contrast, this compound is a potent small molecule inhibitor that was specifically designed for selectivity. It primarily targets A Disintegrin and Metalloproteinase 10 (ADAM10) and also exhibits inhibitory activity against ADAM17 (also known as TNF-α-converting enzyme or TACE), MMP-2, MMP-9, and MMP-13.[7][8][9] Crucially, this compound was optimized to be MMP-1 sparing.[7][9] This selectivity is hypothesized to be key in avoiding the debilitating side effects associated with broad-spectrum inhibitors.[7][9]
Selectivity Profile: A Key Differentiator
The selectivity profile is arguably the most critical distinction between this compound and broad-spectrum MMP inhibitors. The table below presents the half-maximal inhibitory concentration (IC50) values for this compound against various MMPs, highlighting its potent inhibition of MMP-2 and MMP-13 and its significantly weaker activity against MMP-1.[8]
| Enzyme | This compound IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17/TACE | ~70 |
Data sourced from MedchemExpress.[8]
Broad-spectrum MMP inhibitors, such as doxycycline and minocycline, exhibit a much wider range of inhibition with IC50 values in the micromolar range for multiple MMPs.[2] For instance, doxycycline inhibits MMP-1, -2, -7, -8, -9, -12, and -13.[10] This lack of specificity is a primary contributor to their adverse effect profile.
Clinical Trials and Patient Outcomes: A Divergent Path
The clinical development pathways for this compound and broad-spectrum MMP inhibitors have been markedly different.
Broad-Spectrum MMP Inhibitors: Numerous broad-spectrum MMP inhibitors entered clinical trials for various cancers and arthritis but were ultimately discontinued.[2][3][4][5][6] The primary reasons for these failures were:
-
Dose-limiting musculoskeletal syndrome (MSS): This was a common and severe side effect characterized by joint and muscle pain, stiffness, and inflammation.[2][6][11] It is believed to result from the inhibition of multiple MMPs and possibly other metalloenzymes.[2][4]
-
Poor pharmacokinetic properties: Many of these inhibitors suffered from low bioavailability and metabolic instability.[2]
The notable exception is doxycycline (Periostat), which is an FDA-approved broad-spectrum MMP inhibitor for the treatment of periodontal disease when used at sub-antimicrobial doses.[2]
This compound: this compound has undergone clinical evaluation with a focus on its potential reno-protective effects.
-
Phase 1: A clinical trial in 70 healthy volunteers demonstrated that single oral doses of this compound were well-tolerated and exhibited a favorable pharmacokinetic profile.[7]
-
Phase 2: A randomized, double-blind, placebo-controlled study (NCT00312780) was conducted to evaluate the activity, safety, and tolerability of daily oral this compound in patients with albuminuria due to diabetic nephropathy.[9] The rationale for this indication is linked to the role of ADAM10 and ADAM17 in blood vessel formation, cell proliferation, and renal fibrosis.[7][9]
The deliberate MMP-1 sparing design of this compound was a key strategy to mitigate the risk of the musculoskeletal toxicity that plagued the earlier generation of MMP inhibitors.[7][9]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize MMP inhibitors.
MMP Inhibition Assay (General Protocol):
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against a specific MMP.
-
Enzyme Activation: Recombinant human pro-MMP is activated according to the manufacturer's instructions. For example, pro-MMP-2 can be activated with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2) for a specified period at a controlled temperature (e.g., 37°C).
-
Substrate Addition: A fluorogenic MMP substrate (e.g., a quenched fluorescent peptide) is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for evaluating MMP inhibitors.
Caption: Targeted inhibition of specific metalloproteinases by this compound.
Caption: A typical drug discovery workflow for MMP inhibitors.
Conclusion: The Promise of Selectivity
The comparison between this compound and broad-spectrum MMP inhibitors underscores a critical lesson in modern drug development: the importance of target selectivity. The failures of early broad-spectrum inhibitors due to severe side effects highlighted the detrimental consequences of non-specific enzyme inhibition.[2][4] this compound represents a more refined approach, with its selectivity for specific ADAMs and MMPs, and its deliberate sparing of MMP-1, offering the potential for a better safety profile.[7][9] This targeted strategy may unlock the therapeutic potential of metalloproteinase inhibition in diseases like diabetic nephropathy, where specific enzymes play a key pathological role. For researchers and drug developers, the story of this compound versus broad-spectrum MMP inhibitors serves as a compelling case study for the pursuit of precision medicine.
References
- 1. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening [mdpi.com]
A Comparative Guide: XL-784 Versus Prinomastat in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational metalloproteinase inhibitors, XL-784 and prinomastat, based on available preclinical data in cancer models. The information is intended to be an objective resource for researchers in oncology and drug development.
Executive Summary
Both this compound and prinomastat are small molecule inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in tumor growth, invasion, and metastasis. Prinomastat (also known as AG3340) was extensively studied in various cancer models and progressed to clinical trials, which ultimately showed disappointing results. This compound, developed by Exelixis, was also initially investigated as an anti-cancer agent but its clinical development was later redirected towards renal diseases. Consequently, publicly available data on the efficacy of this compound in cancer models is limited. This guide summarizes the available preclinical data for both compounds, highlighting their mechanisms of action, inhibitory profiles, and performance in cancer models.
Mechanism of Action and Inhibitory Profile
Prinomastat is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of several MMPs, with a degree of selectivity.[1][2] It was designed to preferentially target MMPs highly associated with invasive tumors while sparing MMP-1, with the hypothesis that this would reduce the musculoskeletal side effects observed with broader-spectrum MMP inhibitors.[2]
This compound is also a metalloproteinase inhibitor, with a distinct profile that includes the inhibition of A Disintegrin and Metalloproteinase (ADAM) 10, in addition to several MMPs. Similar to prinomastat, it was designed to be MMP-1 sparing.
Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of this compound and prinomastat against a panel of metalloproteinases.
| Target | This compound IC50 (nM) | Prinomastat Ki (nM) | Prinomastat IC50 (nM) |
| MMP-1 | ~1900 | 8.3 | 79 |
| MMP-2 | 0.81 | 0.05 | - |
| MMP-3 | 120 | 0.3 | 6.3 |
| MMP-8 | 10.8 | - | - |
| MMP-9 | 18 | 0.26 | 5.0 |
| MMP-13 | 0.56 | 0.03 | - |
| MMP-14 | - | - | - |
| ADAM-10 | Potent Inhibitor | - | - |
Data for this compound IC50 values are from MedchemExpress. Data for prinomastat Ki and IC50 values are from multiple sources.[2][3] Note that direct comparison of IC50 and Ki values should be made with caution due to different experimental conditions.
Preclinical Efficacy in Cancer Models
Prinomastat
Prinomastat has demonstrated anti-tumor activity in a variety of preclinical cancer models.
Tumor Growth Inhibition:
| Cancer Model | Cell Line | Animal Model | Dosing | Key Findings | Reference |
| Prostate Cancer | PC-3 | Nude Mice | Not Specified | Inhibited tumor growth and increased survival. | [4] |
| Colon Cancer | MV522, COLO-320DM | Nude Mice | Not Specified | Inhibited the growth of subcutaneously implanted tumors. | [2] |
| Fibrosarcoma | HT1080 | Mouse | 50 mg/kg/day i.p. | Showed good tumor growth inhibition. | [3] |
| Uveal Melanoma | Xenograft | Rabbit | Intravitreal Injection | Significantly reduced the take rate and growth rate of the xenograft. | [5] |
| Mammary Tumor | - | Mouse | Not Specified | Significantly improved PDT-mediated tumor response (P=0.02). | [6] |
Metastasis Inhibition:
In addition to inhibiting primary tumor growth, prinomastat was shown to reduce the number and size of metastases in both induced and spontaneous metastasis models.[2]
This compound
Experimental Protocols
Detailed experimental protocols for the preclinical studies are often found within the materials and methods sections of the cited publications. Below are generalized examples of protocols that are commonly used for evaluating MMP inhibitors in xenograft cancer models.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate, HT1080 for fibrosarcoma) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a specified size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., prinomastat) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Primary endpoints often include tumor growth inhibition and body weight (as a measure of toxicity). Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
-
Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions.
-
Inhibitor Preparation: The test compound (e.g., this compound or prinomastat) is serially diluted to a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with the inhibitor at various concentrations in an assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme/inhibitor mixture.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of MMP Inhibition in Cancer
Matrix metalloproteinases play a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. They also contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibitors like this compound and prinomastat block the catalytic activity of MMPs, thereby interfering with these processes.
Caption: Simplified signaling pathway of MMPs in cancer and the mechanism of action of inhibitors like this compound and prinomastat.
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an anti-cancer agent typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical evaluation of anti-cancer compounds.
Conclusion
Prinomastat, a selective MMP inhibitor, showed promise in a range of preclinical cancer models by inhibiting tumor growth and metastasis. However, these promising preclinical findings did not translate into clinical efficacy. This compound is another metalloproteinase inhibitor with a distinct inhibitory profile that includes ADAM-10. While its initial development targeted cancer, the program was shifted, resulting in a lack of publicly available, detailed preclinical data on its anti-cancer efficacy. For researchers investigating metalloproteinase inhibitors in oncology, the extensive preclinical data available for prinomastat provides valuable insights into the potential and the pitfalls of this class of agents. The limited information on this compound's anti-cancer activity makes a direct and comprehensive comparison challenging and underscores the need for further investigation should interest in this compound for oncology applications be renewed.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exelixis Files IND Application for Anticancer Compound XL184 | Exelixis, Inc. [ir.exelixis.com]
Doxycycline as an Alternative to XL-784: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Doxycycline and XL-784, focusing on their performance as inhibitors of key enzymes in extracellular matrix remodeling. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase 10 (ADAM10).[1] These enzymes play crucial roles in the breakdown of the extracellular matrix (ECM), a key process in physiological and pathological tissue remodeling, including angiogenesis, tumor invasion, and inflammation. The selectivity of this compound, particularly its sparing of MMP-1, is a notable feature aimed at enhancing its safety profile compared to broader-spectrum MMP inhibitors.
Doxycycline, a long-established tetracycline antibiotic, has been recognized for its non-antimicrobial properties, including the inhibition of MMPs.[2] This has led to its investigation as a potential therapeutic agent in conditions characterized by excessive MMP activity. This guide evaluates the evidence for considering doxycycline as a viable alternative to a more targeted inhibitor like this compound.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available in vitro and in vivo data for this compound and Doxycycline, providing a direct comparison of their inhibitory potency against various MMPs and their efficacy in a relevant disease model.
| Target/Model | This compound | Doxycycline | Source(s) |
| IC50 Values (nM) | |||
| MMP-1 | ~1900 | 280,000 | [1][2] |
| MMP-2 | 0.81 | - | [1] |
| MMP-3 | 120 | - | [1] |
| MMP-8 | 10.8 | 16,000 - 18,000 | [1][2] |
| MMP-9 | 18 | 30,000 - 50,000 | [1][2] |
| MMP-13 | 0.56 | - | [1] |
| ADAM10 | 1-2 | - | [1] |
| In Vivo Efficacy (Mouse Model of Abdominal Aortic Aneurysm) | |||
| Aortic Dilatation (% of Control) | |||
| 50 mg/kg | 140.4% ± 3.2% | - | [1][3] |
| 125 mg/kg | 129.3% ± 5.1% | - | [1][3] |
| 250 mg/kg | 119.2% ± 3.5% | - | [1][3] |
| 375 mg/kg | 88.6% ± 4.4% | - | [3] |
| 500 mg/kg | 76.0% ± 3.5% | - | [3] |
| - | - | 112.2% ± 2.0% | [1][3] |
| Aortic Growth Inhibition | - | 33% (10 mg/kg), 44% (50 mg/kg), 66% (100 mg/kg) | [4] |
Signaling Pathways
The inhibition of MMPs and ADAM10 by this compound and Doxycycline has significant downstream effects on various signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation.
Caption: Signaling pathways affected by this compound and Doxycycline.
Experimental Protocols
The in vivo comparative data presented in this guide was primarily generated using a mouse model of abdominal aortic aneurysm (AAA). The following is a generalized protocol based on commonly used methods.
Mouse Model of Abdominal Aortic Aneurysm (Elastase Perfusion)
-
Animal Model: Male C57BL/6 mice, typically 8-12 weeks of age, are used.
-
Anesthesia and Surgical Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose the infrarenal aorta.
-
Aortic Isolation: The aorta is carefully dissected from the surrounding tissues, and temporary ligatures are placed at the proximal and distal ends of the isolated segment.
-
Elastase Perfusion: A catheter is inserted into the isolated aortic segment, and a solution of porcine pancreatic elastase is infused to induce degradation of the elastic lamina. The aorta is then flushed with saline.
-
Closure: The ligatures are removed, blood flow is restored, and the abdominal incision is closed.
-
Drug Administration: Treatment with this compound (administered by oral gavage) or doxycycline (in drinking water or by gavage) is initiated on the day of surgery and continued for the duration of the experiment.
-
Outcome Measurement: Aortic diameter is measured at the time of surgery and at the experimental endpoint (typically 14-28 days post-surgery). The percentage increase in aortic diameter is calculated to determine the extent of aneurysm formation.
Calcium Chloride-Induced Aortic Aneurysm Model
-
Animal Model and Surgical Preparation: Similar to the elastase perfusion model, the infrarenal aorta of male C57BL/6 mice is exposed.
-
Calcium Chloride Application: A solution of calcium chloride (e.g., 0.25 M) is applied to the adventitial surface of the aorta for a defined period (e.g., 15 minutes).
-
Closure and Drug Administration: The abdomen is closed, and drug administration follows the same procedure as the elastase model.
-
Outcome Measurement: Aortic diameter is measured at baseline and at the study endpoint to assess aneurysm development.
Caption: Generalized experimental workflow for in vivo comparison.
Conclusion
This compound demonstrates high potency and selectivity for key MMPs and ADAM10 in vitro. In a preclinical model of abdominal aortic aneurysm, higher doses of this compound were more effective at inhibiting aortic dilatation than doxycycline.[3] Doxycycline, while less potent, exhibits broad-spectrum MMP inhibition and has shown a dose-dependent reduction in aortic aneurysm growth in animal models.[4]
The choice between this compound and doxycycline will depend on the specific research question and experimental context. For studies requiring highly selective and potent inhibition of specific MMPs, this compound is a superior tool. For broader, less specific MMP inhibition, or when considering a widely available and well-characterized compound, doxycycline may serve as a suitable alternative. Researchers should carefully consider the required potency, selectivity, and the specific MMPs relevant to their model system when making this decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Doxycycline in patients with abdominal aortic aneurysms and in mice: comparison of serum levels and effect on aneurysm growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of XL-784 and Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory specificity of two matrix metalloproteinase (MMP) inhibitors, XL-784 and batimastat. The information presented is supported by available experimental data to assist researchers in selecting the appropriate tool for their specific needs in preclinical and discovery research.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their activity is essential for various physiological processes, including tissue remodeling, wound healing, and development. However, dysregulation of MMP activity is implicated in numerous pathological conditions, such as cancer metastasis, arthritis, and cardiovascular diseases.[1][2]
Batimastat (BB-94) is a pioneering broad-spectrum MMP inhibitor that has been instrumental in elucidating the role of MMPs in disease.[3] this compound is a newer, more selective MMP inhibitor that was designed to have a more favorable safety profile by sparing certain MMPs, notably MMP-1.[4] This guide will delve into a direct comparison of their inhibitory profiles, supported by quantitative data, experimental methodologies, and pathway visualizations.
Data Presentation: Inhibitory Profile Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and batimastat against a panel of MMPs and ADAMs (A Disintegrin and Metalloproteinases). Lower IC50 values indicate greater potency.
| Target Enzyme | This compound IC50 (nM) | Batimastat IC50 (nM) | Reference(s) |
| MMPs | |||
| MMP-1 (Collagenase-1) | ~1900 | 3 | [5] |
| MMP-2 (Gelatinase-A) | 0.81 | 4 | [5] |
| MMP-3 (Stromelysin-1) | 120 | 20 | [5] |
| MMP-7 (Matrilysin) | Not Reported | 6 | [5] |
| MMP-8 (Collagenase-2) | 10.8 | Not Reported | |
| MMP-9 (Gelatinase-B) | 18 | 4 | [5] |
| MMP-13 (Collagenase-3) | 0.56 | Not Reported | |
| ADAMs | |||
| ADAM10 | Potent Inhibition | Potent Inhibition | [6][7] |
| ADAM17 (TACE) | Potent Inhibition | Potent Inhibition | [7][8] |
Key Observations:
-
Batimastat is a potent, broad-spectrum inhibitor of several MMPs, with low nanomolar IC50 values against MMP-1, MMP-2, MMP-7, and MMP-9.[5]
-
This compound demonstrates high potency against MMP-2 and MMP-13, with sub-nanomolar IC50 values. It also effectively inhibits MMP-8 and MMP-9.
-
A key differentiating feature is the MMP-1 sparing nature of this compound, which has an IC50 value of approximately 1900 nM for this enzyme, compared to batimastat's 3 nM. Inhibition of MMP-1 has been associated with musculoskeletal side effects in clinical trials of broad-spectrum MMP inhibitors.[4][9]
-
Both compounds are reported to be potent inhibitors of ADAM10 and ADAM17.[6][7][8]
Experimental Protocols
The following describes a generalized experimental protocol for determining the in vitro inhibitory activity of compounds like this compound and batimastat against MMPs. This protocol is based on commonly used fluorogenic substrate assays.
Objective: To determine the IC50 value of a test compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Test inhibitors (this compound, batimastat) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2, ZnCl2, and Brij-35)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 328/420 nm)[10]
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute the recombinant MMP enzyme and the fluorogenic substrate in the assay buffer to their respective working concentrations.
-
Inhibitor Dilution Series: Prepare a series of dilutions of the test inhibitors (e.g., 10-point, 3-fold serial dilution) in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor dilution or vehicle control (for no-inhibitor wells)
-
A "no enzyme" control well containing only buffer and substrate should be included to measure background fluorescence.
-
-
Enzyme Addition: Add the diluted MMP enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by the MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the target enzymes of this compound and batimastat.
Caption: Key signaling pathways affected by this compound and batimastat.
Experimental Workflow
The diagram below outlines the general workflow for assessing MMP inhibitor specificity.
Caption: Generalized workflow for MMP inhibitor screening.
Conclusion
This compound and batimastat are both potent metalloproteinase inhibitors, but they exhibit distinct specificity profiles. Batimastat acts as a broad-spectrum MMP inhibitor, potently targeting a wide range of MMPs, including MMP-1. In contrast, this compound shows greater selectivity, with high potency against MMP-2 and MMP-13, while notably sparing MMP-1. This difference in specificity may have significant implications for their respective therapeutic windows and potential side effect profiles. The choice between these inhibitors will depend on the specific research question and the desired target profile. For studies requiring broad inhibition of MMPs, batimastat is a suitable tool. For investigations where sparing MMP-1 is critical or where specific targeting of MMP-2 and MMP-13 is desired, this compound presents a more selective alternative.
References
- 1. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ADAM10 and ADAM17 proteases mediate proinflammatory cytokine-induced and constitutive cleavage of endomucin from the endothelial surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of XL-784 Findings: A Comparative Analysis with Alternative Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug XL-784 with other metalloproteinase inhibitors. The objective is to cross-validate the findings associated with this compound by examining its performance and characteristics against those of alternative methods, supported by available experimental data. This document summarizes key preclinical and clinical findings, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of these compounds.
Executive Summary
This compound is a potent and selective inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) enzymes, with a notable sparing of MMP-1. Developed for the treatment of diabetic nephropathy, it aimed to reduce proteinuria and slow the progression of renal disease. While preclinical studies demonstrated promising results, a Phase II clinical trial in patients with diabetic nephropathy did not meet its primary efficacy endpoint. This guide compares the enzymatic potency, and preclinical and clinical data of this compound with other MMP inhibitors, including the broad-spectrum inhibitor doxycycline, which has been studied in a similar patient population, and other investigational agents. The comparison highlights the ongoing challenges in developing safe and effective MMP inhibitors for chronic diseases and underscores the importance of selectivity in mitigating mechanism-based side effects.
Comparative Efficacy and Safety
This section presents a comparative summary of the clinical trial data for this compound and the non-selective MMP inhibitor, doxycycline, in patients with diabetic nephropathy.
Clinical Trial Data in Diabetic Nephropathy
| Parameter | This compound [1] | Doxycycline [2][3][4] |
| Study Design | Phase II, Randomized, Double-Blind, Placebo-Controlled | Pilot Study, Self-Control & Randomized Controlled Trial |
| Patient Population | 125 subjects with macro-albuminuria on ACEi or ARB | 35 and 40 subjects with overt diabetic nephropathy |
| Dosage | 200 mg once daily | 100 mg once daily |
| Treatment Duration | 12 weeks | 2 to 3 months |
| Primary Endpoint | Reduction in Urinary Albumin-to-Creatinine Ratio (ACR) from baseline at Week 12 | Reduction in 24-hour urine protein excretion |
| Efficacy Results | Did not meet primary endpoint. Exploratory analysis in patients on max ACEi/ARB dose showed a 23% difference in ACR reduction vs. placebo (p=0.13). | Statistically significant reduction in proteinuria at 2 and 3 months (p < 0.001 and p < 0.05, respectively). |
| Adverse Events (AEs) | 77% of patients reported AEs | No significant side effects reported in the short-term studies. |
| Serious AEs (SAEs) | 9.5% of patients reported SAEs (none considered drug-related) | Not extensively reported in the pilot studies. |
Comparative Preclinical Data
This section details the in vitro inhibitory activity of this compound and other MMP inhibitors against a panel of metalloproteinases, providing a basis for comparing their selectivity profiles.
In Vitro Inhibitory Activity (IC50/Ki in nM)
| Enzyme | This compound [1] | Marimastat [5][6][7][8][9] | Cipemastat (Ro 32-3555) [10][11][12] | Prinomastat (AG3340) [13][14][15] | Doxycycline [16] | Rebimastat (BMS-275291) [17] |
| MMP-1 | ~1900 | 5 | Ki: 3.0 | 79 | 452,000 | Inhibits |
| MMP-2 | 0.81 | 6 | - | Ki: 0.05 | 56,000 | Inhibits |
| MMP-3 | 120 | 230 | - | 6.3 | 32,000 | - |
| MMP-7 | - | 13 | - | - | - | Inhibits |
| MMP-8 | 10.8 | - | Ki: 4.4 | - | - | - |
| MMP-9 | 18 | 3 | - | 5.0 | - | Inhibits |
| MMP-13 | 0.56 | - | Ki: 3.4 | Ki: 0.03 | - | - |
| MMP-14 | - | 9 | - | - | - | Inhibits |
| ADAM10 | 1-2 | - | - | - | - | - |
| ADAM17 (TACE) | ~70 | - | - | - | - | - |
Note: Some values are reported as Ki instead of IC50. These values are not directly comparable but both indicate inhibitory potency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Metalloproteinases in Diabetic Nephropathy
Caption: Role of MMPs and ADAMs in the pathogenesis of diabetic nephropathy and the point of intervention for inhibitors like this compound.
Experimental Workflow for a Phase II Clinical Trial
Caption: A generalized workflow for a randomized, placebo-controlled Phase II clinical trial, similar to the design of the this compound study.
Detailed Experimental Protocols
This compound Phase II Clinical Trial (NCT00312780)[18]
-
Objective: To determine the activity, safety, and tolerability of this compound administered daily to patients with albuminuria due to diabetic nephropathy.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Inclusion Criteria: Patients with a clinical diagnosis of diabetic nephropathy and macro-albuminuria (urinary albumin-to-creatinine ratio >300 mg/g). Stable dose of angiotensin-converting enzyme inhibitor (ACEi) or angiotensin receptor blocker (ARB) for at least 3 months.
-
Exclusion Criteria: Hemoglobin A1c >10%, organ transplantation, immunosuppressive therapy, and recent use of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Intervention:
-
Treatment Group: 200 mg of this compound orally, once daily for 12 weeks.
-
Control Group: Placebo orally, once daily for 12 weeks.
-
-
Primary Outcome Measure: Change from baseline in the urinary albumin-to-creatinine ratio (ACR) at Week 12.
-
Safety Assessments: Monitoring and recording of all adverse events and serious adverse events throughout the study.
Doxycycline Pilot Study for Diabetic Proteinuria[2][19]
-
Objective: To evaluate the effect of doxycycline on reducing proteinuria in patients with diabetic nephropathy.
-
Study Design: A self-control clinical trial.
-
Inclusion Criteria: Patients with overt diabetic nephropathy (proteinuria >300 mg/24 h).
-
Intervention: 100 mg of oral doxycycline per day for 2 months.
-
Outcome Measures: 24-hour urine volume, creatinine, and protein excretion were measured at baseline, after 1 and 2 months of treatment, and 4 months after discontinuation.
-
Safety Assessments: Close monitoring and documentation of treatment-related side effects.
Discussion and Conclusion
The development of this compound was predicated on the hypothesis that selective inhibition of specific MMPs and ADAMs, while sparing MMP-1, could offer a therapeutic benefit in diabetic nephropathy with an improved safety profile compared to broad-spectrum MMP inhibitors. The preclinical data for this compound demonstrates high potency against MMP-2, MMP-13, and ADAM10, with significantly lower activity against MMP-1. This selectivity was intended to avoid the musculoskeletal side effects that plagued earlier, less selective MMP inhibitors like marimastat and cipemastat, which ultimately led to the discontinuation of their development for many indications.
The Phase II clinical trial of this compound, however, did not demonstrate a statistically significant reduction in proteinuria in the overall study population. An exploratory analysis suggested a potential benefit in a subgroup of patients receiving maximal doses of standard-of-care medications, but this finding would require confirmation in a larger, prospectively designed trial. On the safety front, this compound was generally well-tolerated, with a lower incidence of adverse events compared to placebo, and no drug-related serious adverse events were reported.[1]
In contrast, pilot studies with the non-selective MMP inhibitor doxycycline have shown a statistically significant reduction in proteinuria in patients with diabetic nephropathy.[2][3][4] However, these were smaller, less rigorously designed studies, and the long-term efficacy and safety of doxycycline for this indication have not been established. The IC50 values for doxycycline against various MMPs are in the micromolar range, indicating much lower potency compared to this compound and other synthetic MMP inhibitors.
The collective findings from the clinical development of various MMP inhibitors highlight the complexity of targeting this enzyme family. While there is a strong preclinical rationale for their role in the pathogenesis of diseases like diabetic nephropathy, translating this into clinical efficacy has proven challenging. The experience with this compound suggests that even with improved selectivity, achieving robust clinical benefit in a multifactorial disease like diabetic nephropathy is a significant hurdle. Future research in this area may require a more nuanced understanding of the specific roles of individual metalloproteinases in different stages of the disease to identify the optimal therapeutic window and patient population for such targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxycycline: a pilot study to reduce diabetic proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of role of doxycycline (a matrix metalloproteinase inhibitor) on renal functions in patients of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ro 32-3555 | CAS:190648-49-8 | MMP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. collagenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. Prinomastat | MMP | TargetMol [targetmol.com]
- 16. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rebimastat - Wikipedia [en.wikipedia.org]
Comparative Efficacy of XL-784 and its Analogues in Preclinical Research
In the landscape of metalloproteinase inhibitors, XL-784 has emerged as a significant compound of interest for researchers in drug development. This comparison guide provides an objective analysis of this compound's performance against its functional analogues, supported by available preclinical data. The information is tailored for researchers, scientists, and professionals in the field to facilitate informed decisions in their investigative pursuits.
Overview of this compound
This compound is a potent, orally bioavailable inhibitor of several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families of enzymes. These enzymes are key players in the remodeling of the extracellular matrix and are implicated in various physiological and pathological processes, including angiogenesis, cell proliferation, and tissue fibrosis. Notably, this compound is a potent inhibitor of ADAM10.
Efficacy of this compound: In Vitro and In Vivo Data
This compound has demonstrated significant inhibitory activity against several MMPs. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of MMPs are detailed in the table below.
In a preclinical model of aortic aneurysm, this compound has been shown to be effective.
Comparison with Functional Analogues
While specific structural analogues of this compound are not widely reported, its functional profile can be compared to other well-characterized metalloproteinase inhibitors, including INCB7839, batimastat, and marimastat.
INCB7839 (a dual ADAM10/17 inhibitor)
INCB7839 is another potent inhibitor of ADAMs, with a particular focus on ADAM10 and ADAM17. Comparative data on brain penetration has shown INCB7839 to be superior to this compound, a critical factor for neurological research applications[1][2].
Batimastat (BB-94)
Batimastat is a broad-spectrum MMP inhibitor. Its inhibitory profile against various MMPs provides a benchmark for comparison with this compound. Batimastat has been shown to inhibit MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 with IC50 values of 3 nM, 4 nM, 20 nM, 6 nM, and 4 nM, respectively[3].
Marimastat (BB-2516)
Marimastat is an orally active, broad-spectrum MMP inhibitor that has undergone extensive clinical investigation. While direct comparative efficacy data with this compound is limited, its clinical history provides valuable context for the therapeutic potential and challenges of this class of inhibitors[4][5][6].
Comparative Inhibitory Activity
The following table summarizes the available IC50 data for this compound and its functional analogues against a range of matrix metalloproteinases. It is important to note that these values may have been determined in different studies and under varying experimental conditions, which should be taken into consideration when making direct comparisons.
| Target | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 | ~1900 | 3[3] |
| MMP-2 | 0.81 | 4[3] |
| MMP-3 | 120 | 20[3] |
| MMP-7 | - | 6[3] |
| MMP-8 | 10.8 | - |
| MMP-9 | 18 | 4[3] |
| MMP-13 | 0.56 | - |
Data for INCB7839 and marimastat against this specific panel of MMPs were not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of MMP and ADAM activation and its inhibition by this compound and its analogues.
Caption: General workflow for an in vitro fluorescence-based assay to determine the IC50 of MMP/ADAM inhibitors.
Experimental Protocols
In Vitro MMP/ADAM Activity Assay (Fluorometric)
This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against MMPs and ADAMs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP or ADAM enzyme
-
Fluorogenic MMP/ADAM substrate (e.g., FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound or analogue) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Add the diluted test compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.
-
Add the recombinant MMP or ADAM enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 490/525 nm for some common substrates). Alternatively, for an endpoint assay, incubate the plate at 37°C for a set time (e.g., 30-60 minutes) before reading the fluorescence[7][8].
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software.
In Vivo Mouse Model of Elastase-Induced Aortic Aneurysm
This protocol describes a common method to induce aortic aneurysms in mice to evaluate the efficacy of inhibitors like this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Porcine pancreatic elastase solution
-
Surgical instruments
-
Anesthetic
-
Ultrasound imaging system
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the infrarenal aorta.
-
Carefully dissect the aorta from the surrounding tissues.
-
Temporarily ligate the aorta at the proximal and distal ends of the exposed segment.
-
Infuse the elastase solution into the isolated aortic segment for a defined period (e.g., 5-10 minutes) at a controlled pressure[9]. Alternatively, a topical application of elastase can be used[10][11][12][13].
-
Remove the elastase solution and restore blood flow by removing the ligatures.
-
Close the abdominal incision.
-
Administer the test compound (e.g., this compound) or vehicle control to the mice according to the desired dosing regimen (e.g., daily oral gavage).
-
Monitor the aortic diameter at regular intervals using high-resolution ultrasound.
-
At the end of the study period, euthanize the mice and harvest the aortas for histological and biochemical analysis.
-
The efficacy of the inhibitor is determined by comparing the change in aortic diameter and other relevant pathological markers between the treated and control groups.
In Vivo Mouse Model of Diabetic Nephropathy
This protocol outlines a method for inducing diabetic nephropathy in mice, a relevant model for studying the therapeutic effects of compounds targeting renal fibrosis.
Materials:
-
Male mice (e.g., db/db mice, or streptozotocin-induced diabetes in a susceptible strain like C57BL/6)[14][15][16]
-
Streptozotocin (STZ) (if inducing diabetes)
-
Citrate buffer (for STZ injection)
-
Metabolic cages for urine collection
-
Blood glucose monitoring system
Procedure:
-
To induce type 1 diabetes, administer a single high dose or multiple low doses of STZ dissolved in citrate buffer via intraperitoneal injection to the mice[17][18]. For models of type 2 diabetes, genetically predisposed strains like db/db mice can be used[14][16].
-
Confirm the onset of diabetes by monitoring blood glucose levels. Mice with blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Once diabetes is established, begin treatment with the test compound (e.g., this compound) or vehicle control.
-
Monitor key parameters of diabetic nephropathy over time, including:
-
Albuminuria: Collect urine using metabolic cages and measure albumin and creatinine levels to determine the albumin-to-creatinine ratio.
-
Glomerular Filtration Rate (GFR): Can be estimated by measuring serum creatinine or more accurately using methods like inulin clearance.
-
Renal Histology: At the end of the study, harvest the kidneys and perform histological staining (e.g., PAS, Masson's trichrome) to assess glomerular and tubulointerstitial changes, such as mesangial expansion and fibrosis.
-
-
The efficacy of the inhibitor is evaluated by comparing the progression of these nephropathic markers in the treated group versus the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. SensoLyte® 520 ADAM10 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]
- 10. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced Abdominal Aortic Aneurysm Modeling in Mice by Combination of Topical Elastase and Oral ß-aminopropionitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Murine model of elastase-induced proximal thoracic aortic aneurysm through a midline incision in the anterior neck [frontiersin.org]
- 14. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Advances in Murine Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
Head-to-Head Comparison of Metalloproteinase Inhibitors: XL-784 and GI254023X
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent metalloproteinase inhibitors, XL-784 and GI254023X, for researchers, scientists, and professionals in drug development. The following sections detail their mechanisms of action, biochemical properties, and available experimental data to facilitate an objective evaluation.
Introduction
This compound and GI254023X are small molecule inhibitors targeting members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. These enzymes play crucial roles in various physiological and pathological processes, including inflammation, cancer progression, and neurodegenerative diseases, by cleaving and releasing cell surface proteins.[1][2][3][4] This guide synthesizes the current understanding of this compound and GI254023X to aid in the selection of appropriate research tools and potential therapeutic agents.
Biochemical Profile and Potency
Both compounds exhibit potent inhibitory activity against key metalloproteinases, with distinct selectivity profiles.
This compound is a potent inhibitor of ADAM10 and several MMPs.[5][6][7] A key characteristic of this compound is that it was specifically optimized to spare MMP-1, potentially enhancing its safety profile compared to less selective metalloproteinase inhibitors.[5] It has undergone Phase I clinical trials in healthy volunteers, where it was found to be well-tolerated with a favorable pharmacokinetic profile.[5]
GI254023X is a potent and highly selective inhibitor of ADAM10, demonstrating over 100-fold greater potency for ADAM10 compared to ADAM17.[8][9][10][11] It is a hydroxamate-based inhibitor that chelates the zinc ion in the active site of the protease.[8][12] GI254023X also exhibits inhibitory activity against MMP9.[13][14]
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound against various metalloproteinases.
| Target | This compound IC50 (nM) | GI254023X IC50 (nM) |
| ADAMs | ||
| ADAM10 | 1-2[6] | 5.3[9][13][14] |
| ADAM17 (TACE) | ~70[6][7] | 541[9][14] |
| ADAM9 | Not Reported | 280[9] |
| MMPs | ||
| MMP-1 | ~1900[6] | Not Reported |
| MMP-2 | 0.81[6] | Not Reported |
| MMP-3 | 120[6] | Not Reported |
| MMP-8 | 10.8[6] | Not Reported |
| MMP-9 | 18[6] | 2.5[13][14] |
| MMP-13 | 0.56[6] | Not Reported |
Mechanism of Action and Signaling Pathways
Both inhibitors function by binding to the active site of their target metalloproteinases, thereby preventing the cleavage of their respective substrates. This inhibition can modulate critical signaling pathways involved in various diseases.
ADAM10 , a primary target for both compounds, is a key "sheddase" responsible for the ectodomain shedding of numerous cell surface proteins.[4] These substrates include the amyloid precursor protein (APP), Notch receptors, and various cytokines and their receptors.[8] By inhibiting ADAM10, these compounds can influence processes such as neurogenesis, immune responses, and cancer cell proliferation.[4]
The diagram below illustrates the central role of ADAM10 in cellular signaling and the points of intervention for inhibitors like this compound and GI254023X.
Figure 1. Inhibition of ADAM10-mediated substrate shedding.
ADAM17 (TACE) , another important sheddase, is responsible for releasing tumor necrosis factor-alpha (TNF-α) and ligands for the epidermal growth factor receptor (EGFR).[1][15] While both compounds inhibit ADAM17, GI254023X is significantly less potent against this target, highlighting its selectivity for ADAM10.[9][14]
The inhibition of MMPs by this compound suggests a broader impact on extracellular matrix remodeling, which is crucial in cancer metastasis and angiogenesis.[6][16]
Experimental Data and Applications
In Vitro Studies
GI254023X has been shown to potently block the constitutive release of several ADAM10 substrates in cell-based assays, including:
In contrast, it does not affect the phorbol 12-myristate 13-acetate (PMA)-induced shedding of these substrates, a process often mediated by ADAM17.[9] Furthermore, GI254023X has been demonstrated to inhibit the proliferation and induce apoptosis in acute T-lymphoblastic leukemia Jurkat cells, an effect potentially mediated through the downregulation of Notch1 activation.[17]
In Vivo Studies
This compound has been evaluated in a mouse model of elastase-induced aortic aneurysm.[6] Oral administration of this compound resulted in a dose-dependent reduction in aortic dilatation, with higher doses being more effective than the broad-spectrum MMP inhibitor doxycycline.[6]
GI254023X has been investigated in several preclinical models:
-
Traumatic Brain Injury (TBI): In a mouse model of TBI, administration of GI254023X attenuated brain tissue loss, axonal injury, and the upregulation of pro-inflammatory genes such as Mmp2 and Mmp9.[8]
-
Huntington's Disease: In mouse models of Huntington's disease, GI254023X was shown to reduce the excessive proteolysis of N-cadherin and rescue electrophysiological defects in medium spiny neurons.[18]
-
Bacterial Infection: In a mouse model of Staphylococcus aureus infection, GI254023X provided protection against vascular injury induced by α-hemolysin.[11]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below are representative methodologies for key assays.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of inhibitors against recombinant metalloproteinases.
Figure 2. Workflow for in vitro enzyme inhibition assay.
Methodology:
-
Reagents: Recombinant human ADAM10, ADAM17, or MMPs; a suitable fluorogenic peptide substrate; assay buffer (e.g., Tris-HCl with NaCl, CaCl2, and a detergent like Brij-35); test compounds (this compound, GI254023X) dissolved in DMSO.
-
Procedure: a. In a 96-well plate, add assay buffer, recombinant enzyme, and serial dilutions of the test compound or DMSO vehicle control. b. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cell-Based Shedding Assay
This protocol describes a method to assess the effect of inhibitors on the shedding of cell-surface proteins.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected to express the substrate of interest (e.g., CX3CL1-ECV-304 cells).[10]
-
Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor (this compound or GI254023X) or vehicle control for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the conditioned media and prepare cell lysates.
-
Analysis: a. Western Blot: Analyze the cell lysates for the levels of the full-length transmembrane protein and the C-terminal fragment. Analyze the conditioned media for the shed ectodomain. b. ELISA: Quantify the amount of the shed ectodomain in the conditioned media using a specific ELISA kit.
-
Data Analysis: Normalize the amount of shed protein to the total protein concentration in the cell lysate. Compare the levels of shed protein in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Conclusion
This compound and GI254023X are both potent inhibitors of ADAM10, a critical regulator of diverse cellular processes. This compound exhibits broader activity against several MMPs, which may be advantageous in contexts where extracellular matrix remodeling is a key pathological feature. In contrast, GI254023X offers high selectivity for ADAM10 over ADAM17, making it a more precise tool for dissecting the specific roles of ADAM10 in biological systems. The choice between these two inhibitors will depend on the specific research question and the desired selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. GI 254023X | CAS:260264-93-5 | Selective inhibitor of ADAM10 metalloprotease | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. GI254023X | C21H33N3O4 | CID 9952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 16. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 17. [Effect of ADAM10 Inhibitor GI254023X on Proliferation and Apoptosis of Acute T-Lymphoblastic Leukemia Jurkat Cells In Vitro and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Synergy: A Comparative Guide to XL-784 and its Potential in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
While clinical data on the synergistic applications of XL-784, a potent inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and various matrix metalloproteinases (MMPs), remains limited, the broader classes of ADAM and MMP inhibitors have been explored in combination with other therapeutic agents, offering valuable insights into potential synergistic strategies. This guide provides a comparative analysis of these approaches, supported by available experimental data, to inform future research and development in this area.
Executive Summary
This compound was developed as a selective inhibitor of ADAM10 and several MMPs, including MMP-2 and MMP-9, while notably sparing MMP-1. Its primary clinical investigation focused on its potential as a monotherapy for diabetic nephropathy. A phase 2 clinical trial, however, did not meet its primary endpoint, and further development appears to have been discontinued. Consequently, there is a lack of direct evidence for this compound's synergistic effects.
This guide, therefore, draws parallels from studies involving other MMP and ADAM10 inhibitors to explore the potential synergistic avenues for molecules like this compound. We will examine the combination of the MMP inhibitor marimastat with gemcitabine in pancreatic cancer and the preclinical synergy of ADAM10 inhibitors with the antibody-drug conjugate brentuximab-vedotin in Hodgkin lymphoma.
I. Matrix Metalloproteinase (MMP) Inhibition in Combination with Chemotherapy
The rationale for combining MMP inhibitors with cytotoxic chemotherapy lies in the role of MMPs in breaking down the extracellular matrix, a process that facilitates tumor growth, invasion, and metastasis. By inhibiting MMPs, it is hypothesized that the tumor microenvironment can be modulated to enhance the efficacy of chemotherapy.
Case Study: Marimastat and Gemcitabine in Advanced Pancreatic Cancer
A notable clinical trial investigated the combination of marimastat, a broad-spectrum MMP inhibitor, with the chemotherapeutic agent gemcitabine in patients with advanced pancreatic cancer. The study aimed to determine if the addition of marimastat could improve survival outcomes compared to gemcitabine alone.
Quantitative Data Summary
| Outcome Measure | Gemcitabine + Marimastat | Gemcitabine + Placebo | p-value |
| Median Survival | 165.5 days | 164 days | 0.95 |
| 1-Year Survival Rate | 18% | 17% | Not Significant |
| Overall Response Rate | 11% | 16% | Not Significant |
| Progression-Free Survival | Not Significantly Different | Not Significantly Different | 0.68 |
Data from a randomized, double-blind, placebo-controlled study in patients with unresectable pancreatic cancer.[1][2]
The results of this study showed no statistically significant improvement in survival or response rates with the addition of marimastat to gemcitabine.[1][2] This outcome highlights the complexities of targeting the tumor microenvironment and suggests that patient selection and the specific MMPs targeted may be critical for observing a synergistic effect.
Experimental Protocol: Clinical Trial of Marimastat with Gemcitabine
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[1][2]
-
Patient Population: 239 patients with unresectable pancreatic cancer.[1][2]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Objective tumor response, duration of response, time to treatment failure, disease progression, quality of life, and safety.
II. ADAM10 Inhibition in Combination with Targeted Therapy
ADAM10 is a key sheddase involved in the cleavage of various cell surface proteins, including growth factor receptors and ligands that play crucial roles in cancer cell proliferation and survival. Inhibiting ADAM10 can prevent the release of these factors and potentially sensitize cancer cells to other targeted therapies.
Preclinical Study: ADAM10 Inhibitors and Brentuximab-Vedotin in Hodgkin Lymphoma
A preclinical study investigated the synergistic potential of two novel ADAM10 inhibitors, LT4 and MN8, with brentuximab-vedotin, an antibody-drug conjugate targeting CD30, in Hodgkin lymphoma cell lines. The rationale was that inhibiting ADAM10-mediated shedding of CD30 from the cell surface would increase the target for brentuximab-vedotin, thereby enhancing its cytotoxic effect.
Quantitative Data Summary
Table 1: Effect of ADAM10 Inhibitors in Combination with Brentuximab-Vedotin on Hodgkin Lymphoma Cell Viability
| Treatment Group | L428 Cell Count (cells/µl) | L540 Cell Count (cells/µl) |
| Control | ~110 | ~125 |
| Brentuximab-Vedotin (10 µg/mL) | ~75 | ~60 |
| LT4 (10 µM) | ~80 | ~90 |
| MN8 (10 µM) | ~70 | ~80 |
| Brentuximab-Vedotin + LT4 | ~40 | ~35 |
| Brentuximab-Vedotin + MN8 | ~30 | ~30 |
Cell counts were determined after 96 hours of treatment. Data are approximate values derived from graphical representations in the source publication.[3][4]
Table 2: Effect of ADAM10 Inhibitors on Cellular ATP Levels in Hodgkin Lymphoma Spheroids
| Treatment Group | ATP Content (Luminescence Units) |
| Control | ~1.0 x 10^6 |
| LT4 (10 µM) | ~0.6 x 10^6 |
| MN8 (10 µM) | ~0.5 x 10^6 |
ATP levels were measured in mixed spheroids of Hodgkin lymphoma cells and mesenchymal stromal cells after 96 hours. Data are approximate values derived from graphical representations in the source publication.[3]
Table 3: Effect of ADAM10 Inhibitors on LDH Release and Glucose Consumption
| Treatment Group | LDH Release (OD 490nm) | Glucose Consumption (% of control) |
| Control | ~0.2 | 100% |
| LT4 (10 µM) | ~0.4 | Reduced |
| MN8 (10 µM) | ~0.5 | Reduced |
| Brentuximab-Vedotin + LT4 | Not Reported | Significantly Reduced |
| Brentuximab-Vedotin + MN8 | Not Reported | Significantly Reduced |
LDH release was measured in the supernatant of mixed spheroids after 96 hours. Glucose consumption was measured in repopulated scaffolds. "Reduced" and "Significantly Reduced" indicate the direction of change as reported in the study.[3][5][6]
The combination of ADAM10 inhibitors with brentuximab-vedotin resulted in a significant reduction in cell viability and metabolic activity, suggesting a synergistic or additive effect.[3][7]
Experimental Protocol: In Vitro Synergy of ADAM10 Inhibitors and Brentuximab-Vedotin
-
Cell Lines: Hodgkin lymphoma cell lines L428 and L540, and mesenchymal stromal cells (MSCs).[5][8]
-
Inhibitors and Antibody-Drug Conjugate:
-
Experimental Models:
-
2D co-cultures of Hodgkin lymphoma cells and MSCs.
-
3D mixed spheroids of Hodgkin lymphoma cells and MSCs.
-
Collagen scaffolds repopulated with both cell types.[3]
-
-
Assays:
-
Cell Viability: Cell counting using a MACS Quant Analyzer.[4]
-
Metabolic Activity: Measurement of intracellular ATP content using the CellTiter-Glo Luminescent Cell Viability Assay.[9]
-
Cell Membrane Integrity: Lactate dehydrogenase (LDH) release measured using a colorimetric assay.[5][6]
-
Glucose Consumption: Measurement of glucose levels in the culture medium.[5][8]
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams were generated.
Conclusion and Future Directions
While the clinical development of this compound did not progress to combination therapy trials, the exploration of other ADAM and MMP inhibitors provides a strong rationale for revisiting this therapeutic strategy. The lack of synergy observed with marimastat in pancreatic cancer underscores the importance of patient selection and potentially more selective targeting of specific MMPs. Conversely, the promising preclinical data for ADAM10 inhibitors in combination with an antibody-drug conjugate highlights the potential for synergistic interactions when the inhibitor directly enhances the mechanism of action of the partner drug.
For future research, it would be crucial to:
-
Investigate the synergistic potential of highly selective ADAM10 and MMP inhibitors in preclinical models of various cancers.
-
Identify predictive biomarkers to select patient populations most likely to benefit from combination therapies involving these inhibitors.
-
Explore novel combinations with other targeted therapies and immunotherapies where ADAM and MMP activity is implicated in resistance mechanisms.
By building on the lessons learned from past and ongoing research, the therapeutic potential of molecules like this compound in combination regimens can be more effectively explored, potentially unlocking new avenues for cancer treatment.
References
- 1. A double-blind placebo-controlled, randomised study comparing gemcitabine and marimastat with gemcitabine and placebo as first line therapy in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind placebo-controlled, randomised study comparing gemcitabine and marimastat with gemcitabine and placebo as first line therapy in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of ADAM10 reduce Hodgkin lymphoma cell growth in 3D microenvironments and enhance brentuximab-vedotin effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marimastat as first-line therapy for patients with unresectable pancreatic cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of ADAM10 reduce Hodgkin lymphoma cell growth in 3D microenvironments and enhance brentuximab-vedotin effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. researchgate.net [researchgate.net]
Benchmarking XL-784 Against Next-Generation Metalloproteinase Inhibitors: A Comparative Guide
In the landscape of therapeutic drug development, particularly in oncology and inflammatory diseases, the inhibition of metalloproteinases has been a long-standing area of interest. Early, broad-spectrum matrix metalloproteinase (MMP) inhibitors showed initial promise but were ultimately beset by issues of toxicity, notably musculoskeletal syndrome, which led to failures in clinical trials.[1][2] This has spurred the development of a new generation of highly selective inhibitors designed to target specific metalloproteinases, thereby improving efficacy while minimizing off-target effects. XL-784 is a potent and selective inhibitor of several key metalloproteinases.[3][4] This guide provides a comparative benchmark of this compound against both first-generation and next-generation metalloproteinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for several members of the matrix metalloproteinase family. It is particularly potent against MMP-2 and MMP-13, with additional activity against MMP-9 and A Disintegrin and Metalloproteinase 10 (ADAM10).[3] Notably, this compound was designed to spare MMP-1, the inhibition of which has been linked to the musculoskeletal toxicity observed with earlier, non-selective inhibitors.[1][2] This selectivity profile positions this compound as a significant advancement over first-generation MMP inhibitors.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50/Ki in nM) of this compound and other notable metalloproteinase inhibitors. The data is compiled from various sources and serves as a benchmark for comparing their potency and selectivity.
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-13 | ADAM10 | Class |
| This compound | ~1900 | 0.81 | 120 | 10.8 | 18 | 0.56 | Potent Inhibitor | Selective Small Molecule |
| Andecaliximab (GS-5745) | - | Minimal Cross-Reactivity | - | - | High Affinity | - | - | Monoclonal Antibody (Next-Gen) |
| Batimastat (BB-94) | 3 | 4 | 20 | - | 4 | - | - | Broad-Spectrum Small Molecule (First-Gen) |
| Marimastat (BB-2516) | 5 | 9 | 3 | - | - | - | - | Broad-Spectrum Small Molecule (First-Gen) |
| Prinomastat (AG-3340) | 79 (IC50) | 0.05 (Ki) | 6.3 (IC50) | - | 5.0 (IC50) | 0.03 (Ki) | - | Selective Small Molecule |
| Tanomastat (BAY 12-9566) | - | 11 (Ki) | 143 (Ki) | - | 301 (Ki) | 1470 (Ki) | - | Selective Small Molecule |
Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11] Note that IC50 and Ki values are not directly comparable but both indicate inhibitory potency.
Signaling Pathways in Focus
The therapeutic potential of this compound and other metalloproteinase inhibitors stems from their ability to modulate key signaling pathways involved in pathological processes such as tumor invasion, angiogenesis, and inflammation. The diagram below illustrates a simplified signaling cascade involving MMP-2, MMP-9, and ADAM10, key targets of this compound.
Experimental Protocols
The determination of inhibitory activity, typically expressed as an IC50 value, is a critical step in the evaluation of compounds like this compound. A common method for this is the fluorogenic substrate assay.
General Protocol for Fluorogenic MMP Inhibition Assay
-
Enzyme Activation: Recombinant human pro-MMP is activated according to the manufacturer's protocol. This often involves incubation with a protease like trypsin, followed by the addition of a trypsin inhibitor.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted in an appropriate assay buffer to create a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with the various concentrations of the inhibitor for a specified period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: A fluorogenic MMP substrate is added to each reaction. This substrate is a peptide that is quenched until cleaved by the MMP, at which point it fluoresces.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for determining the IC50 of a metalloproteinase inhibitor.
Conclusion
This compound demonstrates a promising profile as a selective metalloproteinase inhibitor, with high potency against key MMPs implicated in disease progression while sparing MMP-1, which is associated with toxicity. When benchmarked against first-generation, broad-spectrum inhibitors like Batimastat and Marimastat, this compound's selectivity is a clear advantage. In the context of next-generation inhibitors, which are increasingly focused on high target specificity, such as the monoclonal antibody Andecaliximab for MMP-9, this compound represents a potent, small molecule alternative with a distinct but also selective target profile. The continued development and evaluation of selective inhibitors like this compound are crucial for realizing the therapeutic potential of targeting metalloproteinases while avoiding the pitfalls that hindered earlier drug candidates.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of XL-784 for the Treatment of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug XL-784 with current standard-of-care treatments for diabetic nephropathy. The information is compiled from publicly available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and a selective inhibitor of several matrix metalloproteinases (MMPs).[1] These enzymes play a crucial role in the pathological remodeling of the extracellular matrix, a key process in the progression of renal fibrosis and diabetic nephropathy. By targeting these pathways, this compound aims to offer a novel therapeutic approach to halt or reverse the progression of kidney damage in patients with diabetes.
Mechanism of Action: Targeting the Drivers of Renal Fibrosis
This compound's dual-inhibition mechanism targets key pathological processes in diabetic nephropathy.
ADAM-10 Inhibition: ADAM-10 is a key sheddase that cleaves and activates various cell surface proteins, including Notch and ligands for the Epidermal Growth Factor Receptor (EGFR). Upregulation of ADAM-10 in the kidney contributes to pro-fibrotic signaling. By inhibiting ADAM-10, this compound is hypothesized to downregulate these pathways, thereby reducing inflammation and fibrosis.
Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes responsible for the degradation of extracellular matrix components. In diabetic nephropathy, the balance between MMPs and their tissue inhibitors (TIMPs) is dysregulated, leading to excessive matrix deposition and glomerulosclerosis. This compound selectively inhibits several MMPs implicated in renal fibrosis, including MMP-2 and MMP-9, while sparing MMP-1, which has been associated with musculoskeletal toxicity.[1]
Below is a diagram illustrating the proposed signaling pathways targeted by this compound in the context of renal fibrosis.
Preclinical Data on this compound
A key preclinical study evaluated this compound in rat models of hypertension (Dahl salt-sensitive rats) and type 2 diabetic nephropathy (T2DN).
Key Findings:
-
Reduction in Proteinuria: Chronic administration of this compound markedly reduced proteinuria in both hypertensive and diabetic rat models.
-
Improved Renal Histology: this compound treatment reduced the degree of glomerulosclerosis and renal interstitial fibrosis.
-
Blood Pressure Independence: In the hypertensive model, the beneficial effects of this compound on renal damage were observed even in the absence of changes in blood pressure.
-
Combination Therapy: When combined with angiotensin II blockers (lisinopril and losartan), this compound showed a more pronounced reduction in proteinuria and renal injury compared to either treatment alone.
The following table summarizes the quantitative data from the preclinical study in T2DN rats.
| Treatment Group | Dose | Change in Albumin Excretion | Glomerular Injury Score |
| Vehicle Control | - | > +100% | 2.8 ± 0.2 |
| This compound | 50 mg/kg/day | ~ -50% | 1.8 ± 0.1 |
| Lisinopril | 10 mg/kg/day | ~ -50% | 2.1 ± 0.2 |
| This compound + Lisinopril | As above | ~ -75% | 1.5 ± 0.1 |
Data adapted from a study in 12-month-old uninephrectomized T2DN rats over a 4-month period.
Clinical Development of this compound
This compound has undergone early-stage clinical development.
-
Phase 1: A Phase 1 clinical trial in healthy volunteers was completed, which reportedly showed that this compound has a good safety and pharmacokinetic profile. However, specific quantitative data from this trial are not publicly available.
-
Phase 2: A Phase 2 clinical study (NCT00312780) was initiated to evaluate the activity, safety, and tolerability of this compound in patients with albuminuria due to diabetic nephropathy.[1] The results of this trial have been designated as "pending" and have not been publicly released.
Comparison with Current Standard of Care
The current therapeutic landscape for diabetic nephropathy has evolved significantly. The standard of care now includes several classes of drugs that have demonstrated renal and cardiovascular benefits.
| Drug Class | Examples | Mechanism of Action | Reported Efficacy (Clinical Endpoints) |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Lisinopril, Ramipril | Inhibit the renin-angiotensin-aldosterone system (RAAS), reducing blood pressure and intraglomerular pressure. | Reduce the risk of progression to overt nephropathy in patients with microalbuminuria.[2] |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Irbesartan | Block the action of angiotensin II, leading to similar effects as ACE inhibitors. | Slow the progression of diabetic kidney disease.[3] |
| Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors | Dapagliflozin, Empagliflozin, Canagliflozin | Inhibit glucose reabsorption in the proximal tubule, leading to glycosuria, natriuresis, and reduced glomerular hyperfiltration. | Reduce the risk of a composite kidney outcome (eGFR decline, end-stage kidney disease, or renal death).[4] |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists | Liraglutide, Semaglutide, Dulaglutide | Increase glucose-dependent insulin secretion, suppress glucagon release, and have anti-inflammatory and natriuretic effects. | Reduce the risk of a composite kidney outcome, primarily driven by a reduction in albuminuria.[5][6] |
| Non-steroidal Mineralocorticoid Receptor Antagonists (nsMRAs) | Finerenone | Selectively blocks the mineralocorticoid receptor, leading to anti-inflammatory and anti-fibrotic effects. | Reduces the risk of kidney disease progression and cardiovascular events in patients with type 2 diabetes and chronic kidney disease.[7][8] |
| Investigational - ADAM-10/MMP Inhibitor | This compound | Inhibits ADAM-10 and selectively inhibits MMPs involved in fibrosis. | Preclinical data show a reduction in proteinuria and glomerulosclerosis. Clinical efficacy data are not yet available. |
Experimental Protocols
The following provides a generalized methodology based on the published preclinical study of this compound in a diabetic nephropathy rat model.
Animal Model:
-
Genetically modified Goto-Kakizaki (GK) rat model of type 2 diabetes that develops progressive proteinuria and glomerulosclerosis (T2DN rats).
-
Uninephrectomy may be performed to accelerate the progression of nephropathy.
Treatment Administration:
-
Animals are typically randomized to receive vehicle control, this compound, a comparator drug (e.g., lisinopril), or a combination therapy.
-
This compound is administered orally, for example, via gavage, at specified doses (e.g., 50 mg/kg/day).
-
Treatment duration is typically several months to allow for the development and assessment of renal pathology.
Efficacy Endpoints:
-
Proteinuria/Albuminuria: Measured from 24-hour urine collections at baseline and at regular intervals throughout the study.
-
Renal Histology: Kidneys are collected at the end of the study, fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess the degree of glomerulosclerosis and interstitial fibrosis. A semi-quantitative scoring system is often used.
-
Blood Pressure: Monitored throughout the study, for example, using a tail-cuff device.
-
Biomarkers: Renal tissue may be analyzed for the expression of profibrotic markers such as TGF-β1 and MMPs via ELISA or Western blotting.
The workflow for a typical preclinical efficacy study is illustrated below.
Conclusion
This compound, with its novel mechanism of inhibiting both ADAM-10 and specific MMPs, presents a promising new approach for the treatment of diabetic nephropathy. Preclinical data are encouraging, demonstrating a significant reduction in key markers of renal damage in relevant animal models. However, the lack of publicly available clinical data makes it difficult to fully assess its potential efficacy and safety in humans compared to the well-established benefits of current standard-of-care treatments such as SGLT2 inhibitors, GLP-1 receptor agonists, and nsMRAs. The future publication of results from the Phase 2 clinical trial will be critical in determining the therapeutic niche for this compound in the management of diabetic kidney disease.
References
- 1. Molecular Mechanism of Finerenone in Treating Diabetic Nephropath...: Ingenta Connect [ingentaconnect.com]
- 2. Diabetic Nephropathy Treatment & Management: Approach Considerations, Glycemic Control, Management of Hypertension [emedicine.medscape.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. SGLT2 inhibitors for patients with type 2 diabetes and CKD: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GLP-1 Receptor Agonists in Diabetic Kidney Disease: From Clinical Outcomes to Mechanisms [frontiersin.org]
- 6. GLP-1 Receptor Agonists in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. dtb.bmj.com [dtb.bmj.com]
A Head-to-Head Comparison of XL-784 and TAPI-1 for ADAM10 Inhibition in Research Applications
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor for A Disintegrin and Metalloproteinase 10 (ADAM10) is critical for elucidating its role in physiological and pathological processes. This guide provides an objective comparison of two commonly referenced ADAM10 inhibitors, XL-784 and TAPI-1, supported by experimental data to inform your research decisions.
ADAM10 is a key sheddase involved in the processing of numerous cell surface proteins, playing a crucial role in signaling pathways such as Notch, which governs cell fate decisions.[1][2][3][4][5][6] Dysregulation of ADAM10 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target. This comparison focuses on the inhibitory potency, selectivity, and mechanistic insights of this compound and TAPI-1 to guide the appropriate selection for in vitro and in vivo studies.
Executive Summary: Potency and Selectivity at a Glance
This compound emerges as a highly potent inhibitor of ADAM10, with reported IC50 values in the low nanomolar range. In contrast, TAPI-1, primarily recognized as a broad-spectrum metalloproteinase inhibitor with a preference for ADAM17 (TACE), exhibits significantly lower potency against ADAM10.
Quantitative Inhibitory Profile
The following tables summarize the available quantitative data on the inhibitory activity of this compound and TAPI-1 against ADAM10 and a panel of other metalloproteinases. This data is crucial for assessing the selectivity of each compound.
Table 1: Inhibitory Activity against ADAM10
| Compound | Target | IC50 / Ki | Source |
| This compound | ADAM10 | 1-2 nM (IC50) | MedChemExpress |
| TAPI-1 | ADAM10 | > 140 nM (Ki estimate) | Journal of Biological Chemistry |
| TAPI-2 | ADAM10 | 3 ± 2 µM (Ki) | RSC Publishing |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM17 (TACE) | ~70 |
Data sourced from MedChemExpress.
Table 3: Selectivity Profile of TAPI-1 and TAPI-2
| Compound | Target | Ki / IC50 | Source |
| TAPI-1 | ADAM17 (TACE) | Potent inhibitor | MedChemExpress |
| TAPI-1 | Various MMPs | Broad-spectrum inhibitor | MedChemExpress |
| TAPI-2 | ADAM8 | 10 ± 1 µM (Ki) | RSC Publishing |
| TAPI-2 | ADAM12 | >100 µM (Ki) | RSC Publishing |
| TAPI-2 | ADAM17 (TACE) | 120 ± 30 nM (Ki) | RSC Publishing |
| TAPI-2 | MMP-12 | 12 µM (Ki) | RSC Publishing |
Note: Direct, side-by-side comparative studies of this compound and TAPI-1 across a broad panel of metalloproteinases are limited. The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Methodologies
The determination of inhibitory constants such as IC50 and Ki values is critical for comparing the potency of enzyme inhibitors. Below are representative protocols for in vitro enzymatic assays used to characterize ADAM10 inhibitors.
In Vitro ADAM10 Enzymatic Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic fluorogenic substrate by recombinant ADAM10.
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic ADAM10 substrate (e.g., Mca-KPLGL-Dpa-AR-NH2 or a commercially available FRET-based substrate)
-
Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35
-
Inhibitors: this compound and TAPI-1, dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitors (this compound, TAPI-1) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Add a pre-determined concentration of recombinant ADAM10 to each well, except for the substrate-only control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell-Based ADAM10 Activity Assay
This assay measures the inhibition of ADAM10-mediated shedding of a specific substrate from the surface of cultured cells.
Materials:
-
A cell line endogenously expressing ADAM10 and a known ADAM10 substrate (e.g., N-cadherin, E-cadherin, or a transfected reporter protein).
-
Cell culture medium and supplements.
-
Inhibitors: this compound and TAPI-1, dissolved in DMSO.
-
PMA (phorbol 12-myristate 13-acetate) or another stimulus to induce shedding (optional).
-
Lysis buffer.
-
Antibodies for Western blotting or ELISA to detect the shed ectodomain and the full-length cell-associated protein.
Protocol:
-
Seed cells in appropriate culture plates and grow to a desired confluency.
-
Replace the culture medium with serum-free medium and pre-incubate the cells with various concentrations of the inhibitors (this compound, TAPI-1) or vehicle (DMSO) for a specified period (e.g., 1-2 hours).
-
If investigating stimulated shedding, add a stimulus like PMA to the medium and incubate for the desired time.
-
Collect the conditioned medium, which contains the shed ectodomains.
-
Lyse the cells to obtain cell lysates containing the full-length, non-shed protein.
-
Quantify the amount of the shed ectodomain in the conditioned medium and the amount of full-length protein in the cell lysates using Western blotting or ELISA.
-
Determine the ratio of shed ectodomain to full-length protein for each inhibitor concentration and normalize to the vehicle control to calculate the percent inhibition of shedding.
-
Calculate the IC50 value as described for the in vitro assay.
Signaling Pathway and Experimental Workflow Visualization
To understand the context of ADAM10 inhibition, it is essential to visualize its role in key signaling pathways. The following diagrams, generated using the DOT language, illustrate the ADAM10-mediated Notch signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: ADAM10-mediated cleavage is a critical step in the activation of the Notch signaling pathway.
Caption: A typical workflow for in vitro enzymatic testing of ADAM10 inhibitors.
Concluding Remarks
The choice between this compound and TAPI-1 for ADAM10 inhibition studies should be guided by the required potency and selectivity. This compound is a highly potent and relatively selective inhibitor of ADAM10, making it suitable for studies where strong and specific inhibition of ADAM10 is desired. TAPI-1, being a broad-spectrum metalloproteinase inhibitor with weaker activity against ADAM10, may be less suitable for studies aiming to specifically dissect the role of ADAM10. However, its broader profile could be informative in contexts where the combined inhibition of multiple ADAMs and MMPs is being investigated. Researchers should carefully consider the selectivity profiles and the specific experimental context when choosing an inhibitor to ensure the validity and interpretability of their results.
References
- 1. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. File:Overview of the Notch signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Disposal of XL-784 (ChemLINE® 784): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing XL-784, commercially known as ChemLINE® 784, proper disposal is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this two-component thermoset polymer coating system.
Understanding the Components and Their Properties
ChemLINE® 784 is a multi-component system, typically consisting of a Part A (resin) and a Part B (hardener). The resin component of products like ChemLINE® 784/32 contains a novolac epoxy polymer, quartz, xylene, and toluene. These components, particularly the solvents xylene and toluene, are key determinants for its classification as a hazardous material in its uncured liquid state.
Below is a summary of the quantitative data available for various ChemLINE® 784 products:
| Property | ChemLINE® 784 | ChemLINE® 784 HS (High Solids) | ChemLINE® 784 ES (Elevated Service) |
| Volatile Organic Compounds (VOC) | 130 g/L (1.09 lbs/gal) | 26 g/L (0.22 lbs/gal) | 143 g/L (1.19 lbs/gal) |
| Solids by Volume | 85% | 97% | 84% |
| Pot Life | 30 minutes @ 75°F (24°C) | Not Specified | 120 minutes @ 75°F (24°C) |
| Flash Point (Part A) | 154°F (68°C) | Not Specified | Not Specified |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile rubber or other solvent-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of solvent vapors.
Step-by-Step Disposal Procedures
The proper disposal method for this compound (ChemLINE® 784) is contingent on its state: uncured (liquid components) or cured (solidified mixture).
Procedure 1: Disposal of Cured this compound
Fully cured epoxy is chemically inert and generally not considered hazardous.[1][2][3]
-
Ensure Complete Curing: If you have small amounts of leftover mixed resin and hardener, allow them to fully cure in a designated, well-ventilated area. The curing process can take 24-48 hours.[2]
-
Confirmation of Cure: The material should be solid and hard, with no remaining liquid or tacky surfaces.
-
Disposal as Solid Waste: Once fully cured, the solid epoxy material can typically be disposed of as non-hazardous solid waste.[1][2][4] Consult your institution's specific guidelines for solid waste disposal.
Procedure 2: Disposal of Uncured this compound (Part A and Part B)
The separate, liquid components of this compound are considered hazardous waste due to their chemical composition, including flammable and toxic solvents.[4][5][6]
-
Do Not Mix for Disposal: Avoid mixing large quantities of Part A and Part B solely for the purpose of disposal, as the curing process is exothermic and can generate significant heat.
-
Segregate Waste Streams: Keep Part A and Part B in their original, clearly labeled containers. If transferring to a waste container, ensure it is compatible with the chemical contents and properly labeled as "Hazardous Waste" with the full chemical names of the contents.
-
Solvent Waste (from cleaning): Any solvents (e.g., acetone, toluene, xylene) used for cleaning tools and equipment contaminated with uncured this compound must also be treated as hazardous waste.[7] These should be collected in a separate, labeled hazardous waste container.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for guidance on the collection and disposal of these hazardous waste streams. They will have specific protocols in place for handling and disposing of chemical waste in compliance with federal, state, and local regulations.[4]
-
Empty Containers: Empty containers of uncured this compound may also be considered hazardous waste. The Environmental Protection Agency (EPA) has an "empty" rule, which stipulates that no more than three percent by weight of the total capacity of the container should remain.[4] Follow your EHS office's procedures for the disposal of empty hazardous material containers.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epoxycraft.com [epoxycraft.com]
- 2. plasticranger.com [plasticranger.com]
- 3. resin4decor.com [resin4decor.com]
- 4. epoxyworks.com [epoxyworks.com]
- 5. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Laboratory waste disposal [delloyd.50megs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
